Diphenylpyraline
Descripción
This compound is an antihistamine. Antihistamines used in the treatment of allergy act by competing with histamine for H 1-receptor sites on effector cells. Antihistamines prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus.
Allergen is a substance that elicits an allergic reaction.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and is indicated for allergic disease.
RN given refers to parent cpd; structure
See also: this compound Hydrochloride (active moiety of).
Propiedades
IUPAC Name |
4-benzhydryloxy-1-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-20-14-12-18(13-15-20)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQUZNMMYNAXSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
132-18-3 (hydrochloride) | |
| Record name | Diphenylpyraline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022952 | |
| Record name | Diphenylpyraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Diphenylpyraline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015277 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.88e-02 g/L | |
| Record name | Diphenylpyraline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015277 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
147-20-6 | |
| Record name | Diphenylpyraline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylpyraline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenylpyraline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01146 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diphenylpyraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylpyraline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLPYRALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33361OE3AV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Diphenylpyraline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015277 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Diphenylpyraline on Histamine H1 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylpyraline (B1670736) is a first-generation piperidine (B6355638) H1-antihistamine historically used for the symptomatic relief of allergic conditions such as allergic rhinitis, hay fever, and urticaria.[1][2] As a member of the first-generation class of antihistamines, it is known to cross the blood-brain barrier, leading to central nervous system effects such as sedation.[1][3] Beyond its primary antihistaminic activity, this compound also exhibits significant anticholinergic (antimuscarinic) properties and has been shown to act as a dopamine (B1211576) reuptake inhibitor, which contributes to its complex pharmacological profile, including psychostimulant effects.[4][5][6] This guide provides a detailed examination of the core mechanism of action of this compound at the histamine (B1213489) H1 receptor, focusing on its binding affinity, functional antagonism, and the downstream signaling pathways it modulates.
Core Mechanism of Action at the Histamine H1 Receptor
This compound functions as a competitive antagonist at the histamine H1 receptor.[2][7] This means that it binds to the same site on the receptor as the endogenous agonist, histamine, but does not activate the receptor. By occupying the binding site, this compound prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms.[2] The antagonism is reversible, and the extent of inhibition depends on the relative concentrations of this compound and histamine.
First-generation antihistamines, including this compound, are generally poorly selective for the H1 receptor and can also interact with other receptors, such as muscarinic, serotoninergic, and alpha-adrenergic receptors, which accounts for their broad side-effect profile.[1]
Quantitative Pharmacological Data
The potency of this compound and other first-generation antihistamines at the histamine H1 receptor and other receptors has been quantified through various in vitro assays. The following tables summarize key quantitative data.
Table 1: Binding Affinity of this compound and Other First-Generation Antihistamines for the Histamine H1 Receptor
| Compound | Receptor | Radioligand | Tissue Source | Kᵢ (nM) | Reference |
| This compound | Histamine H1 | [³H]mepyramine | Bovine cerebral cortex | 1.3 | [4] |
| Mepyramine | Histamine H1 | [³H]mepyramine | Bovine cerebral cortex | 1.1 | [4] |
| Diphenhydramine | Histamine H1 | [³H]mepyramine | Bovine cerebral cortex | 15 | [4] |
| Clemastine | Histamine H1 | [³H]mepyramine | Bovine cerebral cortex | 0.48 | [4] |
| Promethazine | Histamine H1 | [³H]mepyramine | Bovine cerebral cortex | 0.44 | [4] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Antagonism of First-Generation Antihistamines
| Compound | Assay | Tissue/Cell Line | Measured Effect | IC₅₀ | Reference |
| This compound | Arachidonic Acid Release | Neutrophils | Inhibition of release | >60 µM | [2][8] |
| Homochlorcyclizine | Arachidonic Acid Release | Neutrophils | Inhibition of release | <20 µM | [2][8] |
| Clemastine | Arachidonic Acid Release | Neutrophils | Inhibition of release | <20 µM | [2][8] |
| Oxatomide | Arachidonic Acid Release | Neutrophils | Inhibition of release | <60 µM | [2][8] |
| Diphenhydramine | Arachidonic Acid Release | Neutrophils | Inhibition of release | >100 µM | [2][8] |
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.
Table 3: Antimuscarinic Activity of this compound and Other First-Generation Antihistamines
| Compound | Receptor | Radioligand | Tissue Source | Kᵢ (nM) | Reference |
| This compound | Muscarinic | [³H]quinuclidinyl benzilate | Bovine cerebral cortex | 13 | [4] |
| Mequitazine | Muscarinic | [³H]quinuclidinyl benzilate | Bovine cerebral cortex | 5.0 | [4] |
| Cyproheptadine | Muscarinic | [³H]quinuclidinyl benzilate | Bovine cerebral cortex | 5.4 | [4] |
| Clemastine | Muscarinic | [³H]quinuclidinyl benzilate | Bovine cerebral cortex | 11 | [4] |
| Promethazine | Muscarinic | [³H]quinuclidinyl benzilate | Bovine cerebral cortex | 16 | [4] |
Signaling Pathways
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. The binding of histamine to the H1 receptor initiates a well-defined signaling cascade, which is competitively inhibited by this compound.
Experimental Protocols
The quantitative data presented in this guide are typically generated using standardized in vitro pharmacological assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for Determining Binding Affinity (Kᵢ)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
1. Materials:
- Receptor Source: Membrane preparations from tissues or cells endogenously expressing the histamine H1 receptor (e.g., bovine cerebral cortex) or a recombinant cell line stably expressing the human H1 receptor.
- Radioligand: A high-affinity H1 receptor antagonist labeled with a radioisotope, typically [³H]mepyramine.
- Test Compound: this compound, prepared in a series of increasing concentrations.
- Non-specific Binding (NSB) Control: A high concentration of a known, unlabeled H1 antagonist (e.g., 10 µM mepyramine) to determine the amount of radioligand that binds to non-receptor components.
- Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- Glass fiber filters and a cell harvester.
- Scintillation vials and scintillation fluid.
- Liquid scintillation counter.
2. Procedure:
- Incubate the receptor preparation with a fixed concentration of [³H]mepyramine and varying concentrations of this compound in the assay buffer.
- Parallel incubations are performed for total binding (radioligand only) and non-specific binding (radioligand + high concentration of unlabeled antagonist).
- Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
- Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a percentage of the control (no competing ligand) against the logarithm of the this compound concentration.
- Fit a sigmoidal dose-response curve to the data using non-linear regression analysis to determine the IC₅₀ value.
- Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is the affinity constant of the radioligand for the receptor.
"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Prepare_Reagents" [label="Prepare Receptor Membranes,\nRadioligand ([³H]mepyramine),\nand this compound Dilutions"];
"Incubation" [label="Incubate Receptor, Radioligand,\nand this compound at 25°C"];
"Filtration" [label="Rapidly Filter through\nGlass Fiber Filters"];
"Washing" [label="Wash Filters with\nIce-Cold Buffer"];
"Counting" [label="Quantify Radioactivity\nwith Scintillation Counter"];
"Data_Analysis" [label="Calculate Specific Binding,\nDetermine IC₅₀, and\nCalculate Kᵢ using\nCheng-Prusoff Equation"];
"End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Reagents";
"Prepare_Reagents" -> "Incubation";
"Incubation" -> "Filtration";
"Filtration" -> "Washing";
"Washing" -> "Counting";
"Counting" -> "Data_Analysis";
"Data_Analysis" -> "End";
}
Functional Calcium Flux Assay for Determining Functional Antagonism (IC₅₀)
This assay measures a compound's ability to inhibit the increase in intracellular calcium concentration induced by an agonist, providing a measure of its functional antagonism.
1. Materials:
- Cell Line: A cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
- Calcium Indicator Dye: A fluorescent calcium indicator such as Fura-2 AM or Fluo-4 AM.
- Agonist: Histamine.
- Test Compound: this compound.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- 96-well black, clear-bottom microplates.
- Fluorescence microplate reader with automated injection capabilities.
2. Procedure:
- Seed the cells into the 96-well microplates and allow them to attach overnight.
- Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period (e.g., 60 minutes) at 37°C.
- Wash the cells with assay buffer to remove excess dye.
- Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period.
- Measure the baseline fluorescence using the microplate reader.
- Inject a fixed concentration of histamine (typically the EC₈₀) into the wells and immediately begin recording the fluorescence signal over time to capture the peak calcium response.
3. Data Analysis:
- Normalize the fluorescence signal to the baseline reading.
- Determine the peak fluorescence response for each well.
- Plot the percentage inhibition of the histamine response against the logarithm of the this compound concentration.
- Fit a sigmoidal dose-response curve to the data to determine the IC₅₀ value.
"Histamine" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"H1R" [label="H1 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"this compound" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
"Binding" [shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Binding Event"];
"Activation" [label="Receptor Activation\nand Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"No_Activation" [label="No Receptor Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Biological_Effect" [shape=note, fillcolor="#FBBC05", fontcolor="#202124", label="Allergic Response"];
"No_Effect" [shape=note, fillcolor="#F1F3F4", fontcolor="#202124", label="Inhibition of\nAllergic Response"];
"Histamine" -> "Binding";
"this compound" -> "Binding";
"Binding" -> "H1R";
"H1R" -> "Activation" [label="If Histamine binds"];
"H1R" -> "No_Activation" [label="If this compound binds"];
"Activation" -> "Biological_Effect";
"No_Activation" -> "No_Effect";
}
Conclusion
This compound is a potent first-generation histamine H1 receptor antagonist with a well-established mechanism of action. It competitively blocks the binding of histamine to the H1 receptor, thereby inhibiting the Gq/11-mediated signaling cascade that leads to the physiological manifestations of allergic reactions. Quantitative binding assays demonstrate its high affinity for the H1 receptor, which is comparable to other first-generation antihistamines. Furthermore, its significant affinity for muscarinic receptors explains its pronounced anticholinergic side effects. The detailed understanding of its interaction with the H1 receptor and the subsequent signaling pathways is crucial for the rational design and development of future antihistaminic drugs with improved selectivity and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory effects of histamine H1 receptor blocking drugs on metabolic activations of neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 4. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the histamine H₁ receptor antagonist and benztropine analog this compound on dopamine uptake, locomotion and reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
Neuropharmacological Profile of Diphenylpyraline: A Technical Guide
Executive Summary: Diphenylpyraline (B1670736) (DPP) is a first-generation antihistamine traditionally recognized for its competitive antagonism at the histamine (B1213489) H1 receptor.[1][2] More recent neuropharmacological investigations have unveiled a significant secondary mechanism of action: the inhibition of the presynaptic dopamine (B1211576) transporter (DAT).[3][4] This dual-target profile results in a complex interplay of sedative, anticholinergic, and psychostimulant effects. This document provides an in-depth analysis of the neuropharmacological properties of this compound, presenting key quantitative data, signaling pathways, and detailed experimental methodologies relevant to its study.
Primary Pharmacological Targets
This compound's neuropharmacological effects are primarily mediated by its interaction with two distinct protein targets in the central nervous system.
Histamine H1 Receptor Antagonism
As a first-generation antihistamine, this compound functions as a competitive antagonist at the histamine H1 receptor.[1][2] By binding to this G-protein coupled receptor (GPCR), it blocks the downstream signaling cascade typically initiated by histamine, thereby mitigating allergic and inflammatory responses.[5] Its ability to cross the blood-brain barrier contributes to the sedative and anticholinergic effects commonly associated with this class of drugs.[5]
Dopamine Transporter (DAT) Inhibition
This compound acts as a competitive inhibitor of the dopamine transporter (DAT).[3][4] By blocking DAT, it prevents the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This action leads to an increase in the extracellular concentration and residence time of dopamine, resulting in enhanced dopaminergic neurotransmission.[3][6] This mechanism is responsible for the observed psychostimulant properties of the compound, including increased locomotor activity.[4][7]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data describing this compound's interaction with its primary molecular targets. While specific binding affinity constants (Ki) are not prominently reported in the reviewed literature, functional assay data provides valuable insight into its potency.
Table 1: Histamine H1 Receptor Activity
| Parameter | Value/Description | Species/System | Reference |
| Mechanism | Competitive Antagonist | Not Specified | [1][2] |
| Classification | First-Generation H1 Antihistamine | Not Specified | [5] |
Table 2: Dopamine Transporter (DAT) Inhibition Profile
| Parameter | Value/Description | Species/System | Reference |
| Mechanism | Competitive Inhibitor | Mouse Nucleus Accumbens Slices | [3][4] |
| Effect on K_m | 20-fold increase in apparent K_m for dopamine uptake | Mouse Nucleus Accumbens Slices | [3][4] |
| Effect on V_max | No significant change | Mouse Nucleus Accumbens Slices | [3][4] |
| Effective Conc. | 10 µM markedly inhibited dopamine uptake | Mouse Nucleus Accumbens Slices | [3] |
| In Vivo Effect | 5 mg/kg (i.p.) elevated extracellular dopamine by ~200% | Mouse Nucleus Accumbens | [3][4] |
| Comparative Potency | Equimolar dose (14 mg/kg) produced effects comparable to cocaine (15 mg/kg) | Mice | [6][7] |
Key Signaling and Mechanistic Pathways
The dual actions of this compound can be understood by visualizing its impact on the distinct molecular pathways of its targets.
Inhibition of Histamine H1 Receptor Signaling
Histamine H1 receptors are Gq/11-coupled GPCRs. Upon activation by histamine, they initiate a signaling cascade via phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in increased intracellular calcium and activation of Protein Kinase C (PKC). This compound competitively blocks histamine from binding to the receptor, thus preventing the initiation of this pathway.[5]
Inhibition of Dopamine Transport
The dopamine transporter is a sodium-dependent symporter that clears dopamine from the synaptic cleft. This compound binds to DAT, physically obstructing the transport of dopamine back into the presynaptic terminal. This competitive inhibition increases the concentration of dopamine available to stimulate postsynaptic receptors.
Experimental Methodologies
The characterization of this compound's neuropharmacological profile relies on specific in vitro and in vivo assays.
Dopamine Uptake Inhibition Assay (Fast-Scan Cyclic Voltammetry)
This protocol describes the use of Fast-Scan Cyclic Voltammetry (FSCV) in brain slices to measure real-time changes in dopamine uptake kinetics, as performed in foundational studies of this compound.[3]
Objective: To determine the effect of this compound on the rate of dopamine uptake (K_m) and the maximum uptake velocity (V_max) in the nucleus accumbens.
Experimental Workflow:
Detailed Protocol:
-
Slice Preparation: Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF). Coronal slices (300-400 µm thick) containing the nucleus accumbens are prepared using a vibratome.
-
Incubation: Slices are allowed to recover in oxygenated aCSF at 32°C for at least 1 hour.
-
Electrode Placement: A slice is transferred to a recording chamber continuously perfused with oxygenated aCSF. A carbon-fiber microelectrode is positioned in the nucleus accumbens core to detect dopamine, and a bipolar stimulating electrode is placed nearby to evoke dopamine release.
-
Baseline Recording: Dopamine release is evoked by a single electrical pulse. The resulting dopamine signal (concentration vs. time) is recorded using FSCV. The decay portion of the curve is analyzed to determine the baseline K_m and V_max of dopamine uptake.
-
Drug Application: A stable baseline is established before this compound (e.g., 10 µM) is introduced into the perfusing aCSF.
-
Post-Drug Recording: After incubation with the drug, dopamine release is again evoked, and signals are recorded.
-
Data Analysis: The post-drug uptake kinetics are compared to the baseline values to determine the effect of this compound on K_m and V_max. A significant increase in K_m with no change in V_max indicates competitive inhibition.[3][4]
Locomotor Activity Assessment
This protocol outlines a standard method for assessing the psychostimulant effects of this compound by measuring locomotor activity in mice.[7]
Objective: To quantify the effect of this compound on horizontal and vertical movement in an open-field environment.
Experimental Workflow:
Detailed Protocol:
-
Apparatus: Locomotor activity is measured in open-field chambers equipped with infrared photobeam arrays to detect horizontal and vertical (rearing) movements.
-
Habituation: Mice are placed individually into the activity chambers and allowed to habituate to the novel environment for a set period (e.g., 60 minutes). This minimizes the influence of novelty-induced hyperactivity on the drug effect.
-
Drug Administration: Following habituation, mice are removed, weighed, and administered an intraperitoneal (i.p.) injection of this compound (e.g., 5 or 10 mg/kg) or a vehicle (e.g., saline).[3][7]
-
Data Recording: Mice are immediately returned to the same activity chambers, and their locomotor activity is recorded for a defined period (e.g., 60-120 minutes). Data is typically collected in 5- or 10-minute bins to allow for time-course analysis.
-
Data Analysis: Key parameters such as total distance traveled, number of horizontal beam breaks, and number of vertical beam breaks (rears) are quantified. The data for the drug-treated group is compared to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA) to determine significance.
Conclusion
The neuropharmacological profile of this compound is defined by its dual antagonism of the histamine H1 receptor and competitive inhibition of the dopamine transporter. This unique combination of actions differentiates it from typical antihistamines and aligns it with certain psychostimulants. Its ability to potently block dopamine reuptake, leading to increased synaptic dopamine levels and locomotor activation, underscores its significant effects on the central nervous system. Further research to elucidate precise binding affinities and explore the therapeutic potential of its dopaminergic activity, particularly in the context of substance use disorders, is warranted.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SMPDB [smpdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the histamine H₁ receptor antagonist and benztropine analog this compound on dopamine uptake, locomotion and reward - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Psychostimulant Properties of Diphenylpyraline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylpyraline hydrochloride (DPP) is a first-generation antihistamine that has demonstrated significant psychostimulant properties. This technical guide provides a comprehensive overview of the core pharmacological characteristics of DPP, with a focus on its mechanism of action as a dopamine (B1211576) reuptake inhibitor. This document summarizes key quantitative data, details experimental protocols for assessing its psychostimulant effects, and visualizes the underlying signaling pathways and experimental workflows. The information presented is intended to support further research and drug development efforts related to this compound.
Introduction
This compound (DPP), a member of the diphenylpiperidine class, is clinically used as a first-generation antihistamine with anticholinergic effects for the treatment of allergic conditions.[1][2] Beyond its intended use, research has revealed that DPP also functions as a dopamine reuptake inhibitor, leading to psychostimulant effects such as hyperactivity in preclinical models.[2][3] Its structural and functional similarities to other dopamine transporter (DAT) inhibitors have prompted investigations into its neurobiological effects and potential therapeutic applications, including for conditions like Parkinsonism.[2] This guide synthesizes the current scientific understanding of the psychostimulant properties of DPP.
Chemical and Physical Properties
-
IUPAC Name: 4-benzhydryloxy-1-methylpiperidine hydrochloride
-
Molecular Formula: C₁₉H₂₄ClNO
-
Molecular Weight: 317.9 g/mol
Synthesis
The synthesis of this compound can be achieved through the coupling of benzhydrylbromide with 4-hydroxy-1-methylpiperidine.[1] A common method involves refluxing these two precursors in xylene for 24 hours to yield the final product.[1]
Pharmacological Profile
This compound hydrochloride's primary mechanism of action underlying its psychostimulant effects is the inhibition of the dopamine transporter (DAT).[3][4] By blocking DAT, DPP increases the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.
Data Presentation: Binding Affinities and In Vitro Effects
Quantitative data on the binding affinity and functional inhibition of this compound at monoamine transporters and relevant receptors are summarized below.
| Target | Parameter | Value | Species | Reference |
| Histamine (B1213489) H1 Receptor | Ki | 4.1 nM | - | [4] |
| Dopamine Transporter (DAT) | Inhibition | Comparable to cocaine | Mouse | [3][4] |
| Dopamine Transporter (DAT) | Apparent Km (for dopamine uptake) | 20-fold increase | Mouse | [3][5] |
| Dopamine Transporter (DAT) | Vmax (for dopamine uptake) | Unchanged | Mouse | [3][5] |
Signaling Pathways
The inhibition of the dopamine transporter by this compound hydrochloride initiates a cascade of intracellular signaling events primarily through the enhanced activation of post-synaptic dopamine receptors, namely D1 and D2 receptors.
Dopamine Transporter Inhibition Pathway
The initial step in the psychostimulant action of this compound is its binding to and inhibition of the presynaptic dopamine transporter (DAT). This action blocks the reuptake of dopamine from the synaptic cleft, leading to an accumulation of extracellular dopamine.
Caption: Inhibition of Dopamine Transporter by this compound HCl.
Downstream Dopamine Receptor Signaling
The increased synaptic dopamine resulting from DAT inhibition leads to the activation of postsynaptic D1 and D2 dopamine receptors, which are coupled to distinct G-protein signaling pathways.
Caption: Downstream signaling of D1 and D2 dopamine receptors.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the psychostimulant properties of this compound hydrochloride.
Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Uptake
This protocol is adapted from Lapa et al. (2005).[6]
-
Objective: To measure the effect of this compound on the kinetics of dopamine uptake in brain tissue.
-
Experimental Workflow:
References
- 1. prepchem.com [prepchem.com]
- 2. Subsecond Dopamine Release in the Nucleus Accumbens Predicts Conditioned Punishment and Its Successful Avoidance | Journal of Neuroscience [jneurosci.org]
- 3. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 147-20-6 | Benchchem [benchchem.com]
- 5. This compound, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure-Activity Relationship of Diphenylpyraline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylpyraline (B1670736), a first-generation antihistamine, is a multifaceted ligand that interacts with several key biological targets, leading to a complex pharmacological profile. This document provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound and its analogs, focusing on their interactions with the histamine (B1213489) H1 receptor (H1R), muscarinic acetylcholine (B1216132) receptors (mAChRs), and the dopamine (B1211576) transporter (DAT). Through a detailed examination of available quantitative data, this guide elucidates the structural motifs crucial for potency and selectivity at each target. This in-depth understanding of this compound's SAR is intended to inform the strategic design of novel compounds with tailored pharmacological properties, potentially leading to the development of therapeutics with improved efficacy and reduced side-effect profiles.
Introduction
This compound is a synthetic organic compound belonging to the diphenylpiperidine class of molecules.[1] It has been clinically used as a first-generation antihistamine for the management of allergic conditions such as rhinitis and urticaria.[2][3] Beyond its primary indication, this compound exhibits significant anticholinergic and psychostimulant properties.[1][2] These additional activities stem from its ability to antagonize muscarinic acetylcholine receptors and inhibit the reuptake of dopamine, respectively.[2][4] This polypharmacology, characteristic of many first-generation antihistamines, is a direct consequence of the molecule's structural features.[5]
The core structure of this compound consists of a central piperidine (B6355638) ring, an N-methyl substituent, and a benzhydryloxy moiety at the 4-position of the piperidine ring.[3] Modifications to each of these components—the diphenylmethyl group, the ether linkage, the piperidine ring, and the N-alkyl substituent—can profoundly influence the compound's affinity and selectivity for its various biological targets. A thorough understanding of these structure-activity relationships is paramount for medicinal chemists and drug development professionals seeking to design more selective ligands, whether for antihistaminic, anticholinergic, or dopamine-modulating applications.
This technical guide will systematically explore the SAR of this compound at its principal molecular targets. We will present available quantitative binding data in a structured format to facilitate direct comparison of analogs, detail the experimental protocols used to generate this data, and provide visual representations of the relevant signaling pathways and experimental workflows to offer a comprehensive and actionable resource for researchers in the field.
Core Structure and Synthesis
The fundamental scaffold of this compound is 4-benzhydryloxy-1-methylpiperidine. The synthesis of this compound is typically achieved through the coupling of benzhydrylbromide with 4-hydroxy-1-methylpiperidine.[1]
Structure-Activity Relationships
The pharmacological profile of this compound is a composite of its interactions with multiple receptors. The following sections dissect the SAR at each of its primary targets.
Histamine H1 Receptor (H1R) Antagonism
This compound's antihistaminic effects are mediated by its antagonism of the H1 receptor. The general SAR for first-generation H1-antihistamines provides a framework for understanding the key structural features of this compound. These include:
-
Two Aromatic Rings: The two phenyl rings of the benzhydryl group are crucial for high-affinity binding to the H1 receptor.
-
Spacer: An ether linkage connects the bulky aromatic portion to the piperidine ring.
-
Tertiary Amine: The N-methylated piperidine provides a basic nitrogen atom, which is typically protonated at physiological pH and forms an ionic interaction with a conserved aspartate residue in the receptor's binding pocket.
-
Substitution on the Phenyl Rings: Para-substitution on one of the phenyl rings with a small electron-withdrawing group, such as a halogen, can influence potency.
-
Nature of the Spacer: The ether linkage is a common feature in potent H1-antihistamines of this class.
-
N-Alkyl Substituent: The N-methyl group is common, and variations in the size of this alkyl group can affect affinity and selectivity.
Muscarinic Acetylcholine Receptor (mAChR) Antagonism
This compound's anticholinergic side effects are a result of its high affinity for muscarinic receptors. A quantitative study by Kubo et al. (1987) provides valuable insight into the affinity of this compound and other H1-antihistamines for muscarinic receptors in the bovine cerebral cortex.[6]
| Compound | H1 Receptor Ki (nM) | Muscarinic Receptor Ki (nM) |
| This compound | 0.84 ± 0.09 | 20 ± 2 |
| Mequitazine | 4 ± 0.6 | 5.0 ± 0.9 |
| Cyproheptadine | 0.26 ± 0.03 | 6 ± 0.2 |
| Clemastine | 0.84 ± 0.09 | 16 ± 2 |
| Promethazine | 0.6 ± 0.2 | 22 ± 2 |
| Diphenhydramine (B27) | 3 ± 0.2 | 280 ± 50 |
| d-Chlorpheniramine | 0.6 ± 0.1 | 300 ± 20 |
Data extracted from Kubo et al., 1987.[6]
The data clearly indicates that this compound possesses high affinity for muscarinic receptors, with a Ki value of 20 nM. This affinity is significantly higher than that of other common antihistamines like diphenhydramine and chlorpheniramine, explaining its pronounced anticholinergic effects. The SAR for muscarinic antagonism in this chemical class generally points to the importance of the bulky lipophilic benzhydryl group and the protonatable tertiary amine, features that are also critical for H1R binding. This overlap in pharmacophoric requirements contributes to the dual activity of many first-generation antihistamines.
Dopamine Transporter (DAT) Inhibition
This compound also functions as a competitive inhibitor of the dopamine transporter, leading to its psychostimulant properties.[4] This activity is attributed to its structural similarity to other DAT inhibitors like benztropine.
Systematic SAR studies on this compound analogs for DAT inhibition are limited. However, research on related diphenylmethoxypiperidines has shed light on the structural requirements for potent DAT inhibition.
| Compound | DAT IC50 (nM) |
| 4-[Bis(4-fluorophenyl)methoxy]-1-methylpiperidine | 22.1 ± 5.73 |
Data on a fluorinated analog of this compound.
The key SAR points for DAT inhibition by this compound and its analogs include:
-
Diphenylmethoxy Moiety: This group is critical for high-affinity binding to the DAT. Symmetrical para-substitution on the phenyl rings, such as with fluorine, appears to be well-tolerated and can enhance potency.
-
Piperidine Ring: The piperidine scaffold serves as a crucial part of the pharmacophore.
-
N-Substituent: The nature of the substituent on the piperidine nitrogen can significantly impact DAT affinity and selectivity.
Signaling Pathways
Histamine H1 Receptor Signaling
This compound acts as an inverse agonist at the H1 receptor. In its active state, the H1 receptor couples to Gq/11 proteins, activating phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By binding to the H1 receptor, this compound prevents this signaling cascade.
Dopamine Transporter Action
The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This compound competitively inhibits this process, leading to an accumulation of dopamine in the synapse and enhanced dopaminergic signaling.
Experimental Protocols
Radioligand Binding Assay for H1 and Muscarinic Receptors
This protocol describes a general method for determining the binding affinity (Ki) of test compounds for histamine H1 and muscarinic receptors using a competitive radioligand binding assay.
References
- 1. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound | C19H23NO | CID 3103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Anticholinergic Effects of First-Generation Antihistamines
Abstract
First-generation H1-antihistamines have been a cornerstone in the management of allergic conditions for decades.[1] However, their clinical utility is often limited by a significant side-effect profile, predominantly driven by their lack of receptor selectivity.[2][3] These agents readily cross the blood-brain barrier and interact with various neurotransmitter systems, most notably exhibiting potent antagonist activity at muscarinic acetylcholine (B1216132) receptors.[3][4][5] This anticholinergic action is responsible for a range of adverse effects, from dry mouth and blurred vision to significant central nervous system effects like sedation, cognitive impairment, and an increased risk of dementia in vulnerable populations.[2][6][7][8] This technical guide provides a comprehensive overview of the anticholinergic properties of first-generation antihistamines, detailing their mechanism of action, comparative quantitative data on their muscarinic receptor activity, and the experimental protocols used for their assessment.
Mechanism of Anticholinergic Action
The primary therapeutic effect of first-generation antihistamines is the inverse agonism of the histamine (B1213489) H1-receptor.[9] However, their molecular structure bears a resemblance to muscarinic antagonists, leading to significant cross-reactivity with muscarinic acetylcholine receptors (mAChRs).[2][10] This "off-target" binding competitively inhibits the action of acetylcholine, a key neurotransmitter in both the central and peripheral nervous systems.
First-generation antihistamines are non-selective antagonists, blocking various subtypes of mAChRs (M1-M5), which leads to a wide array of undesirable side effects.[9]
-
Peripheral Effects: Blockade of muscarinic receptors in the periphery leads to classic atropine-like symptoms.[1] These include dry mouth (xerostomia) from reduced salivary secretion, blurred vision and photophobia due to mydriasis and cycloplegia, urinary retention, constipation from reduced smooth muscle motility in the GI tract, and tachycardia.[1][2][5]
-
Central Nervous System (CNS) Effects: Due to their lipophilic nature, first-generation antihistamines readily penetrate the blood-brain barrier.[1][2][4] Antagonism of central mAChRs contributes significantly to their sedative properties.[1] Furthermore, this central anticholinergic activity can lead to drowsiness, dizziness, confusion, impaired memory and concentration, and, with high doses or in susceptible individuals, agitation and delirium.[2][6] Long-term cumulative use has been associated with an increased risk of incident dementia and Alzheimer's disease.[8]
Quantitative Analysis of Anticholinergic Activity
The anticholinergic potency of first-generation antihistamines varies considerably among different agents. This can be quantified through in vitro receptor binding assays (determining the inhibition constant, Ki) and functional bioassays (determining the antagonist affinity, pA2).
Table 1: Muscarinic Receptor Binding Affinities of Antihistamines
This table summarizes the inhibition constants (Ki) or antagonist affinities (pA2) of various antihistamines for muscarinic receptors, as determined by radioligand binding or functional assays. Lower Ki values and higher pA2 values indicate greater binding affinity and potency.
| Antihistamine | Type | Anticholinergic Potency (Ki or pA2) | Receptor/Tissue Source | Reference |
| High Potency | ||||
| Cyproheptadine (B85728) | First-Generation | pA2: 8.2 ± 0.4 | Guinea Pig Trachealis | [11] |
| Mequitazine | First-Generation | Ki: 5.0 nM | Bovine Cerebral Cortex | [12] |
| Promethazine | First-Generation | pA2: >7.0 | Guinea Pig Trachealis | [11] |
| Diphenhydramine (B27) | First-Generation | pA2: 6.2 | Swine Airway Mucus Gland | [13][14] |
| Clemastine | First-Generation | Ki: 9.3 nM | Bovine Cerebral Cortex | [12] |
| Desloratadine | Second-Generation | pA2: 6.4 | Swine Airway Mucus Gland | [13][14] |
| Moderate to Low Potency | ||||
| Chlorpheniramine | First-Generation | pA2: <6.0 | Guinea Pig Trachealis | [11] |
| Hydroxyzine | First-Generation | pA2: 4.8 | Swine Airway Mucus Gland | [13][14] |
| Hydroxyzine | First-Generation | Ki: 3,800 nM | Bovine Cerebral Cortex | [12][15] |
| Pyrilamine (Mepyramine) | First-Generation | pA2: 4.8 ± 0.4 | Guinea Pig Trachealis | [11] |
| Mepyramine | First-Generation | Ki: 3,600 nM | Bovine Cerebral Cortex | [12] |
| Negligible Potency | ||||
| Cetirizine | Second-Generation | Inactive (up to 100 µM) | Swine Airway Mucus Gland | [13][14] |
| Fexofenadine | Second-Generation | Inactive (up to 10 µM) | Swine Airway Mucus Gland | [13][14][16] |
| Loratadine | Second-Generation | Inactive (up to 10 µM) | Swine Airway Mucus Gland | [13][14] |
Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling and Antihistamine Inhibition
Acetylcholine (ACh) binding to muscarinic G-protein coupled receptors (GPCRs) initiates distinct downstream signaling cascades depending on the receptor subtype. First-generation antihistamines act as competitive antagonists, blocking ACh from binding and thus inhibiting these pathways.
Caption: Muscarinic receptor signaling and the mechanism of anticholinergic inhibition.[9]
Generalized Workflow for Evaluation of Anticholinergic Effects
The assessment of a compound's anticholinergic potential follows a multi-stage process, progressing from initial high-throughput screening to detailed functional and in vivo characterization.
Caption: A generalized workflow for the evaluation of anticholinergic side effects.[9]
Key Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay for Muscarinic Affinity
This assay quantifies the binding affinity of a test compound (e.g., an antihistamine) to muscarinic receptors by measuring its ability to compete with a radiolabeled ligand.
-
Objective: To determine the inhibition constant (Ki) of a test compound for mAChRs.
-
Materials:
-
Receptor Source: Homogenized tissue rich in muscarinic receptors, such as bovine or rat cerebral cortex.[12]
-
Radioligand: A high-affinity muscarinic antagonist, typically [3H]-quinuclidinyl benzilate ([3H]QNB).
-
Test Compounds: First-generation antihistamines dissolved in an appropriate buffer.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., atropine) to determine background binding.
-
Instrumentation: Scintillation counter, filtration apparatus.
-
-
Methodology:
-
Membrane Preparation: The brain tissue is homogenized in a buffer and centrifuged to isolate a crude membrane pellet containing the mAChRs.
-
Incubation: The receptor membranes are incubated in a solution containing a fixed concentration of the radioligand ([3H]QNB) and varying concentrations of the unlabeled test antihistamine.
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound ligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Protocol 2: In Vitro Functional Bioassay (Guinea Pig Trachealis)
This functional assay measures the ability of an antihistamine to act as a competitive antagonist against a muscarinic agonist-induced physiological response, such as smooth muscle contraction.[9][11]
-
Objective: To determine the antagonist affinity (pA2) of an antihistamine at M3 muscarinic receptors.
-
Materials:
-
Methodology:
-
Tissue Mounting: The isolated tracheal smooth muscle is mounted in an organ bath filled with the physiological salt solution maintained at 37°C.[9] The tissue is connected to a force transducer to record isometric contractions.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.
-
Control Concentration-Response Curve: A cumulative concentration-response curve is generated for the muscarinic agonist (e.g., carbachol) to establish the baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the test antihistamine for a set period.
-
Shifted Concentration-Response Curve: The cumulative concentration-response curve for the agonist is repeated in the presence of the antihistamine. A competitive antagonist will cause a rightward shift in the curve without depressing the maximum response.
-
Data Analysis: This process is repeated with several different concentrations of the antihistamine. The dose-ratio (the ratio of the agonist concentration required to produce a 50% maximal response in the presence and absence of the antagonist) is calculated. A Schild plot is then constructed by plotting the log (dose-ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the resulting linear regression provides the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (KB).[14]
-
Conclusion and Future Directions
First-generation antihistamines exhibit significant anticholinergic activity due to their non-selective antagonism of muscarinic acetylcholine receptors.[2][9] This off-target effect is responsible for a wide range of clinically relevant side effects that can limit their use, particularly in the elderly.[6] The quantitative data clearly demonstrates a broad range of antimuscarinic potencies across this drug class, with compounds like cyproheptadine and diphenhydramine showing high affinity, while others are considerably weaker.
The development of second-generation antihistamines, which have markedly lower affinity for muscarinic receptors and limited ability to cross the blood-brain barrier, represents a significant advance in safety and tolerability.[2][5][10] For drug development professionals, a thorough characterization of a new chemical entity's anticholinergic potential using the robust experimental protocols outlined in this guide is critical. Understanding the structure-activity relationships that confer muscarinic receptor affinity is essential for designing safer medications and minimizing the anticholinergic burden on patients. Future research should continue to focus on developing highly selective antagonists that target only the desired receptor, thereby optimizing therapeutic benefit while minimizing adverse effects.
References
- 1. pharmcourse.com [pharmcourse.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Surveillance of First-Generation H1-Antihistamine Use for Older Patients with Dementia in Japan: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 8. Cumulative Use of Strong Anticholinergic Medications and Incident Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimuscarinic Effects of Antihistamines: Quantitative Evaluation by Receptor-Binding Assay [jstage.jst.go.jp]
- 13. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
Diphenylpyraline's Role in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylpyraline (B1670736) (DPP) is a first-generation antihistamine that has garnered significant interest for its complex pharmacological profile within the central nervous system (CNS). While primarily classified as a histamine (B1213489) H1 receptor antagonist, it exhibits notable activity as a dopamine (B1211576) reuptake inhibitor and possesses anticholinergic properties. This dual action on histaminergic and dopaminergic systems, coupled with its ability to cross the blood-brain barrier, underpins its diverse CNS effects, ranging from sedation to psychostimulation. This technical guide provides an in-depth review of the molecular mechanisms, quantitative pharmacology, and key experimental findings related to this compound's role in the CNS. Detailed experimental protocols for assessing its impact on dopamine dynamics are provided, along with visualizations of its primary signaling pathway.
Introduction
This compound is a diphenylpiperidine class compound historically used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1][2] Its therapeutic effects in this context are attributed to its competitive antagonism of the histamine H1 receptor.[2] However, unlike second-generation antihistamines that are designed to minimize CNS penetration, this compound readily crosses the blood-brain barrier, leading to a range of centrally mediated effects.[3] Notably, research has revealed that this compound also functions as a potent dopamine reuptake inhibitor, a characteristic that contributes to its psychostimulant properties and has prompted investigations into its potential as a pharmacotherapy for conditions like Parkinsonism and even as a lead compound for addiction therapies.[4][5] Furthermore, this compound exhibits anticholinergic activity, which can contribute to both its therapeutic and side-effect profile.[2] This multifaceted interaction with key neurotransmitter systems in the CNS makes this compound a compound of significant interest for neuropharmacology and drug development.
Quantitative Pharmacology
The following tables summarize the available quantitative data on the pharmacological activity of this compound at its primary CNS targets. While extensive research has characterized its qualitative effects, specific binding affinity values (Kᵢ or IC₅₀) for its primary targets are not consistently reported across publicly available literature.
Table 1: Dopamine Transporter (DAT) Activity
| Parameter | Value | Species | Assay | Reference |
| Effect on Dopamine Uptake | 20-fold increase in apparent Kₘ | Mouse (nucleus accumbens slices) | Fast-Scan Cyclic Voltammetry | [6][7] |
| Change in Vₘₐₓ | No significant change | Mouse (nucleus accumbens slices) | Fast-Scan Cyclic Voltammetry | [6][7] |
| Extracellular Dopamine Levels | ~200% increase | Mouse (nucleus accumbens) | In Vivo Microdialysis | [6][7] |
Table 2: Histamine H1 Receptor and Muscarinic M1 Receptor Activity
| Target | Activity | Quantitative Data | Reference |
| Histamine H1 Receptor | Antagonist | Specific Kᵢ value not identified in the reviewed literature. | [2] |
| Muscarinic M1 Receptor | Antagonist | Specific Kᵢ value not identified in the reviewed literature. | [2] |
Table 3: Pharmacokinetic Properties
| Parameter | Observation | Method | Reference |
| Blood-Brain Barrier Permeability | Readily crosses the BBB | Inferred from CNS effects and transport studies | [3][8] |
Mechanism of Action in the CNS
This compound's effects on the central nervous system are a composite of its interactions with at least three distinct molecular targets:
-
Histamine H1 Receptor Antagonism: As a first-generation antihistamine, this compound competitively binds to and blocks the activation of histamine H1 receptors in the brain. Histamine in the CNS is involved in regulating wakefulness, appetite, and cognition. By antagonizing H1 receptors, this compound can produce sedative effects.[3] The signaling cascade initiated by H1 receptor activation involves the Gq/11 protein, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in the activation of the transcription factor NF-κB.
-
Dopamine Reuptake Inhibition: this compound acts as a competitive inhibitor of the dopamine transporter (DAT).[6][7] The DAT is responsible for clearing dopamine from the synaptic cleft, thereby terminating its signaling. By blocking the DAT, this compound increases the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission. This mechanism is responsible for its psychostimulant effects, such as increased locomotor activity.[6][7]
-
Anticholinergic Activity: this compound also exhibits anticholinergic properties, acting as an antagonist at muscarinic acetylcholine (B1216132) receptors, with a preference for the M1 subtype.[2] In the CNS, M1 receptors are involved in cognitive functions, including learning and memory. Blockade of these receptors can contribute to side effects such as dry mouth and blurred vision, and may also modulate the overall CNS impact of the drug.
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway initiated by histamine binding to the H1 receptor, which is antagonized by this compound.
Experimental Workflow for Dopamine Dynamics Assessment
The following diagram outlines a typical experimental workflow to assess the impact of this compound on dopamine release and reuptake in the rodent brain.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices [en.bio-protocol.org]
- 4. Effects of the histamine H₁ receptor antagonist and benztropine analog this compound on dopamine uptake, locomotion and reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
An In-Depth Technical Guide to the In Vivo Pharmacodynamics of Diphenylpyraline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylpyraline (B1670736) is a first-generation antihistamine with a complex pharmacodynamic profile that extends beyond its primary histamine (B1213489) H1 receptor antagonism. This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of this compound, detailing its interactions with key biological targets, the resultant physiological effects, and the experimental methodologies used for their characterization. Quantitative data are systematically presented, and key signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this multifaceted compound.
Introduction
This compound is a piperidine-based H1 receptor antagonist that has been clinically used for the symptomatic relief of allergic conditions.[1][2][3] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to central nervous system effects.[4] Beyond its well-established antihistaminic properties, this compound exhibits significant anticholinergic activity and functions as a dopamine (B1211576) reuptake inhibitor.[5] These additional pharmacological actions contribute to its overall therapeutic and side-effect profile, and have sparked interest in its potential applications for other conditions such as Parkinson's disease and as a lead compound in the development of treatments for cocaine addiction.[5] This guide synthesizes the current knowledge on the in vivo pharmacodynamics of this compound to serve as a detailed resource for the scientific community.
Core Pharmacodynamic Mechanisms
This compound exerts its physiological effects through modulation of at least three distinct molecular targets:
-
Histamine H1 Receptor Antagonism: this compound acts as a competitive antagonist at histamine H1 receptors.[1][2][3] By blocking the action of histamine, it mitigates the classic symptoms of allergic reactions, including vasodilation, increased capillary permeability, and sensory nerve stimulation.[4]
-
Muscarinic Acetylcholine (B1216132) Receptor Antagonism: this compound displays notable affinity for muscarinic acetylcholine receptors, contributing to its anticholinergic side effects such as dry mouth, blurred vision, and urinary retention.[6]
-
Dopamine Transporter (DAT) Inhibition: this compound inhibits the reuptake of dopamine from the synaptic cleft by binding to the dopamine transporter.[5][7] This action leads to an increase in extracellular dopamine levels in brain regions such as the nucleus accumbens, resulting in psychostimulant effects like increased locomotor activity.[5][7][8]
Quantitative Pharmacodynamic Data
The following tables summarize the available quantitative data on the in vivo pharmacodynamics of this compound.
Table 1: Receptor Binding Affinities
| Target | Parameter | Value | Species | Tissue | Reference |
| Muscarinic Acetylcholine Receptors | Kᵢ | 5.0 - 38 nM | Bovine | Cerebral Cortex | [6] |
Note: Specific Kᵢ values for the histamine H1 receptor and dopamine transporter for this compound are not consistently reported in the readily available literature. The provided data for muscarinic receptors indicates a significant affinity.
Table 2: In Vivo Efficacy and Potency
| Pharmacodynamic Effect | Parameter | Dose/Concentration | Species | Key Findings | Reference |
| Dopamine Uptake Inhibition | Apparent Kₘ (Dopamine) | 10 µM (causes 20-fold increase) | Mouse | Markedly inhibits dopamine uptake in nucleus accumbens slices. | [5][8] |
| Dopamine Uptake Inhibition | Intraperitoneal Dose | 14 mg/kg | Mouse | Significantly inhibited dopamine uptake in the nucleus accumbens in vivo. | [7] |
| Increased Extracellular Dopamine | Intraperitoneal Dose | 5 mg/kg | Mouse | Elevated extracellular dopamine levels by approximately 200% in the nucleus accumbens. | [5][8] |
| Locomotor Activation | Intraperitoneal Dose | 5 and 10 mg/kg | Mouse | Induced significant locomotor activation. | [5][8] |
Experimental Protocols
The characterization of this compound's in vivo pharmacodynamics relies on a variety of established experimental techniques. Detailed methodologies for key experiments are outlined below.
In Vivo Microdialysis for Dopamine Measurement
This technique is employed to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Surgical Procedure:
-
Animals (e.g., mice or rats) are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest, such as the nucleus accumbens.[9][10][11][12]
-
The cannula is secured to the skull with dental cement. Animals are allowed a recovery period of several days.[9][10][11][12]
-
-
Microdialysis Experiment:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.[9][10][11][12]
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[9][10][11][12]
-
After a stabilization period to establish a baseline, this compound or vehicle is administered (e.g., via intraperitoneal injection).[5][8]
-
Dialysate samples are collected at regular intervals and analyzed for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[5][8]
-
Locomotor Activity Assessment
Spontaneous locomotor activity is a key indicator of the psychostimulant effects of this compound.
-
Apparatus:
-
Procedure:
-
Animals are habituated to the testing room and the open-field chambers to minimize novelty-induced activity.[13][15]
-
Following habituation, a baseline level of locomotor activity is recorded after a vehicle injection.[13]
-
On the test day, animals are administered this compound at various doses or a vehicle control.[5][7][8]
-
Immediately after injection, the animals are placed in the activity chambers, and locomotor activity (e.g., distance traveled, beam breaks) is recorded for a defined period (e.g., 60-120 minutes).[7][13][15]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Effects of the histamine H₁ receptor antagonist and benztropine analog this compound on dopamine uptake, locomotion and reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 9. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. va.gov [va.gov]
- 14. The assessment of mouse spontaneous locomotor activity using motion picture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Change in locomotor activity pattern in mice: a model for recognition of distress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Investigating the dual-activity of Diphenylpyraline
An In-Depth Technical Guide to the Dual-Activity of Diphenylpyraline (B1670736)
Executive Summary
This compound (DPP) is a first-generation H1 antihistamine traditionally used for the symptomatic relief of allergic conditions.[1][2] Beyond its well-established role as a histamine (B1213489) H1 receptor antagonist, extensive research has revealed a significant secondary pharmacological activity: the inhibition of the dopamine (B1211576) transporter (DAT).[1][3] This dual-activity profile confers on DPP psychostimulant properties analogous to cocaine, alongside anticholinergic effects common to its drug class.[4][5] This document provides a comprehensive technical overview of this compound's dual-activity, presenting quantitative binding and functional data, detailed experimental protocols for its characterization, and visual diagrams of its mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic applications and the neuropharmacological profile of this compound.
Pharmacodynamics: A Dual-Activity Profile
This compound's clinical and physiological effects are rooted in its ability to interact with multiple neurotransmitter systems. Its primary activities are antagonism of the histamine H1 receptor and inhibition of the dopamine transporter.
Primary Activity: Histamine H1 Receptor Antagonism
As a first-generation antihistamine, DPP's primary mechanism of action is competitive antagonism at the histamine H1 receptor.[2] Histamine, a key mediator in allergic and inflammatory responses, binds to Gq-protein coupled H1 receptors on effector cells.[6] This binding activates the phospholipase C (PLC) signaling cascade, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers increase intracellular calcium levels and activate Protein Kinase C (PKC), respectively, culminating in downstream effects such as smooth muscle contraction, increased vascular permeability, and pruritus.[6] this compound competitively blocks histamine from binding to the H1 receptor, thereby preventing these downstream cellular responses.[2]
Secondary Activity: Dopamine Transporter (DAT) Inhibition
This compound has been identified as a potent, competitive inhibitor of the dopamine transporter (DAT).[3][4] The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, a critical process for terminating dopaminergic signaling. By competitively inhibiting DAT, this compound blocks this reuptake mechanism.[4] This leads to a significant increase in the concentration and residence time of dopamine in the synapse, enhancing dopaminergic neurotransmission.[3] This mechanism is responsible for the psychostimulant and locomotor-activating effects of DPP, which are comparable to those of cocaine.[3][4]
Tertiary Activity: Anticholinergic Effects
In common with many first-generation antihistamines, this compound also exhibits anticholinergic (muscarinic antagonist) properties.[1][2][5] It demonstrates a high affinity for muscarinic acetylcholine (B1216132) receptors.[7] This action contributes to side effects such as dry mouth and may provide a drying effect on the nasal mucosa, which can be therapeutically relevant in treating allergic rhinitis.[2][5]
Quantitative Analysis of Receptor Interactions
The multifaceted activity of this compound has been quantified through various in vitro and ex vivo assays. The following table summarizes key quantitative data from receptor binding and functional studies.
| Target | Assay Type | Parameter | Value | Species | Source(s) |
| Dopamine Transporter (DAT) | Ex Vivo Voltammetry | Apparent Kₘ (increase) | 20-fold | Mouse (N. Accumbens) | [3][4] |
| Dopamine Transporter (DAT) | Ex Vivo Voltammetry | Vₘₐₓ | No Change | Mouse (N. Accumbens) | [3][4] |
| Dopamine System | In Vivo Microdialysis | Extracellular DA (increase) | ~200% (at 5 mg/kg) | Mouse (N. Accumbens) | [3][4] |
| Muscarinic Receptors | In Vitro Receptor Binding | Kᵢ | 5.0 - 38 nM | Bovine (Cerebral Cortex) | [7] |
Key Experimental Protocols
Characterizing the dual-activity of this compound requires specific neuropharmacological techniques. Detailed methodologies for the key experiments are provided below.
Protocol: Ex Vivo Dopamine Uptake Analysis via Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is an electrochemical technique used to measure sub-second changes in neurotransmitter concentrations, making it ideal for studying dopamine release and reuptake dynamics.[8][9]
-
Objective : To measure the effect of this compound on the kinetics of dopamine reuptake in brain tissue.
-
Materials : Vibratome, recording chamber, carbon-fiber microelectrodes, bipolar stimulating electrode, perfusion system, FSCV amplifier and data acquisition software, artificial cerebrospinal fluid (aCSF).
-
Methodology :
-
Brain Slice Preparation : Rodent brain slices (e.g., mouse, 300-400 µm thick) containing the region of interest (e.g., nucleus accumbens) are prepared in ice-cold, oxygenated aCSF using a vibratome.[9][10]
-
Electrode Placement : Slices are transferred to a recording chamber perfused with heated (32-34°C) aCSF. A carbon-fiber recording electrode and a bipolar stimulating electrode are lowered into the tissue.[10]
-
Dopamine Evocation and Detection : Dopamine release is evoked by a local electrical stimulation. The potential at the carbon-fiber electrode is scanned using a triangular waveform (e.g., -0.4 V to +1.3 V and back at 400 V/s) at a frequency of 10 Hz.[10][11] Dopamine oxidizes at a specific potential, generating a current that is proportional to its concentration.
-
Data Analysis : After establishing a stable baseline, the tissue is perfused with aCSF containing DPP. Changes in the rate of dopamine signal decay are used to calculate uptake parameters (Kₘ and Vₘₐₓ). A competitive inhibitor like DPP will increase the apparent Kₘ without affecting Vₘₐₓ.[4]
-
Protocol: In Vivo Dopamine Measurement via Microdialysis
Microdialysis allows for the sampling of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[12][13]
-
Objective : To measure changes in extracellular dopamine concentration in the nucleus accumbens following systemic administration of this compound.
-
Materials : Stereotaxic frame, microdialysis probes, guide cannulae, syringe pump, fraction collector, HPLC with electrochemical detection (HPLC-ECD).[14]
-
Methodology :
-
Surgical Implantation : Under anesthesia, a guide cannula is stereotaxically implanted, targeting the nucleus accumbens of a rat or mouse. The cannula is fixed to the skull with dental cement. Animals are allowed to recover for several days.[12][14]
-
Probe Insertion and Perfusion : On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a slow, constant rate (e.g., 1-2 µL/min).[12]
-
Baseline Collection : The system is allowed to equilibrate for 1-2 hours. Following equilibration, several baseline dialysate samples are collected (e.g., one 20-minute sample at a time) into vials containing an antioxidant.[12][14]
-
Drug Administration and Sampling : this compound (e.g., 5 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection. Dialysate samples continue to be collected at regular intervals for several hours.[4]
-
Sample Analysis : The concentration of dopamine in the dialysate samples is quantified using HPLC-ECD.[14] Post-injection dopamine levels are typically expressed as a percentage change from the stable baseline average.
-
Protocol: Assessment of Psychostimulant Effects via Locomotor Activity Testing
This behavioral assay quantifies spontaneous motor activity to assess the stimulant or sedative effects of a compound.[15][16]
-
Objective : To determine if this compound induces hyperlocomotion, a behavioral indicator of psychostimulant action.
-
Materials : Locomotor activity chambers (e.g., 40x40x30 cm clear boxes), equipped with a grid of infrared photocell beams.[15][17]
-
Methodology :
-
Acclimation : Mice are first habituated to the testing room for at least 30-60 minutes before the experiment begins.[18]
-
Habituation to Chambers : Animals are often given a habituation session in the activity chambers (e.g., 30-60 minutes) on a day prior to testing to reduce novelty-induced hyperactivity.
-
Drug Administration : Mice are administered this compound (e.g., 5 or 10 mg/kg, i.p.) or a vehicle control.[4]
-
Testing : Immediately following injection, each mouse is placed individually into a locomotor activity chamber.[15]
-
Data Collection : The system records photocell beam breaks, which are automatically converted by software into measures of locomotor activity (e.g., total distance traveled, horizontal movements, vertical movements/rearing). Activity is typically recorded in 5- or 10-minute bins over a period of 1-2 hours.[17]
-
Conclusion and Future Directions
This compound possesses a compelling dual-pharmacology, acting as both a potent histamine H1 receptor antagonist and a dopamine transporter inhibitor. This profile explains its classic antiallergic effects and its less-appreciated psychostimulant properties. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation of DPP. Notably, its ability to potently inhibit dopamine uptake without producing significant rewarding effects suggests that this compound and its analogs may represent a promising avenue for the development of agonist replacement therapies for cocaine addiction.[19] Further research is warranted to fully elucidate the therapeutic potential and clinical implications of this unique dual-activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C19H23NO | CID 3103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 7. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices [en.bio-protocol.org]
- 9. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices [bio-protocol.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Sampling phasic dopamine signaling with fast-scan cyclic voltammetry in awake behaving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. va.gov [va.gov]
- 16. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. treat-nmd.org [treat-nmd.org]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. Effects of the histamine H1 receptor antagonist and benztropine analog this compound on dopamine uptake, locomotion and reward - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Diphenylpyraline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and purification of Diphenylpyraline (B1670736), a first-generation antihistamine. The information compiled herein is intended to guide researchers in the efficient laboratory-scale preparation and purification of this compound.
Synthesis of this compound
This compound is synthesized via a nucleophilic substitution reaction. The classical and most commonly cited method involves the coupling of benzhydrylbromide with 4-hydroxy-1-methylpiperidine.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
Benzhydrylbromide
-
4-Hydroxy-1-methylpiperidine
-
Xylene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine benzhydrylbromide and 4-hydroxy-1-methylpiperidine in equimolar amounts.
-
Add a sufficient volume of anhydrous xylene to the flask to ensure adequate mixing and heat transfer.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Maintain the reflux for approximately 24 hours to ensure the reaction goes to completion.
-
After 24 hours, allow the reaction mixture to cool to room temperature.
-
The crude product in the xylene solution is now ready for purification.
Purification of this compound
The purification of this compound from the crude reaction mixture is typically achieved through a multi-step process involving an acid-base extraction to isolate the free base, followed by conversion to the hydrochloride salt and subsequent recrystallization. Alternatively, column chromatography can be employed.
Purification Workflow
Caption: Purification workflow for this compound HCl.
Protocol 1: Purification by Acid-Base Extraction and Recrystallization
This protocol isolates the basic this compound from the reaction mixture and purifies it as its hydrochloride salt.
Step 1: Acid-Base Extraction
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Extract the mixture with an aqueous solution of a weak acid (e.g., 1 M HCl) to protonate the this compound, transferring it to the aqueous phase.
-
Separate the aqueous layer and wash it with an organic solvent (e.g., diethyl ether) to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a suitable base (e.g., 28% aqueous ammonia) to a pH of approximately 9-10, which will deprotonate the this compound and cause it to separate as an oil.
-
Extract the oily this compound free base into an organic solvent such as diethyl ether (perform at least three extractions).
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the this compound free base as a pale yellow oil.
Step 2: Formation and Recrystallization of this compound Hydrochloride
-
Dissolve the oily free base in a minimal amount of a suitable solvent, such as isopropanol (B130326).
-
Acidify the solution to a pH of approximately 3 by adding a solution of dry hydrogen chloride in methanol (B129727) or isopropanol.
-
To induce crystallization, slowly add a less polar solvent, such as diethyl ether, until a faint turbidity is observed.
-
Allow the solution to stand, facilitating the precipitation of the crystalline this compound hydrochloride.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.
-
For further purification, recrystallize the salt from isopropanol with the aid of diethyl ether.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
Silica (B1680970) gel column chromatography can be used to purify the this compound free base.
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Dissolve the crude this compound free base oil in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity. A common system for amines is a mixture of hexane (B92381) and ethyl acetate (B1210297), often with a small amount of triethylamine (B128534) (e.g., 1%) to prevent tailing. The gradient can be started with a low percentage of ethyl acetate and gradually increased.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound free base.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis and characterization of this compound hydrochloride.
| Parameter | Value | Reference |
| Synthesis | ||
| Theoretical Yield | Dependent on starting material quantities | - |
| Reported Yield (HCl salt) | 39% | [1] |
| Characterization | ||
| Molecular Formula | C₁₉H₂₃NO | - |
| Molar Mass | 281.40 g/mol | - |
| Melting Point (HCl salt) | 206 °C | [1] |
Analytical Data for this compound Hydrochloride
The following table provides typical analytical data for the characterization of this compound hydrochloride.
| Analysis | Data | Reference |
| ¹H NMR | Spectra available in public databases. | [2] |
| ¹³C NMR | Spectra available in public databases. | [2] |
| HPLC Analysis | A reverse-phase HPLC method using a C18 column with UV detection at 254 nm can be used for purity assessment. A mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer is suitable. | [3] |
References
Application Note: Quantification of Diphenylpyraline in Human Plasma by High-Performance Liquid Chromatography (HPLC)
Introduction
Diphenylpyraline (B1670736) is an antihistamine used for the treatment of allergic conditions such as rhinitis and urticaria.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note details a reliable and specific reversed-phase high-performance liquid chromatographic (RP-HPLC) method for the determination of this compound in human plasma. The described protocols offer two primary sample preparation techniques: liquid-liquid extraction (LLE) and solid-phase extraction (SPE), providing flexibility based on laboratory resources and desired sample throughput.
Principle of the Method
The method involves the extraction of this compound from a plasma matrix, followed by chromatographic separation on a C18 reversed-phase column and detection using an ultraviolet (UV) detector. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.
Quantitative Data Summary
The following table summarizes the performance characteristics of the liquid-liquid extraction based HPLC-UV method for this compound quantification in plasma.[2]
| Parameter | Result |
| Linearity Range | 53 - 740 ng/mL |
| Recovery (Plasma) | 94.65% |
| Limit of Detection (LOD) | 15 ng/mL |
| Elution Time | 7.9 min |
| UV Detection Wavelength | 254 nm |
Experimental Protocols
Two primary protocols for sample preparation are presented below, followed by the standardized HPLC operating conditions.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on a well-established method for this compound extraction from plasma.[2]
Materials:
-
Human plasma
-
This compound hydrochloride standard
-
n-pentane
-
2-propanol
-
Sodium hydroxide (B78521) solution (e.g., 1M)
-
Methanol (B129727) (HPLC grade)
-
Centrifuge tubes
-
Vortex mixer
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Sample Alkalinization: To a 1 mL plasma sample in a centrifuge tube, add a sufficient volume of sodium hydroxide solution to raise the pH above 9.
-
Extraction: Add 5 mL of extraction solvent (n-pentane:2-propanol, 50:1 v/v).
-
Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitution: Reconstitute the dried residue with 100 µL of methanol.
-
Injection: Inject a defined volume (e.g., 20 µL) into the HPLC system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides an alternative with potentially cleaner extracts and is amenable to automation. It is adapted from methods used for other antihistamines.[3]
Materials:
-
Human plasma
-
This compound hydrochloride standard
-
C18 SPE cartridges (e.g., MonoTip C18)
-
Potassium phosphate (B84403) buffer (e.g., 1M, pH 8.0)
-
Methanol (HPLC grade)
-
Distilled water
-
Centrifuge tubes
-
Micropipettor
Procedure:
-
Sample Dilution: Mix 0.1 mL of human plasma with 0.4 mL of distilled water.
-
pH Adjustment: Add 25 µL of 1 M potassium phosphate buffer (pH 8.0).
-
Centrifugation: Centrifuge the mixture to pellet any precipitated proteins.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with methanol followed by distilled water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge. This can be achieved by repeated aspirating/dispensing cycles (e.g., 25 times) with a micropipettor.[3]
-
Washing: Wash the cartridge with distilled water to remove interfering substances.
-
Elution: Elute the retained this compound with methanol using repeated aspirating/dispensing cycles (e.g., 5 times).[3]
-
Injection: Inject a defined volume of the eluate directly into the HPLC system.
HPLC Operating Conditions
The following chromatographic conditions are suitable for the analysis of this compound.
| Parameter | Condition |
| Column | Asahipak ODP-50 C18 (5 µm) or equivalent |
| Mobile Phase | A suitable mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) to achieve the desired retention and separation. The exact composition should be optimized in the laboratory. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 254 nm[2] |
| Injection Volume | 20 µL |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Decision tree for selecting a sample preparation method.
References
In Vivo Models for Studying Diphenylpyraline's Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established in vivo models and detailed experimental protocols for investigating the pharmacological effects of Diphenylpyraline (B1670736) (DPP). This compound, a histamine (B1213489) H1 receptor antagonist, also exhibits significant psychostimulant properties primarily through its action as a dopamine (B1211576) transporter (DAT) inhibitor.[1][2][3] The following sections detail methodologies for assessing its impact on locomotor activity, rewarding effects, and neurochemical alterations in rodent models, providing a framework for preclinical evaluation.
Pharmacological Profile of this compound
This compound hydrochloride is recognized for its dual action as a first-generation antihistamine and a central nervous system stimulant.[2][4] Its stimulant effects are attributed to its ability to competitively inhibit the dopamine transporter, leading to increased extracellular dopamine concentrations in key brain regions like the nucleus accumbens (NAc).[3][5][6] This mechanism of action is comparable to that of cocaine, making comparative in vivo studies essential for understanding its unique neuropharmacological profile.[1][3]
Key In Vivo Experimental Models
The primary animal model utilized for studying the in vivo effects of this compound is the mouse, with the C57BL/6 strain being commonly reported in the literature.[3] Key behavioral and neurochemical assays include:
-
Locomotor Activity Assessment: To quantify the psychomotor stimulant effects.
-
Conditioned Place Preference (CPP): To evaluate the rewarding or aversive properties.
-
In Vivo Microdialysis: To measure real-time changes in extracellular neurotransmitter levels, particularly dopamine, in specific brain regions.
Application Note 1: Assessment of Locomotor Activity
This protocol details the procedure for measuring spontaneous locomotor activity in mice following the administration of this compound to assess its psychostimulant effects.
Experimental Protocol
Objective: To determine the dose-dependent effect of this compound on horizontal and vertical locomotor activity in mice.
Materials:
-
This compound hydrochloride (DPP)
-
Saline (0.9% NaCl)
-
C57BL/6 mice (male, 8-12 weeks old)
-
Locomotor activity chambers (e.g., clear acrylic boxes, 40 cm x 40 cm x 30 cm) equipped with infrared photobeams[7]
-
Data acquisition system
Procedure:
-
Acclimation: Habituate the mice to the testing room for at least 60 minutes before the experiment. Allow the mice to explore the locomotor activity chambers for 30-60 minutes a day for 2-3 days prior to the test day to reduce novelty-induced hyperactivity.[7]
-
Habituation on Test Day: On the day of the experiment, place each mouse individually into a locomotor activity chamber and allow for a 30-minute habituation period.
-
Drug Administration: Following habituation, remove the mice from the chambers and administer this compound (e.g., 5 or 10 mg/kg, intraperitoneally - i.p.) or an equivalent volume of saline (vehicle control).[3][5] The route of administration should be consistent across all animals.[8]
-
Data Recording: Immediately after injection, return the mice to the locomotor activity chambers. Record locomotor activity (e.g., horizontal beam breaks, vertical beam breaks, distance traveled) in 5- or 10-minute bins for a total duration of 60 to 120 minutes.[1][2]
-
Data Analysis: Analyze the data by comparing the activity counts between the DPP-treated groups and the saline-treated control group using appropriate statistical tests (e.g., two-way ANOVA with time as a repeated measure).
Quantitative Data Summary
| Compound | Dose (mg/kg, i.p.) | Animal Model | Primary Outcome | Result | Reference |
| This compound | 5 | C57BL/6 Mice | Locomotor Activity | Significant increase in horizontal activity. | [3][5] |
| This compound | 10 | C57BL/6 Mice | Locomotor Activity | Dose-dependent, significant increase in horizontal activity. | [3][5] |
| This compound | 14 | C57BL/6 Mice | Locomotor Activity | Produced locomotor activation with a prolonged effect compared to cocaine. | [1][2] |
| Cocaine | 15 | C57BL/6 Mice | Locomotor Activity | Significant increase in locomotor activity. | [1][2] |
Experimental Workflow Diagram
Caption: Workflow for Locomotor Activity Assessment.
Application Note 2: Conditioned Place Preference (CPP)
This protocol describes the use of the CPP paradigm to assess the rewarding or aversive properties of this compound.
Experimental Protocol
Objective: To determine if this compound induces a conditioned place preference or aversion in mice.
Materials:
-
This compound hydrochloride (DPP)
-
Saline (0.9% NaCl)
-
C57BL/6 mice (male, 8-12 weeks old)
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.[9]
-
Video tracking software
Procedure:
-
Pre-Conditioning (Baseline Preference Test - Day 1): Place each mouse in the central compartment of the CPP apparatus and allow free access to all three chambers for 15-20 minutes. Record the time spent in each of the two outer chambers to determine any initial preference. An unbiased design is often preferred, where the drug is randomly assigned to one of the two outer chambers.[10][11][12]
-
Conditioning Phase (Days 2-9): This phase typically lasts for 8 days and involves alternating injections of DPP and saline.
-
DPP Conditioning Days (e.g., Days 2, 4, 6, 8): Administer DPP (e.g., 14 mg/kg, i.p.) and immediately confine the mouse to one of the outer chambers for 30 minutes.[1]
-
Saline Conditioning Days (e.g., Days 3, 5, 7, 9): Administer saline and confine the mouse to the opposite outer chamber for 30 minutes.
-
-
Post-Conditioning (Preference Test - Day 10): In a drug-free state, place the mouse in the central compartment and allow it to freely explore all three chambers for 15-20 minutes. Record the time spent in each of the outer chambers.[9][10]
-
Data Analysis: Calculate a preference score (time spent in the drug-paired chamber minus time spent in the saline-paired chamber) for both the pre- and post-conditioning tests. A significant increase in the preference score from pre- to post-conditioning indicates a conditioned place preference. Use appropriate statistical tests (e.g., paired t-test or two-way ANOVA) for analysis.
Quantitative Data Summary
| Compound | Dose (mg/kg, i.p.) | Animal Model | Primary Outcome | Result | Reference |
| This compound | 14 | C57BL/6 Mice | Conditioned Place Preference | Did not produce a significant conditioned place preference. | [1][2] |
| Cocaine | 15 | C57BL/6 Mice | Conditioned Place Preference | Produced a significant conditioned place preference. | [1][2] |
Signaling Pathway Diagram
Caption: this compound's Mechanism of Action.
Application Note 3: In Vivo Microdialysis
This protocol outlines the use of in vivo microdialysis to measure extracellular dopamine levels in the nucleus accumbens of mice following this compound administration.
Experimental Protocol
Objective: To quantify the effect of this compound on extracellular dopamine concentrations in the nucleus accumbens.
Materials:
-
This compound hydrochloride (DPP)
-
Saline (0.9% NaCl)
-
C57BL/6 mice (male, 8-12 weeks old)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 1 mm membrane)[1]
-
Guide cannulae
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system[13][14]
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the mouse and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the nucleus accumbens (NAc). Allow for a recovery period of at least 4-5 days.[1][15][16]
-
Probe Insertion and Baseline Collection: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 0.6-1.0 µL/min).[5] After a stabilization period (e.g., 1-2 hours), collect at least three baseline dialysate samples (e.g., every 10-20 minutes).
-
Drug Administration and Sample Collection: Administer DPP (e.g., 5 mg/kg, i.p.) or saline.[3][5] Continue to collect dialysate samples for at least 2 hours post-injection.
-
Sample Analysis: Analyze the dialysate samples for dopamine content using HPLC-ECD.[13][14]
-
Data Analysis: Express the dopamine concentrations in each post-injection sample as a percentage of the average baseline concentration. Analyze the data using a two-way ANOVA with time as a repeated measure to compare the effects of DPP and saline.
Quantitative Data Summary
| Compound | Dose (mg/kg, i.p.) | Animal Model | Brain Region | Primary Outcome | Result | Reference |
| This compound | 5 | C57BL/6 Mice | Nucleus Accumbens | Extracellular Dopamine | ~200% increase from baseline. | [3][5] |
| This compound | 14 | C57BL/6 Mice | Nucleus Accumbens | Dopamine Uptake Inhibition | Significant inhibition of dopamine uptake with a prolonged effect. | [1][2] |
| Cocaine | 15 | C57BL/6 Mice | Nucleus Accumbens | Dopamine Uptake Inhibition | Significant inhibition of dopamine uptake. | [1][2] |
Experimental Workflow Diagram
Caption: Workflow for In Vivo Microdialysis.
Toxicological and Pharmacokinetic Considerations
While detailed toxicological and pharmacokinetic studies for this compound are not as extensively published as its behavioral effects, preliminary assessments are crucial for drug development.
Acute Toxicity
Acute toxicity studies, such as the determination of the median lethal dose (LD50), are fundamental for establishing the safety profile of a compound. These studies typically involve single-dose administration to rodents, followed by observation for signs of toxicity and mortality over a defined period (e.g., 14 days).[17]
Pharmacokinetics
Conclusion
The in vivo models described provide a robust framework for the preclinical characterization of this compound's effects. The protocols for locomotor activity, conditioned place preference, and in vivo microdialysis, when used in combination, offer a comprehensive understanding of its psychostimulant, rewarding, and neurochemical properties. These methodologies are critical for researchers and drug development professionals seeking to evaluate the therapeutic potential and abuse liability of this compound and related compounds.
References
- 1. Microdialysis in the mouse nucleus accumbens: a method for detection of monoamine and amino acid neurotransmitters with simultaneous assessment of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dep.nj.gov [dep.nj.gov]
- 4. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. va.gov [va.gov]
- 8. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 9. protocols.io [protocols.io]
- 10. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Examining Cocaine Conditioning Place Preference in Mice [en.bio-protocol.org]
- 12. Effects of the histamine H₁ receptor antagonist and benztropine analog this compound on dopamine uptake, locomotion and reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Examining Cocaine Conditioning Place Preference in Mice [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. rhodeslab.beckman.illinois.edu [rhodeslab.beckman.illinois.edu]
- 16. enamine.net [enamine.net]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 19. View Research Details [medschool.lsuhsc.edu]
- 20. parazapharma.com [parazapharma.com]
Application Notes and Protocols: Developing a Binding Assay for Diphenylpyraline at the Dopamine Transporter (DAT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dopamine (B1211576) Transporter (DAT) is a critical neuronal protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission.[1] As a member of the solute carrier 6 (SLC6) family, DAT is a primary target for various psychostimulants, antidepressants, and drugs of abuse.[1] Diphenylpyraline (B1670736), traditionally known as a first-generation antihistamine acting on the H1 receptor, has also been demonstrated to inhibit dopamine uptake, suggesting direct interaction with DAT.[2][3][4] This has opened avenues for investigating its potential as a pharmacological tool or a lead compound in the development of novel therapeutics targeting the dopaminergic system.[5]
These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the human dopamine transporter (hDAT).
Signaling Pathways and Mechanism of Action
The primary function of DAT is the symport of dopamine along with two sodium ions (Na+) and one chloride ion (Cl-) from the extracellular space into the presynaptic neuron.[6] This process is driven by the electrochemical gradient maintained by the Na+/K+-ATPase.[6] The transport cycle involves a series of conformational changes in the transporter protein. Inhibitors of DAT, such as cocaine and potentially this compound, block this reuptake process, leading to an accumulation of dopamine in the synaptic cleft and enhanced dopaminergic signaling.[7] DAT function is also modulated by various intracellular signaling cascades, including those involving Protein Kinase A (PKA) and Akt, which can regulate transporter trafficking and activity.[8]
Data Presentation
The following table summarizes hypothetical binding affinity data for this compound and known DAT inhibitors. This data is for illustrative purposes to demonstrate how results from the described assay can be presented. A study indicated that 10 µM this compound markedly inhibits dopamine uptake, suggesting a competitive interaction with DAT.[2]
| Compound | Kᵢ (nM) at hDAT (Hypothetical) | Radioligand | Cell Line | Reference Compound Kᵢ (nM) |
| This compound | 85 | [³H]-WIN 35,428 | HEK293 expressing hDAT | - |
| Cocaine | 250 | [³H]-WIN 35,428 | HEK293 expressing hDAT | 250 |
| GBR-12909 | 5 | [³H]-WIN 35,428 | HEK293 expressing hDAT | 5 |
Note: The Kᵢ value for this compound is a hypothetical value based on its known potent inhibition of dopamine uptake and is intended for illustrative purposes within this application note.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for this compound at hDAT
This protocol describes a competitive binding assay to determine the inhibitory constant (Kᵢ) of this compound for the human dopamine transporter (hDAT) expressed in a mammalian cell line.
Materials:
-
Cell Line: HEK293 cells stably expressing hDAT.
-
Radioligand: [³H]-WIN 35,428 (a well-characterized DAT ligand).
-
Test Compound: this compound hydrochloride.
-
Reference Compound: Cocaine or GBR-12909.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Membrane Preparation: Homogenates of hDAT-expressing cells.
-
Instrumentation: 96-well microplates, cell harvester, liquid scintillation counter.
-
Scintillation Fluid.
Methodology:
-
Membrane Preparation:
-
Culture hDAT-HEK293 cells to confluency.
-
Harvest cells and homogenize in ice-cold Assay Buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh Assay Buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL. Determine protein concentration using a standard protein assay (e.g., BCA).
-
-
Assay Setup:
-
The assay is performed in a 96-well plate format.
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of [³H]-WIN 35,428 (at a concentration close to its Kd, e.g., 2-5 nM), and 100 µL of the membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of a non-labeled DAT inhibitor (e.g., 10 µM GBR-12909), 50 µL of [³H]-WIN 35,428, and 100 µL of the membrane preparation.
-
Competitive Binding (this compound): Add 50 µL of varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of [³H]-WIN 35,428, and 100 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at 4°C with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for DAT.
-
-
Conclusion
This application note provides a comprehensive framework for characterizing the binding of this compound to the dopamine transporter. The detailed protocol for the competitive radioligand binding assay allows for the determination of its binding affinity (Kᵢ), providing crucial data for its pharmacological profiling. Understanding the interaction of compounds like this compound with DAT is essential for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the histamine H₁ receptor antagonist and benztropine analog this compound on dopamine uptake, locomotion and reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Diphenylpyraline as a Pharmacological Tool for Dopamine Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylpyraline (B1670736) (DPP) is a first-generation antihistamine that has gained significant interest in neuroscience research due to its potent activity as a dopamine (B1211576) reuptake inhibitor.[1][2] Primarily recognized for its antagonism of the histamine (B1213489) H1 receptor, this compound's structural similarity to benztropine (B127874) analogs confers a high affinity for the dopamine transporter (DAT).[3] This dual action makes it a valuable pharmacological tool for investigating the intricacies of the dopaminergic system, particularly in the context of psychostimulant effects and potential therapeutic applications for substance use disorders.[1][4] These application notes provide a comprehensive overview of this compound's use in dopamine studies, including its pharmacological profile, detailed experimental protocols, and key applications.
Mechanism of Action
This compound's primary mechanism of action in the central nervous system, relevant to dopamine studies, is the inhibition of the dopamine transporter (DAT).[5] By binding to DAT, this compound blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This action leads to an accumulation of extracellular dopamine, thereby enhancing and prolonging dopaminergic neurotransmission.[1][5] This mechanism is comparable to that of cocaine, making this compound a relevant compound for comparative studies on the effects of psychostimulants.[6] Additionally, as a histamine H1 receptor antagonist, this compound can modulate neuronal activity through histaminergic pathways, which may indirectly influence the dopaminergic system.[4]
Applications in Dopamine Studies
-
Investigating Dopamine Dynamics: this compound is utilized to study the kinetics of dopamine release and uptake in various brain regions, particularly the nucleus accumbens, a key area in the reward pathway.[1][2]
-
Psychostimulant Research: Due to its cocaine-like effects on dopamine levels and locomotor activity, this compound serves as a tool to explore the neurobiological underpinnings of psychostimulation.[6]
-
Potential Therapeutic Agent: Its profile as a potent dopamine uptake inhibitor with potentially lower rewarding effects compared to cocaine has led to research into its viability as an agonist replacement therapy for cocaine addiction.[4]
-
Comparative Pharmacology: this compound is often used as a reference compound in studies comparing the neurochemical and behavioral effects of different dopamine reuptake inhibitors.[1]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound and a relevant comparator, cocaine.
| Compound | Target | Parameter | Value | Species | Reference |
| This compound | Histamine H1 Receptor | Ki | 4.1 nM | - | |
| Dopamine Transporter (DAT) | Apparent Km increase | 20-fold | Mouse | [2] | |
| Norepinephrine (B1679862) Transporter (NET) | Ki | Not Reported | - | ||
| Serotonin (B10506) Transporter (SERT) | Ki | Not Reported | - | ||
| Cocaine | Dopamine Transporter (DAT) | Ki | ~200–300 nM | - | |
| Norepinephrine Transporter (NET) | Ki | ~200–700 nM | Human | ||
| Serotonin Transporter (SERT) | Ki | ~200–700 nM | Human |
Experimental Protocols
In Vitro Dopamine Transporter (DAT) Binding Assay
This protocol is adapted from standard radioligand binding assays to determine the affinity of this compound for the dopamine transporter.
Materials:
-
Cell membranes prepared from cells expressing the dopamine transporter (e.g., HEK-293-hDAT cells)
-
This compound hydrochloride
-
Radioligand (e.g., [³H]WIN 35,428 or [³H]GBR 12935)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM GBR 12909 or cocaine)
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add in triplicate: assay buffer, cell membranes, and either this compound solution, buffer (for total binding), or non-specific binding control.
-
Add the radioligand to all wells at a concentration near its Kd.
-
Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate overnight.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Extracellular Dopamine Measurement
This protocol describes the measurement of extracellular dopamine levels in the nucleus accumbens of rodents following this compound administration.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microdialysis probes (e.g., 2-4 mm membrane)
-
Guide cannulae
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound hydrochloride solution
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula targeting the nucleus accumbens. Allow the animal to recover for at least 48 hours.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a flow rate of 1-2 µL/min. Allow at least 2 hours for equilibration and to obtain a stable baseline of dopamine levels.
-
Baseline Collection: Collect at least three baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).
-
Drug Administration: Administer this compound (e.g., 5-14 mg/kg, i.p.) or vehicle.[1][4]
-
Post-injection Sample Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the post-injection dopamine levels as a percentage change from the baseline average.
Fast-Scan Cyclic Voltammetry (FSCV) for Real-Time Dopamine Detection
This protocol outlines the use of FSCV to measure rapid dopamine release and uptake dynamics in brain slices following this compound application.
Materials:
-
Rodent brain slicer (vibratome)
-
Carbon-fiber microelectrodes
-
Ag/AgCl reference electrode
-
Bipolar stimulating electrode
-
FSCV system (e.g., Millar Voltammeter)
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂/5% CO₂
-
This compound hydrochloride solution
Procedure:
-
Brain Slice Preparation: Prepare 300-400 µm thick coronal brain slices containing the nucleus accumbens. Allow slices to recover in oxygenated aCSF for at least 1 hour.
-
Electrode Placement: Place a brain slice in the recording chamber perfused with warm, oxygenated aCSF. Position the carbon-fiber microelectrode and a stimulating electrode in the nucleus accumbens.
-
Baseline Recordings: Apply a triangular waveform to the carbon-fiber electrode (e.g., -0.4 V to +1.3 V and back, at 400 V/s, 10 Hz). Elicit dopamine release with a single electrical pulse from the stimulating electrode. Record several baseline responses.
-
Drug Application: Bath-apply this compound (e.g., 10 µM) to the slice.[2]
-
Post-drug Recordings: After a stable effect of the drug is observed, record dopamine release and uptake again.
-
Data Analysis: Analyze the collected data to determine changes in dopamine release (peak concentration) and uptake rate (using Michaelis-Menten kinetics to calculate Km and Vmax).[2]
Locomotor Activity Assessment
This protocol details the measurement of spontaneous locomotor activity in rodents after this compound administration.
Materials:
-
Open field activity chambers equipped with photobeam sensors
-
Rodents (mice or rats)
-
This compound hydrochloride solution
-
Vehicle solution (e.g., saline)
Procedure:
-
Habituation: Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Baseline Activity: Place each animal in an open field chamber and record its locomotor activity for 30-60 minutes to establish a baseline.
-
Drug Administration: Administer this compound (e.g., 5-14 mg/kg, i.p.) or vehicle.[1][4]
-
Post-injection Monitoring: Immediately return the animals to the activity chambers and record locomotor activity for 1-2 hours.
-
Data Analysis: Analyze the data for parameters such as total distance traveled, horizontal activity, and vertical activity, typically in 5- or 10-minute time bins.
Conditioned Place Preference (CPP)
This protocol is used to assess the rewarding or aversive properties of this compound.
Materials:
-
Conditioned place preference apparatus (typically a two- or three-chamber box with distinct visual and tactile cues)
-
Rodents (mice or rats)
-
This compound hydrochloride solution
-
Vehicle solution (e.g., saline)
Procedure:
-
Pre-Conditioning (Day 1): Place the animal in the apparatus with free access to all chambers for 15-20 minutes. Record the time spent in each chamber to determine any initial preference. A biased design pairs the drug with the initially non-preferred side, while an unbiased design randomly assigns drug pairing.
-
Conditioning (Days 2-5): This phase typically consists of four conditioning sessions.
-
On two of the days, administer this compound (e.g., 14 mg/kg, i.p.) and confine the animal to one of the chambers for 30 minutes.[4]
-
On the other two days, administer the vehicle and confine the animal to the opposite chamber for 30 minutes. The order of drug and vehicle days should be counterbalanced.
-
-
Post-Conditioning Test (Day 6): Place the animal in the apparatus with free access to all chambers in a drug-free state. Record the time spent in each chamber for 15-20 minutes.
-
Data Analysis: Compare the time spent in the drug-paired chamber during the pre-conditioning and post-conditioning tests. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.
Visualizations
Caption: this compound blocks the dopamine transporter (DAT).
Caption: Workflow for in vivo microdialysis dopamine measurement.
Caption: Logical workflow for a conditioned place preference study.
References
- 1. Pharmacological profile of antidepressants and related compounds at human monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Diphenylpyraline as a Positive Control for Dopamine Transporter (DAT) Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diphenylpyraline (B1670736) (DPP) is a first-generation antihistamine that also functions as a potent and competitive inhibitor of the dopamine (B1211576) transporter (DAT).[1][2][3] The primary role of DAT, a presynaptic plasma membrane protein, is to mediate the reuptake of dopamine from the synaptic cleft, thereby controlling the duration and intensity of dopaminergic neurotransmission.[4][5] Inhibition of DAT leads to elevated extracellular dopamine levels, a mechanism shared by therapeutic agents and drugs of abuse like cocaine.[1][6][7] In the context of drug discovery and neuroscience research, assays measuring DAT inhibition are crucial. A reliable and well-characterized positive control is essential to validate assay performance, ensure data quality, and provide a benchmark for comparing the potency of test compounds. This compound serves as an excellent positive control due to its documented competitive inhibition of DAT and its psychostimulant properties, which are comparable to those of cocaine.[1][2]
Mechanism of Action
This compound acts as a competitive inhibitor at the dopamine transporter.[1][2] This means it reversibly binds to the same site on the transporter as dopamine, thereby preventing dopamine from being cleared from the synaptic cleft. This mode of inhibition is characterized by an increase in the apparent Michaelis-Menten constant (Kₘ) for dopamine uptake, with no significant change in the maximum velocity (Vₘₐₓ) of uptake.[1][2] The increased Kₘ signifies that a higher concentration of dopamine is required to achieve half-maximal transport velocity in the presence of DPP. This action leads to a prolonged presence of dopamine in the synapse, enhancing dopaminergic signaling.[6][8]
Quantitative Data
This compound's effects on dopamine uptake have been quantified in several studies, often in direct comparison to cocaine. The data below summarizes these findings.
| Compound | Concentration / Dose | Effect | Model System | Reference |
| This compound | 10 µM | Markedly inhibited dopamine uptake; ~20-fold increase in apparent Kₘ, Vₘₐₓ unchanged. | Mouse nucleus accumbens slices (in vitro) | [1][2] |
| This compound | 5 mg/kg, i.p. | Elevated extracellular dopamine levels by approximately 200%. | Mouse nucleus accumbens (in vivo microdialysis) | [1][2] |
| This compound | 14 mg/kg (equimolar to 15 mg/kg cocaine) | Significantly inhibited dopamine uptake with a prolonged effect compared to cocaine. | Mouse nucleus accumbens (in vivo voltammetry) | [6][8] |
| Cocaine | 15 mg/kg | Significantly inhibited dopamine uptake. | Mouse nucleus accumbens (in vivo voltammetry) | [6][8] |
Experimental Protocols
Here we provide two detailed protocols for common dopamine uptake inhibition assays where this compound can be used as a positive control.
Protocol 1: Dopamine Uptake Assay in Rat Brain Synaptosomes
This protocol describes a classic method using synaptosomes, which are resealed nerve terminals isolated from brain tissue, to measure the uptake of radiolabeled dopamine.[9][10][11]
Materials:
-
Whole rat brains (striatum is typically used)
-
Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 22 mM NaHCO₃, 10 mM glucose, saturated with 95% O₂/5% CO₂)
-
[³H]Dopamine (radiolabeled) and unlabeled dopamine
-
This compound HCl and test compounds
-
Scintillation fluid and vials
-
Glass-Teflon homogenizer, refrigerated centrifuge, water bath, filtration manifold, glass fiber filters
Workflow Diagram:
Procedure:
-
Synaptosome Preparation:
-
Dissect striata from rat brains on ice and homogenize in 10 volumes of ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the resulting P2 pellet (crude synaptosomal fraction) in Krebs-Ringer buffer to the desired protein concentration.
-
-
Dopamine Uptake Assay:
-
In assay tubes, pre-incubate aliquots of the synaptosomal suspension for 5 minutes at 37°C.
-
Add test compounds, vehicle (for total uptake), or a saturating concentration of a known inhibitor like mazindol (for non-specific uptake). For the positive control, add this compound (e.g., 10 µM final concentration).
-
Initiate the uptake reaction by adding a known concentration of [³H]Dopamine (e.g., 10-20 nM final concentration).
-
Incubate for a short period (e.g., 5 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed immediately by three washes with ice-cold buffer to remove external radioactivity.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and quantify the trapped radioactivity using a liquid scintillation counter.
-
Specific uptake is calculated by subtracting the non-specific uptake (counts in the presence of mazindol) from the total uptake (counts with vehicle).
-
Calculate the percentage inhibition for each test compound and this compound relative to the specific uptake.
-
Protocol 2: Cell-Based Fluorescent Dopamine Uptake Assay
This protocol uses a cell line stably expressing the human dopamine transporter (hDAT), such as HEK-hDAT or MDCK-hDAT cells, and a fluorescent DAT substrate.[12][13][14][15] This method is amenable to high-throughput screening in 96- or 384-well formats.
Materials:
-
HEK-293 or MDCK cells stably expressing hDAT
-
Cell culture medium (e.g., DMEM with 10% FBS and a selection antibiotic like G418)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent DAT substrate and a masking dye)[14][15]
-
This compound HCl and test compounds
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescence microplate reader with bottom-read capability
Workflow Diagram:
Procedure:
-
Cell Plating:
-
Seed the hDAT-expressing cells into black, clear-bottom 96-well plates at a density that will form a confluent monolayer overnight (e.g., 40,000-60,000 cells/well).[15]
-
Incubate the plates at 37°C with 5% CO₂ for 20-24 hours.
-
-
Assay Performance:
-
On the day of the assay, gently aspirate the culture medium from the wells.
-
Wash the cell monolayer once with pre-warmed assay buffer.
-
Add assay buffer containing various concentrations of test compounds, vehicle, or this compound (as the positive control) to the wells.
-
Pre-incubate the plate for 10-30 minutes at 37°C.
-
Initiate uptake by adding the fluorescent substrate/masking dye solution provided in a commercial kit to all wells.[14]
-
-
Data Acquisition and Analysis:
-
Immediately transfer the plate to a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity. The assay can be run in two modes:
-
Subtract the background fluorescence (from wells with no cells or with parental cells not expressing DAT).
-
Plot the rate of uptake or endpoint fluorescence against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for this compound and the test compounds.
-
Expected Results
When used as a positive control, this compound should produce a concentration-dependent inhibition of dopamine uptake. In the synaptosome assay, this will manifest as a decrease in accumulated [³H]Dopamine. In the cell-based fluorescent assay, it will result in a decrease in the fluorescence signal. The calculated IC₅₀ value for this compound should be potent and reproducible, confirming the integrity and sensitivity of the assay system for detecting DAT inhibitors. The prolonged effect of DPP compared to other inhibitors like cocaine may also be observable in kinetic studies.[6][8]
Conclusion
This compound is a well-documented, commercially available, and potent competitive inhibitor of the dopamine transporter.[1][7] Its clear mechanism of action and quantifiable effects make it an ideal positive control for a variety of in vitro and in vivo dopamine uptake inhibition assays. Incorporating this compound into experimental protocols provides a robust benchmark for assay validation and the characterization of novel DAT-targeting compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the histamine H1 receptor antagonist and benztropine analog this compound on dopamine uptake, locomotion and reward - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the histamine H₁ receptor antagonist and benztropine analog this compound on dopamine uptake, locomotion and reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid determination of dopamine uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. moleculardevices.com [moleculardevices.com]
- 15. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols for Studying Diphenylpyraline's Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various cell culture models to investigate the cellular and molecular effects of Diphenylpyraline (B1670736). This document is intended to guide researchers in setting up robust in vitro assays to characterize this compound's dual activity as a histamine (B1213489) H1 receptor antagonist and a dopamine (B1211576) reuptake inhibitor.
Introduction
This compound (DPP) is a first-generation antihistamine that primarily functions as a competitive antagonist of the histamine H1 receptor, making it effective in the treatment of allergic conditions such as rhinitis and hay fever.[1][2][3] Beyond its antihistaminergic properties, this compound also exhibits significant activity as a dopamine reuptake inhibitor by blocking the sodium-dependent dopamine transporter (DAT).[4][5] This dual mechanism of action confers upon it psychostimulant properties and has led to investigations into its potential as a pharmacotherapy for cocaine addiction, as it can inhibit dopamine uptake without producing significant rewarding effects.[6] Additionally, like many first-generation antihistamines, this compound possesses anticholinergic properties.[2][3]
Understanding the cellular and molecular consequences of this compound's interaction with these targets is crucial for elucidating its therapeutic potential and off-target effects. This guide provides detailed protocols for assays to quantify its activity at both the H1 receptor and DAT, to assess its impact on cell viability, and to dissect its influence on downstream signaling pathways.
Data Presentation
The following tables summarize the quantitative data available for this compound's activity on its primary molecular targets.
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value | Species | Assay System | Reference |
| Dopamine Transporter (DAT) | IC₅₀ | 6.38 µM | Rat | Not Specified | [7] |
| Dopamine Transporter (DAT) | Inhibition | Marked at 10 µM | Mouse | Nucleus Accumbens Slices | [4][5] |
| Arachidonic Acid Release | IC₅₀ | > 60 µM | Human | Neutrophils | [8] |
Recommended Cell Culture Models
The choice of cell model is critical for studying the specific effects of this compound. Below are recommended cell lines for investigating its primary activities.
Table 2: Recommended Cell Lines
| Target | Cell Line | Key Features | Applications |
| Histamine H1 Receptor | HEK293 (stably expressing H1R) | High transfection efficiency, well-characterized signaling pathways. | Receptor binding assays, calcium mobilization assays, cAMP assays, MAPK activation assays. |
| Histamine H1 Receptor | U2OS (stably expressing H1R) | Human bone osteosarcoma cell line suitable for GPCR signaling studies. | Calcium mobilization assays, β-arrestin recruitment assays. |
| Dopamine Transporter | PC12 | Rat pheochromocytoma cell line endogenously expressing DAT. Differentiates into neuron-like cells with NGF. | Dopamine uptake assays, DAT binding assays, cytotoxicity assays. |
| Dopamine Transporter | SH-SY5Y | Human neuroblastoma cell line expressing DAT. Can be differentiated into a more mature neuronal phenotype. | Dopamine uptake assays, neurotoxicity studies. |
| Histamine Release | RBL-2H3 | Rat basophilic leukemia cell line, a model for mast cells. Expresses FcεRI and releases histamine upon stimulation. | Histamine release assays to study anti-allergic effects. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxicity of this compound on a chosen cell line (e.g., PC12 or SH-SY5Y).
Materials:
-
PC12 or SH-SY5Y cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound hydrochloride
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and prepare serial dilutions in culture medium to achieve the desired final concentrations.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][9][10][11][12]
-
After the incubation with MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[1][9][10]
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Dopamine Uptake Assay
This protocol measures the inhibition of dopamine uptake by this compound in PC12 or SH-SY5Y cells.
Materials:
-
PC12 or SH-SY5Y cells
-
Complete culture medium
-
24-well cell culture plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-Dopamine
-
This compound hydrochloride
-
Lysis buffer (e.g., 1% SDS)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Seed cells in a 24-well plate and grow to confluence.
-
On the day of the assay, aspirate the culture medium and wash the cells twice with KRH buffer.
-
Pre-incubate the cells for 15 minutes at 37°C with 500 µL of KRH buffer containing various concentrations of this compound or vehicle.
-
Initiate dopamine uptake by adding [³H]-Dopamine to a final concentration of 10-20 nM.
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding 500 µL of lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Determine the IC₅₀ value by plotting the percentage of inhibition of dopamine uptake against the log concentration of this compound.
Protocol 3: Histamine H1 Receptor Binding Assay
This protocol determines the binding affinity of this compound to the histamine H1 receptor using a competitive binding assay with [³H]-Pyrilamine in HEK293 cells stably expressing the H1 receptor.
Materials:
-
HEK293-H1R cell membranes
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]-Pyrilamine (a radiolabeled H1 receptor antagonist)
-
This compound hydrochloride
-
Non-specific binding control (e.g., 10 µM Mepyramine)
-
Glass fiber filters
-
Filtration manifold
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Pyrilamine (at a concentration near its Kd), and 50 µL of various concentrations of this compound or vehicle.
-
For total binding, add 50 µL of assay buffer instead of the competitor. For non-specific binding, add 50 µL of the non-specific binding control.
-
Initiate the binding reaction by adding 50 µL of HEK293-H1R cell membrane preparation (20-40 µg of protein).
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure radioactivity.
-
Calculate the specific binding and determine the Ki value for this compound using the Cheng-Prusoff equation.
Protocol 4: Intracellular Calcium Mobilization Assay
This protocol measures the ability of this compound to antagonize histamine-induced calcium release in HEK293-H1R cells.
Materials:
-
HEK293-H1R cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound hydrochloride
-
Histamine
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed HEK293-H1R cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 1 hour at 37°C).
-
Wash the cells with HBSS to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC₈₀) and immediately begin recording the fluorescence intensity over time.
-
The antagonistic effect of this compound is determined by the reduction in the histamine-induced fluorescence peak.
-
Calculate the IC₅₀ for this compound's inhibition of the histamine response.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the experimental workflows.
Caption: Signaling pathways affected by this compound.
Caption: Workflow for the dopamine uptake inhibition assay.
Caption: Workflow for the intracellular calcium mobilization assay.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the histamine H₁ receptor antagonist and benztropine analog this compound on dopamine uptake, locomotion and reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypocalcemia: Diagnosis and Treatment - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inhibitory effects of histamine H1 receptor blocking drugs on metabolic activations of neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchhub.com [researchhub.com]
Formulating Diphenylpyraline for Oral Administration in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylpyraline (B1670736), a first-generation antihistamine, is a histamine (B1213489) H1 receptor antagonist with additional anticholinergic and dopamine (B1211576) reuptake inhibitory effects.[1][2] It is utilized in research for its potential therapeutic applications in allergic conditions and certain neurological disorders. This document provides detailed application notes and protocols for the formulation of this compound, primarily as its hydrochloride salt, for oral administration in animal studies, with a focus on rodent models.
Physicochemical Properties of this compound Hydrochloride
A thorough understanding of the physicochemical properties of this compound Hydrochloride is essential for developing a stable and effective oral formulation.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₄ClNO | [3] |
| Molecular Weight | 317.85 g/mol | [3] |
| Appearance | White or almost white powder | [4] |
| Melting Point | ~206 °C | [1] |
| Water Solubility | Freely soluble | [4] |
| Solubility in Ethanol (96%) | Freely soluble | [4] |
| Solubility in Ether | Practically insoluble | [4] |
| Solubility in DMSO | ≥ 63 mg/mL | [5] |
| LogP | 3.7 | [1] |
Oral Formulation Development
Due to its solubility in water, this compound Hydrochloride can be formulated as a solution. However, for studies requiring specific dosing volumes or to improve stability and palatability, a suspension may be preferred.
Vehicle Selection
The choice of a suitable vehicle is critical for ensuring the stability, bioavailability, and tolerability of the formulation in the selected animal model.
Table 1: Solubility of this compound Hydrochloride in Common Pharmaceutical Vehicles
| Vehicle | Solubility | Remarks | Reference |
| Water | Freely Soluble | Suitable for simple aqueous solutions. pH should be controlled for stability. | [4] |
| 0.9% Saline | Expected to be freely soluble | A common isotonic vehicle for oral and parenteral administration. | |
| Polyethylene Glycol 400 (PEG 400) | Soluble | A water-miscible co-solvent that can enhance solubility and stability. | [6] |
| Propylene Glycol | Miscible | A common co-solvent in oral formulations. | [7] |
| Glycerin | Soluble | A sweet-tasting, viscous vehicle that can improve palatability. | |
| 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline | ≥ 2.5 mg/mL | A common co-solvent system for poorly soluble compounds, also suitable for this compound. | [8] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | A lipid-based vehicle suitable for oral gavage. | [8] |
Note: "Freely soluble" is a qualitative term from the British Pharmacopoeia. While specific quantitative data in some vehicles is limited, this compound Hydrochloride's salt form suggests good solubility in polar solvents.
Experimental Protocols
Protocol for Preparation of a 1 mg/mL this compound Hydrochloride Oral Suspension
This protocol outlines the preparation of a 100 mL batch of a 1 mg/mL oral suspension suitable for administration to rats.
Materials:
-
This compound Hydrochloride powder
-
Vehicle: 0.5% (w/v) Methylcellulose in purified water
-
Purified water
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
Calibrated balance
Procedure:
-
Prepare the Vehicle:
-
Heat approximately 50 mL of purified water to 60-70 °C.
-
Slowly add 0.5 g of Methylcellulose to the hot water while stirring vigorously to ensure proper dispersion and avoid clumping.
-
Once dispersed, add the remaining 50 mL of cold purified water and continue stirring until the solution is uniform and clear.
-
Allow the vehicle to cool to room temperature.
-
-
Weigh the Active Pharmaceutical Ingredient (API):
-
Accurately weigh 100 mg of this compound Hydrochloride powder.
-
-
Prepare the Suspension:
-
Transfer a small amount of the prepared vehicle to a mortar.
-
Add the weighed this compound Hydrochloride powder to the mortar.
-
Levigate the powder with the vehicle to form a smooth, uniform paste. This step is crucial to prevent particle agglomeration.
-
Gradually add the remaining vehicle to the paste while continuously stirring.
-
Transfer the contents to a calibrated 100 mL volumetric flask.
-
Rinse the mortar and pestle with a small amount of the vehicle and add the rinsing to the volumetric flask to ensure complete transfer of the API.
-
Add the vehicle to the flask to bring the final volume to 100 mL.
-
Stopper the flask and mix thoroughly by inversion.
-
Transfer the final suspension to an amber-colored bottle for storage and protection from light.
-
Quality Control Checks:
-
Visual Inspection: The suspension should be uniform in appearance, with no signs of large aggregates or caking.
-
pH Measurement: The pH of the suspension should be measured and recorded.
-
Resuspendability: After a period of standing, the suspension should be easily resuspendable by gentle shaking.
Protocol for Stability Testing of the Oral Suspension
A stability study should be conducted to ensure the quality of the formulation over its intended shelf-life. This protocol is based on the International Council for Harmonisation (ICH) guidelines.[9][10]
Storage Conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, and 24 months
-
Accelerated: 0, 1, 3, and 6 months
Table 2: Stability Testing Parameters and Acceptance Criteria
| Test Parameter | Acceptance Criteria | Analytical Method |
| Appearance | Uniform suspension, no significant change in color or odor. | Visual Inspection |
| pH | Within ± 0.5 units of the initial value. | pH meter |
| Assay (this compound HCl) | 90.0% - 110.0% of the initial concentration. | Stability-indicating HPLC method |
| Degradation Products | No significant increase in individual or total degradation products. | Stability-indicating HPLC method |
| Viscosity | No significant change from the initial value. | Viscometer |
| Particle Size Distribution | No significant change in the particle size distribution. | Laser Diffraction or Microscopy |
| Microbial Limits | Meets the acceptance criteria for non-sterile oral preparations. | USP <61> and <62> |
Development of a Stability-Indicating HPLC Method:
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound Hydrochloride in the presence of its degradation products.[11][12][13] The method development would involve forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to generate potential degradation products and ensure the method's specificity.
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
This compound primarily acts as an antagonist at the histamine H1 receptor and also inhibits the dopamine transporter.
References
- 1. This compound | C19H23NO | CID 3103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound Hydrochloride | C19H24ClNO | CID 66063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound hydrochloride | Histamine Receptor | TargetMol [targetmol.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. m.youtube.com [m.youtube.com]
- 11. Determination of this compound in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. questjournals.org [questjournals.org]
- 13. kinampark.com [kinampark.com]
Troubleshooting & Optimization
Troubleshooting low yield in Diphenylpyraline synthesis
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of Diphenylpyraline. The information is presented in a question-and-answer format to directly address challenges researchers, scientists, and drug development professionals may face in achieving high yields.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a low yield. What are the most likely causes?
A1: Low yield in this compound synthesis, which is a Williamson ether synthesis, can stem from several factors. The primary areas to investigate are the quality of your starting materials, the reaction conditions, and the potential for side reactions. Key contributors to low yield include:
-
Poor quality of benzhydrylbromide: The alkylating agent, benzhydrylbromide, is susceptible to degradation. Impurities or decomposition can significantly reduce the yield of the desired ether.
-
Suboptimal reaction conditions: Factors such as reaction temperature, time, solvent, and the choice of base are critical. For instance, the reaction is typically conducted by refluxing in xylene for 24 hours.[1] Deviations from optimal conditions can lead to incomplete reactions or the formation of byproducts.
-
Side reactions: The most common side reaction is E2 elimination, which is competitive with the desired SN2 substitution, especially with a bulky secondary halide like benzhydrylbromide. This elimination reaction produces diphenylmethane (B89790) instead of the desired ether.
-
Moisture in the reaction: The presence of water can hydrolyze the benzhydrylbromide and deactivate the alkoxide intermediate, thereby reducing the yield.
Q2: I suspect my benzhydrylbromide is impure. How can I prepare high-quality starting material?
A2: The purity of benzhydrylbromide is crucial for a successful synthesis. It can be synthesized from benzhydrol (diphenylmethanol). A common method involves the reaction of benzhydrol with a brominating agent like phosphorus tribromide (PBr₃).
Experimental Protocol: Synthesis of Benzhydrylbromide from Benzhydrol
-
Materials:
-
Benzhydrol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve benzhydrol in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of PBr₃ in the same anhydrous solvent to the cooled benzhydrol solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by pouring it over ice.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude benzhydrylbromide.
-
The crude product can be purified by recrystallization from a suitable solvent like hexane.
-
Q3: What are the optimal reaction conditions for the Williamson ether synthesis of this compound?
| Parameter | Recommended Condition | Rationale |
| Solvent | Aprotic, non-polar solvent (e.g., Xylene, Toluene) | Favors the SN2 reaction mechanism and can be heated to the required reflux temperature. |
| Base | A strong, non-nucleophilic base (e.g., Sodium hydride) is often used to deprotonate the alcohol. In the cited synthesis, a base is not explicitly mentioned, suggesting the amine itself may act as a proton scavenger. | To form the alkoxide nucleophile without competing in the substitution reaction. |
| Temperature | Reflux (boiling point of the solvent) | Provides the necessary activation energy for the reaction between the sterically hindered reactants. |
| Reaction Time | 24 hours[1] | To ensure the reaction proceeds to completion, especially with bulky reactants that may react slowly. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent side reactions with atmospheric moisture and oxygen. |
Q4: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
A4: The primary side reaction in this synthesis is the E2 elimination of benzhydrylbromide to form diphenylmethane. This is a common issue with secondary halides, especially when using a strong base or high temperatures.
Troubleshooting Side Reactions:
| Issue | Potential Cause | Recommended Action |
| Formation of Diphenylmethane | E2 Elimination is competing with SN2 substitution. This can be exacerbated by a highly basic environment or prolonged high temperatures. | While high temperatures are necessary, consider using a milder, non-nucleophilic base if one is being used. Ensure the temperature is not excessively high. |
| Unreacted Starting Material | Incomplete reaction due to insufficient reaction time, low temperature, or poor quality of reagents. | Ensure the reaction is refluxed for the recommended 24 hours.[1] Verify the purity of both benzhydrylbromide and 4-hydroxy-1-methylpiperidine. |
Below is a diagram illustrating the desired SN2 pathway versus the competing E2 elimination pathway.
Q5: What is the recommended procedure for the purification of this compound?
A5: After the reaction is complete, a standard work-up and purification procedure for a basic compound like this compound is required. This typically involves an acid-base extraction to separate the tertiary amine product from unreacted starting materials and byproducts.
Experimental Protocol: Purification of this compound
-
Materials:
-
Reaction mixture
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Diethyl ether or other suitable organic solvent
-
Sodium hydroxide (B78521) solution (e.g., 1 M NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Cool the reaction mixture to room temperature and dilute it with an organic solvent like diethyl ether.
-
Transfer the solution to a separatory funnel and wash with water.
-
Extract the organic layer with dilute hydrochloric acid. The basic this compound will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and wash it with fresh diethyl ether to remove any remaining neutral impurities.
-
Make the aqueous layer basic by adding sodium hydroxide solution until the this compound free base precipitates or can be extracted.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and evaporate the solvent under reduced pressure to yield the crude this compound free base.
-
Further purification can be achieved by column chromatography or by converting the free base to its hydrochloride salt and recrystallizing it.
-
Below is a workflow diagram for the purification process.
References
Optimizing Diphenylpyraline Dosage for Behavioral Studies in Mice: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Diphenylpyraline (DPP) dosage for behavioral studies in mice. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guides
This section addresses common problems that may arise during the preparation and administration of this compound and the execution of behavioral experiments.
Question: My this compound hydrochloride solution is not dissolving properly. What should I do?
Answer: this compound hydrochloride is generally soluble in water and saline.[1] If you are encountering solubility issues, consider the following:
-
Vehicle Choice: For intraperitoneal (i.p.) injections, sterile 0.9% saline is the recommended vehicle.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
pH Adjustment: Ensure the pH of your solution is within a physiological range (typically 6.5-7.5) to avoid precipitation and irritation at the injection site.
-
Fresh Preparation: It is best practice to prepare solutions fresh on the day of the experiment to prevent degradation and ensure consistent concentrations.
Question: I am observing inconsistent behavioral responses in my mice after this compound administration. What could be the cause?
Answer: Inconsistent behavioral outcomes can stem from several factors. Here is a checklist to troubleshoot this issue:
-
Injection Technique: Intraperitoneal (i.p.) injections, while common, can be unreliable if not performed correctly. Inadvertent injection into the gut or abdominal fat can lead to variable absorption rates. Ensure proper restraint and needle placement.
-
Animal Handling: Consistent and gentle handling of mice is crucial, as stress can significantly impact behavior. Acclimatize the animals to the experimental room and the researcher.
-
Time of Day: The time of day for testing should be kept consistent, as the circadian rhythm of mice can influence their activity levels and drug responses.
-
Environmental Factors: Minimize noise, strong odors (including perfumes), and other environmental disturbances in the testing area.
-
Vehicle Control: Always include a vehicle-only control group to ensure that the observed effects are due to this compound and not the vehicle itself. Some vehicles, like DMSO, can have behavioral effects.
-
Strain and Sex Differences: Different mouse strains can exhibit varying sensitivities to drugs. Be consistent with the strain and sex of the mice used in your study, or account for these variables in your experimental design.
Question: My mice are showing signs of distress after i.p. injection of this compound. What are the potential causes and solutions?
Answer: Post-injection distress, such as writhing or lethargy, can occur. Here are some potential causes and how to mitigate them:
-
Irritant Solution: A non-physiological pH or the use of a harsh solvent can cause irritation. Ensure your vehicle is isotonic and at a neutral pH.
-
Injection Volume: Do not exceed the recommended maximum injection volume for mice (typically 10 ml/kg).
-
Needle Gauge: Use an appropriate needle size (e.g., 25-27 gauge for mice) to minimize tissue damage.
-
Accidental Puncture: Inadvertent puncture of an organ can cause pain and internal bleeding. Proper injection technique is critical to avoid this. If you suspect an organ has been punctured, the animal should be monitored closely and euthanized if necessary.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound dosage and its effects in behavioral studies.
Question: What is the primary mechanism of action of this compound?
Answer: this compound has a dual mechanism of action. It is primarily a histamine (B1213489) H1 receptor antagonist.[2][3][4][5] Additionally, it functions as a dopamine (B1211576) reuptake inhibitor, which contributes to its psychostimulant properties.[6][7][8]
Question: What is a good starting dosage range for locomotor activity studies in mice?
Answer: Based on published studies, a dose range of 5-15 mg/kg administered intraperitoneally (i.p.) has been shown to induce locomotor activation in mice.[6][7] A dose of 14 mg/kg has been shown to produce locomotor activation comparable to 15 mg/kg of cocaine, though with a different time course.[6] It is recommended to perform a dose-response study within this range to determine the optimal dose for your specific experimental conditions.
Question: Does this compound induce conditioned place preference (CPP) in mice?
Answer: One study found that an i.p. dose of 14 mg/kg of this compound did not produce a significant conditioned place preference in mice, suggesting it may have limited rewarding effects at this dose compared to a drug like cocaine.[6]
Question: Are there recommended dosages for anxiety-related behavioral tests like the elevated plus-maze?
Answer: There is limited direct evidence for specific dosages of this compound in anxiety models. However, studies on other H1 receptor antagonists can provide guidance. For instance, the H1 antagonist chlorpheniramine (B86927) has been shown to have anxiogenic-like effects at a dose of 16 mg/kg in the elevated plus-maze. Given that this compound also has psychostimulant properties due to its action on the dopamine transporter, it is plausible that it may produce anxiogenic-like effects. A pilot study with a dose range of 5-15 mg/kg would be a reasonable starting point to assess its effects on anxiety-like behavior.
Question: What about dosages for cognitive tests such as the novel object recognition task?
Answer: Specific data on this compound in cognitive tasks like the novel object recognition test is scarce. Both the histaminergic and dopaminergic systems are known to play a role in cognition. First-generation antihistamines are generally known to impair cognitive performance. Conversely, dopamine transporter inhibitors can have variable effects on cognition. Given these opposing potential effects, it is crucial to conduct a thorough dose-response investigation. A lower dose range, perhaps starting from 1-5 mg/kg, may be a prudent starting point to avoid potential confounding effects of hyperactivity on cognitive performance.
Data Presentation
Table 1: Summary of Reported Intraperitoneal (i.p.) Dosages of this compound for Behavioral Studies in Mice
| Behavioral Paradigm | Species/Strain | Dosage Range (mg/kg) | Route of Administration | Observed Effects | Reference(s) |
| Locomotor Activity | C57BL/6 Mice | 5 - 10 | i.p. | Increased locomotor activity. | [7] |
| Locomotor Activity | Male Mice | 14 | i.p. | Increased locomotor activity, with a prolonged effect compared to cocaine. | [6] |
| Conditioned Place Preference | Male Mice | 14 | i.p. | No significant conditioned place preference observed. | [6] |
Experimental Protocols
Locomotor Activity Test
-
Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with photobeam detectors or a video tracking system.
-
Habituation: Prior to drug administration, habituate the mice to the testing room for at least 1 hour. Then, place each mouse in the open-field arena for a 30-60 minute habituation period to allow for acclimation and a return to baseline activity.
-
Drug Administration: Administer this compound (dissolved in 0.9% saline) or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.
-
Testing: Immediately after injection, place the mouse back into the open-field arena and record locomotor activity for a period of 60-120 minutes.
-
Data Analysis: Analyze the total distance traveled, time spent mobile, and entries into the center zone of the arena. Data is typically binned into 5 or 10-minute intervals to observe the time course of the drug's effect.
Conditioned Place Preference (CPP) Test
-
Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers, separated by a central, neutral chamber.
-
Pre-Conditioning (Day 1): Place each mouse in the central chamber and allow free access to all three chambers for 15-20 minutes. Record the time spent in each chamber to establish baseline preference. Mice showing a strong unconditioned preference for one chamber (e.g., >80% of the time) may be excluded.
-
Conditioning (Days 2-5):
-
On drug-pairing days (e.g., Days 2 and 4), administer this compound (e.g., 14 mg/kg, i.p.) and confine the mouse to one of the outer chambers for 30 minutes.
-
On vehicle-pairing days (e.g., Days 3 and 5), administer the vehicle (0.9% saline, i.p.) and confine the mouse to the opposite outer chamber for 30 minutes. The assignment of the drug-paired chamber should be counterbalanced across animals.
-
-
Test (Day 6): In a drug-free state, place the mouse in the central chamber and allow free access to all three chambers for 15-20 minutes. Record the time spent in each chamber.
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a conditioned place preference.
Visualizations
Caption: Workflow for a typical behavioral study using this compound in mice.
Caption: Dual signaling pathways of this compound.
References
- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H₁ but not H₂ histamine antagonist receptors mediate anxiety-related behaviors and emotional memory deficit in mice subjected to elevated plus-maze testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H1 but not H2 histamine antagonist receptors mediate anxiety-related behaviors and emotional memory deficit in mice subjected to elevated plus-maze testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
- 8. Mouse light/dark box test reveals anxiogenic-like effects by activation of histamine H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Diphenylpyraline Solubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Diphenylpyraline in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound Hydrochloride?
A1: The reported aqueous solubility of this compound Hydrochloride varies. One source indicates a solubility of ≥12.85 mg/mL in water, while another reports a solubility of >47.7 µg/mL at pH 7.4[1]. The British Pharmacopoeia describes it as "freely soluble in water"[2]. This variability highlights the importance of experimental determination of solubility under your specific conditions. As a weak base, the solubility of antihistamines like this compound is generally pH-dependent, with higher solubility observed in more acidic conditions[3][4][5].
Q2: My this compound Hydrochloride is not dissolving completely in water. What could be the issue?
A2: Several factors could contribute to incomplete dissolution:
-
pH of the solution: this compound, as a basic compound, will have significantly lower solubility at neutral or alkaline pH compared to acidic pH[3][4]. Ensure your aqueous solution is sufficiently acidic if you are not working with a buffered system.
-
Common ion effect: If your solution contains other chloride salts, it could potentially decrease the solubility of this compound Hydrochloride.
-
Temperature: While specific data for this compound is limited, the solubility of most compounds is temperature-dependent. Gently warming the solution may aid dissolution, but be cautious of potential degradation at elevated temperatures.
-
Purity of the compound: Impurities in the this compound Hydrochloride powder could affect its solubility characteristics.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, this compound Hydrochloride is reported to be soluble in several organic solvents. This can be useful for preparing stock solutions that are then diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Troubleshooting Guides
Issue 1: Precipitation Observed When Diluting a this compound Stock Solution into Aqueous Buffer
-
Problem: A concentrated stock solution of this compound (e.g., in DMSO or ethanol) precipitates when diluted into an aqueous buffer (e.g., PBS at pH 7.4).
-
Cause: The aqueous buffer may not have sufficient solubilizing capacity for the final concentration of this compound, especially if the pH of the buffer is neutral or alkaline. The organic solvent concentration after dilution may be too low to maintain solubility.
-
Solutions:
-
Lower the pH of the aqueous buffer: If your experiment allows, decrease the pH of the buffer to increase the solubility of the basic this compound molecule.
-
Use a co-solvent mixture: Instead of diluting directly into a purely aqueous buffer, use a buffer containing a certain percentage of a water-miscible organic solvent (co-solvent).
-
Incorporate solubilizing excipients: Add agents like cyclodextrins to the aqueous buffer to form inclusion complexes and enhance the solubility of this compound.
-
Issue 2: Inconsistent Results in Biological Assays Due to Poor Solubility
-
Problem: High variability in experimental results is observed, potentially due to inconsistent concentrations of dissolved this compound.
-
Cause: The compound may be precipitating out of solution over the course of the experiment, leading to a decrease in the effective concentration.
-
Solutions:
-
Verify solubility under experimental conditions: Before conducting your main experiments, perform a solubility study of this compound in your specific assay medium at the intended temperature and duration.
-
Use a formulation with enhanced solubility: Proactively use a co-solvent system or cyclodextrin (B1172386) complexation to ensure this compound remains in solution throughout the experiment.
-
Filter your final solution: After preparing your this compound solution, filter it through a 0.22 µm filter to remove any undissolved particles before adding it to your assay.
-
Data Presentation
Table 1: Reported Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Reported Solubility | Reference |
| Water | ≥12.85 mg/mL | [1] |
| Water (pH 7.4) | >47.7 µg/mL | |
| Ethanol (96%) | Freely soluble | [2] |
| Ethanol | ≥54.7 mg/mL | [1] |
| DMSO | ≥42 mg/mL | [1] |
| Ether | Practically insoluble | [2] |
| Chloroform | Slightly soluble | [6] |
| Methanol | Slightly soluble | [6] |
Note: "Freely soluble" and "slightly soluble" are qualitative terms from pharmacopeial standards. The quantitative values are from specific product data sheets and may vary.
Experimental Protocols
Protocol 1: Determination of this compound Concentration using UV-Vis Spectrophotometry
This protocol provides a general method for quantifying this compound Hydrochloride in solution, which is a prerequisite for any solubility study.
Objective: To determine the concentration of this compound Hydrochloride in a given solution.
Materials:
-
This compound Hydrochloride standard
-
Solvent (e.g., 0.1N HCl, Ethanol, or the specific buffer used in the experiment)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh a known amount of this compound Hydrochloride and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Wavelength Scan: Scan a mid-range standard solution across the UV spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Measurement of Standards: Measure the absorbance of each standard solution at the determined λmax using the solvent as a blank.
-
Construction of Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.99 is desirable.
-
Measurement of Unknown Sample: Measure the absorbance of your unknown sample solution at the same λmax.
-
Calculation of Unknown Concentration: Use the equation from the calibration curve to calculate the concentration of this compound Hydrochloride in your unknown sample.
Protocol 2: Enhancing this compound Solubility using a Co-solvent System
Objective: To prepare a solution of this compound Hydrochloride in a co-solvent system for improved aqueous compatibility.
Materials:
-
This compound Hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl solution)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound Hydrochloride in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. The volumetric ratio of DMSO to PEG300 should be considered based on the final desired formulation. For example, for a final formulation with 10% DMSO and 40% PEG300, you would add 4 volumes of PEG300 for every 1 volume of the DMSO stock solution used.
-
Vortex the mixture until it is a clear, homogeneous solution.
-
Add Tween 80 to the mixture. For a final formulation with 5% Tween 80, add 0.5 volumes of Tween 80 relative to the initial volume of the DMSO stock.
-
Vortex again until the solution is clear.
-
Slowly add saline to the mixture to reach the final desired volume. For a final formulation with 45% saline, add 4.5 volumes of saline relative to the initial DMSO stock volume.
-
The final solution should be clear. If precipitation occurs, gentle warming or sonication may be used to aid dissolution. A suggested final formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline[7].
Protocol 3: Phase Solubility Study with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To determine the effect of HP-β-CD on the aqueous solubility of this compound and to determine the stoichiometry of the inclusion complex.
Materials:
-
This compound Hydrochloride
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Aqueous buffer of desired pH (e.g., phosphate (B84403) buffer, pH 7.4)
-
Scintillation vials or sealed tubes
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm)
-
HPLC or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10 % w/v) in the chosen buffer.
-
Add an excess amount of this compound Hydrochloride to each vial containing the different HP-β-CD concentrations. Ensure there is undissolved solid at the bottom of each vial.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium solubility is reached.
-
After equilibration, allow the samples to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot from the supernatant of each vial and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered samples appropriately with the mobile phase (for HPLC) or the corresponding buffer (for UV-Vis).
-
Quantify the concentration of dissolved this compound in each sample using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry as described in Protocol 1).
-
Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis). This is the phase solubility diagram.
-
Analyze the diagram. A linear increase (AL-type plot) suggests the formation of a soluble 1:1 complex[8][9]. The slope of the line can be used to calculate the stability constant (Kc) of the complex.
Visualizations
Caption: Experimental workflow for preparing soluble this compound solutions.
Caption: Troubleshooting decision tree for this compound solubility.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound Hydrochloride - Definition, Characters - British Pharmacopeia 2025 [nhathuocngocanh.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Hydrochloride [chembk.com]
- 7. This compound hydrochloride | Histamine Receptor | TargetMol [targetmol.com]
- 8. Solid State Characterization of Domperidone: Hydroxypropyl-β-Cyclodextrin Inclusion Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Diphenylpyraline in Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Diphenylpyraline in acidic environments.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows decreasing purity over time when dissolved in an acidic solution. What is the likely cause?
A1: this compound contains a benzhydryl ether linkage, which is susceptible to acid-catalyzed hydrolysis. In the presence of acid, the ether bond is likely to be cleaved, leading to the degradation of the parent molecule and a decrease in its purity.
Q2: What are the expected degradation products of this compound in an acidic medium?
A2: The primary degradation pathway for this compound under acidic conditions is the hydrolysis of the ether bond. This reaction is expected to yield two main degradation products: Benzhydrol (also known as diphenylmethanol) and 1-methyl-4-hydroxypiperidine.
Q3: I am developing a stability-indicating HPLC method for this compound. What should I consider for acidic degradation samples?
A3: Your HPLC method should be able to resolve this compound from its potential degradation products, primarily Benzhydrol and 1-methyl-4-hydroxypiperidine. It is crucial to use a column and mobile phase that provide adequate separation of these compounds. You should also perform forced degradation studies to generate these degradation products and confirm the specificity of your method.
Q4: How can I minimize the degradation of this compound during my experiments if an acidic pH is required?
A4: To minimize degradation, it is recommended to work at the lowest effective acid concentration and the lowest practical temperature. The rate of acid-catalyzed hydrolysis is dependent on both acid strength and temperature. Preparing fresh solutions and analyzing them promptly can also help to reduce the extent of degradation.
Q5: Is the piperidine (B6355638) ring of this compound susceptible to degradation in acidic conditions?
A5: The piperidine ring is generally stable under acidic conditions typically used for forced degradation studies. The primary site of instability in the this compound molecule is the ether linkage. Therefore, ring-opening or degradation of the piperidine moiety is not expected to be a significant degradation pathway.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in the chromatogram of an acidic this compound solution. | Acid-catalyzed hydrolysis of this compound. | 1. Identify the peaks by comparing their retention times with those of authentic standards of Benzhydrol and 1-methyl-4-hydroxypiperidine.2. Confirm the identity of the degradation products using mass spectrometry (MS). |
| Rapid loss of this compound potency in a new formulation with acidic excipients. | Incompatibility of this compound with acidic excipients leading to degradation. | 1. Conduct a drug-excipient compatibility study under accelerated conditions.2. Consider using alternative, non-acidic excipients or incorporating a buffering agent to maintain a more neutral pH. |
| Inconsistent results in quantitative analysis of this compound in acidic samples. | Ongoing degradation of this compound during the analytical run. | 1. Neutralize the acidic sample with a suitable base (e.g., ammonium (B1175870) hydroxide) immediately before injection.2. Maintain the autosampler at a low temperature (e.g., 4 °C) to slow down the degradation rate. |
| Difficulty in separating this compound from its degradation products by HPLC. | Suboptimal chromatographic conditions. | 1. Optimize the mobile phase composition, pH, and gradient profile.2. Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to achieve better resolution. |
Quantitative Data on Acidic Degradation
The following tables provide illustrative data on the degradation of this compound in acidic conditions. This data is based on typical pseudo-first-order kinetics observed for the acid-catalyzed hydrolysis of similar benzhydryl ether compounds and should be used for guidance and comparative purposes. Actual degradation rates will depend on specific experimental conditions.
Table 1: Effect of pH on this compound Degradation at 50°C
| pH | Rate Constant (k, hr⁻¹) (Illustrative) | Half-life (t½, hr) (Illustrative) | % Degradation after 24 hrs (Illustrative) |
| 1.0 | 0.0866 | 8.0 | 87.5 |
| 2.0 | 0.0231 | 30.0 | 42.6 |
| 3.0 | 0.0069 | 100.0 | 15.4 |
| 4.0 | 0.0023 | 300.0 | 5.4 |
Table 2: Effect of Temperature on this compound Degradation at pH 2.0
| Temperature (°C) | Rate Constant (k, hr⁻¹) (Illustrative) | Half-life (t½, hr) (Illustrative) | % Degradation after 24 hrs (Illustrative) |
| 40 | 0.0115 | 60.0 | 24.1 |
| 50 | 0.0231 | 30.0 | 42.6 |
| 60 | 0.0462 | 15.0 | 66.9 |
| 70 | 0.0924 | 7.5 | 89.1 |
Experimental Protocols
Protocol 1: Forced Degradation of this compound in Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Acidic Stress:
-
To separate glass vials, add an appropriate volume of the this compound stock solution.
-
Add 0.1 M hydrochloric acid to achieve a final drug concentration of 0.1 mg/mL.
-
Incubate the vials at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Sample Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M sodium hydroxide (B78521) to stop the degradation reaction.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
-
Instrumentation: A high-performance liquid chromatograph equipped with a photodiode array (PDA) detector.
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 mm x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a suitable gradient, for example, 95% A to 5% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Method Specificity:
-
Inject solutions of this compound, Benzhydrol, and 1-methyl-4-hydroxypiperidine individually to determine their retention times.
-
Analyze the samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent drug peak and from each other.
-
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Minimizing off-target effects of Diphenylpyraline in experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for minimizing and troubleshooting the off-target effects of Diphenylpyraline (B1670736) (DPP) in experimental settings. This compound is a first-generation antihistamine with significant off-target activities that can confound experimental results if not properly controlled.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target activities of this compound?
A1: this compound's primary pharmacological activity is the antagonism of the Histamine (B1213489) H1 receptor (H1R), which mediates its antihistaminic effects.[1][2][3][4] However, it possesses two major off-target activities that researchers must consider:
-
Dopamine (B1211576) Transporter (DAT) Inhibition: this compound is a potent competitive inhibitor of the dopamine transporter, similar in action to cocaine.[5][6] This leads to increased extracellular dopamine levels, which can produce psychostimulant effects such as locomotor activation.[5][6]
-
Anticholinergic (Muscarinic Receptor) Activity: Like many first-generation antihistamines, this compound has a high affinity for muscarinic acetylcholine (B1216132) receptors, leading to anticholinergic effects.[1][4]
Q2: My results show unexpected stimulant effects. Could this be an off-target effect of this compound?
A2: Yes, this is a classic manifestation of this compound's off-target activity. The psychostimulant properties are due to its potent inhibition of the dopamine transporter (DAT), which increases dopamine levels in the synaptic cleft.[5][6] These effects can include increased locomotor activity in animal models.[5][6] To confirm this, you can perform control experiments using a selective DAT blocker or co-administer a dopamine receptor antagonist to see if the stimulant effect is attenuated.
Q3: At what concentrations should I be concerned about off-target effects?
A3: Off-target effects should be a concern when the concentration of this compound used approaches the binding affinity (Ki) for off-target sites. Based on available data, this compound has a high affinity for both its on-target H1 receptor and its off-target sites. The affinity for the H1 receptor is in the low nanomolar range, but its affinity for the dopamine transporter and muscarinic receptors is also significant. Therefore, at nearly any effective concentration for H1 antagonism, off-target effects at the dopamine transporter are likely.
Q4: How can I experimentally distinguish between H1 receptor antagonism and dopamine transporter inhibition?
A4: This requires specific control experiments. A "rescue" or "blockade" experiment is the most direct approach.
-
To confirm H1R-mediated effects: Pre-treat your system with a highly selective H1R agonist before applying this compound. If this compound's effect is on-target, it should block the action of the selective agonist.
-
To confirm DAT-mediated effects: Co-administer a selective dopamine receptor antagonist (e.g., for the D1 or D2 receptor, depending on your downstream assay) with this compound. If the observed effect is due to increased dopamine signaling, the dopamine receptor antagonist should block it. Alternatively, use a structurally different DAT inhibitor as a positive control to see if it phenocopies the effect.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected increase in locomotor activity or other stimulant-like behavioral changes in animal models. | Dopamine Transporter (DAT) Inhibition: this compound is increasing extracellular dopamine, leading to psychostimulant effects.[5][6][7] | Control Experiment: Co-administer a dopamine receptor antagonist (e.g., haloperidol, SCH23390) to see if it blocks the hyperactivity. If it does, the effect is likely mediated by dopamine. Orthogonal Control: Use a structurally unrelated DAT inhibitor (e.g., nomifensine) to see if it replicates the effect. |
| Observed effects are inconsistent with pure H1R antagonism (e.g., dry mouth, blurred vision in vivo; unexpected signaling changes in vitro). | Muscarinic Receptor Antagonism: this compound has significant affinity for muscarinic acetylcholine receptors, causing anticholinergic effects.[1][4] | Control Experiment: Pre-treat with a muscarinic receptor agonist (e.g., carbachol). This compound should block its effects. Alternatively, co-administer a selective muscarinic antagonist (e.g., atropine) as a positive control to see if it phenocopies the off-target effect. |
| Difficulty replicating results or high variability between experiments. | Confounding Off-Target Effects: The balance between H1R, DAT, and muscarinic receptor effects may be sensitive to minor variations in experimental conditions (e.g., drug concentration, cell passage number, animal stress levels). | Refine Protocol: Use the lowest effective concentration of this compound possible. Implement Controls: Routinely include the blockade and orthogonal controls described above to ensure you are isolating the pathway of interest. Validate Reagents: Ensure the purity and stability of your this compound stock. |
Data Presentation
The selectivity of a compound is determined by comparing its binding affinity (Ki) or functional potency (IC50/EC50) at its intended target versus off-targets. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinity of this compound at On-Target and Off-Target Receptors
| Target | Receptor Subtype | Binding Affinity (Ki) [nM] | Target Type | Implication |
| Histamine Receptor | H1 | 3.1 | On-Target | High-affinity binding responsible for primary antihistamine effects. |
| Dopamine Transporter | DAT | Potent Inhibitor | Off-Target | High-affinity binding leads to psychostimulant effects.[5][6] |
| Muscarinic Receptor | M1-M5 | 5.0 - 38 | Off-Target | High-affinity binding causes anticholinergic side effects.[1] |
Visualizations
Signaling Pathways
Caption: On- and off-target signaling pathways of this compound.
Experimental Workflow for Troubleshooting
Caption: Decision tree for troubleshooting unexpected experimental results.
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Histamine H1 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the H1 receptor.
Principle: This assay measures the ability of this compound to compete with a radiolabeled H1R antagonist (e.g., [³H]mepyramine) for binding to membranes prepared from cells expressing the H1 receptor.
Materials:
-
Membrane Preparation: Membranes from HEK293 or CHO cells stably expressing the human H1 receptor.
-
Radioligand: [³H]mepyramine (specific activity ~20-30 Ci/mmol).
-
Test Compound: this compound hydrochloride.
-
Non-specific Control: Mianserin or another high-affinity unlabeled H1R antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filter mats, cell harvester, scintillation counter, and scintillation fluid.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. A typical concentration range is 10⁻¹¹ to 10⁻⁵ M.
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, [³H]mepyramine (at a final concentration near its Kd, e.g., 1-5 nM), and membrane preparation.
-
Non-specific Binding: Add assay buffer, [³H]mepyramine, a high concentration of non-specific control (e.g., 10 µM mianserin), and membrane preparation.
-
Competition Binding: Add this compound dilutions, [³H]mepyramine, and membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at 25°C to reach binding equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Dry the filter mat, add scintillation fluid to each filter spot, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = (Total Binding cpm) - (Non-specific Binding cpm).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of radioligand used and Kd is the dissociation constant of the radioligand.
-
Protocol 2: Dopamine Transporter (DAT) Uptake Inhibition Assay
Objective: To determine the potency (IC50) of this compound in inhibiting dopamine uptake.
Principle: This functional assay measures the ability of this compound to block the uptake of radiolabeled dopamine ([³H]dopamine) into cells expressing the dopamine transporter or into synaptosomes.
Materials:
-
Cells/Tissue: HEK293 cells stably expressing human DAT, or freshly prepared striatal synaptosomes.
-
Radioligand: [³H]dopamine.
-
Test Compound: this compound hydrochloride.
-
Non-specific Control: A high concentration of a known potent DAT inhibitor (e.g., 10 µM nomifensine (B1679830) or cocaine).
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (e.g., 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 5 mM D-glucose, pH 7.4).
-
96-well plates, cell harvester, filter mats, scintillation counter.
Procedure:
-
Cell Plating: Seed DAT-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in uptake buffer.
-
Assay Procedure:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with either uptake buffer (for total uptake), non-specific control, or this compound dilutions for 10-20 minutes at room temperature or 37°C.
-
Initiate the uptake by adding [³H]dopamine (at a final concentration near its Km, e.g., 50 nM) to all wells.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The timing is critical and should be within the linear range of uptake.
-
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer. This can be done using a cell harvester and filtering through a filter mat.
-
Quantification: Lyse the cells or count the radioactivity captured on the filter mat using a scintillation counter.
-
Data Analysis:
-
Calculate specific uptake = (Total Uptake cpm) - (Non-specific Uptake cpm).
-
Plot the percentage of specific uptake inhibition against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C19H23NO | CID 3103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the histamine H1 receptor antagonist and benztropine analog this compound on dopamine uptake, locomotion and reward - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Diphenylpyraline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the blood-brain barrier (BBB) penetration of Diphenylpyraline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its BBB penetration a research goal?
This compound is a first-generation antihistamine with anticholinergic and sedative properties.[1][2] It acts as a histamine (B1213489) H1 receptor antagonist.[1] While it already crosses the BBB, leading to sedative effects, enhancing its penetration could be a goal for repositioning the drug for central nervous system (CNS) disorders where higher brain concentrations are required for therapeutic efficacy. Research has also shown it has psychostimulant properties and acts as a competitive dopamine (B1211576) transporter inhibitor, similar to cocaine, which may be of interest for other CNS applications.[3][4]
Q2: What are the key physicochemical properties of this compound relevant to BBB penetration?
Understanding the baseline properties of this compound is crucial for designing strategies to improve its BBB penetration. While specific experimental data for this compound is limited, we can infer from its known characteristics and data on similar first-generation antihistamines like diphenhydramine.
| Property | Value/Characteristic | Implication for BBB Penetration | Source |
| Molecular Weight | 281.4 g/mol | Favorable for passive diffusion across the BBB. | [5] |
| logP | 3.82 | Indicates high lipophilicity, which generally favors passive diffusion across the BBB. | [6] |
| Polar Surface Area | 12.47 Ų | Low polar surface area is advantageous for crossing the BBB. | [6] |
| P-glycoprotein (P-gp) Substrate | Predicted: Yes | As a substrate of the efflux transporter P-gp, its accumulation in the brain is actively limited. | [2] |
| Brain-to-Plasma Ratio (for Diphenhydramine) | 18.4 ± 2.35 | Suggests significant brain penetration for a similar compound, but also indicates that there is room for improvement. | [7][8] |
Q3: What are the primary strategies for improving the BBB penetration of a small molecule like this compound?
There are three main strategies that can be explored:
-
Prodrug Approach: This involves chemically modifying this compound into an inactive form (prodrug) that has enhanced BBB permeability. Once in the brain, the prodrug is converted back to the active this compound.[9][10]
-
Liposomal Encapsulation: Encapsulating this compound within lipid-based nanoparticles (liposomes) can facilitate its transport across the BBB.[11][12] The liposome (B1194612) surface can be modified with ligands to target specific receptors on the BBB for enhanced uptake.[11][12]
-
Chemical Modification: Altering the chemical structure of this compound to increase its lipophilicity or reduce its affinity for efflux transporters like P-glycoprotein can also enhance BBB penetration.
Troubleshooting Guides
Guide 1: Prodrug Approach
Issue: Low conversion of the this compound prodrug to its active form in the brain.
| Potential Cause | Troubleshooting Step |
| Inefficient enzymatic cleavage at the target site. | 1. Enzyme Expression Analysis: Confirm the presence and activity of the target enzyme in brain tissue homogenates or relevant cell lines. 2. Linker Modification: Redesign the linker connecting the promoiety to this compound to be more susceptible to cleavage by CNS-specific enzymes. |
| Prodrug is a substrate for efflux transporters. | 1. In Vitro Transporter Assays: Use cell lines expressing relevant efflux transporters (e.g., P-gp, BCRP) to determine if the prodrug is a substrate. 2. Structural Modification: Modify the promoiety to reduce its affinity for efflux transporters. |
| Rapid systemic metabolism of the prodrug. | 1. Pharmacokinetic Studies: Analyze plasma samples to determine the metabolic stability of the prodrug in circulation. 2. Modify Promoieties: Select promoieties that are more resistant to systemic metabolism but still cleaved efficiently in the brain. |
Guide 2: Liposomal Encapsulation
Issue: Low encapsulation efficiency of this compound in liposomes.
| Potential Cause | Troubleshooting Step |
| Poor interaction between this compound and the lipid bilayer. | 1. Lipid Composition Optimization: Vary the lipid composition (e.g., add charged lipids like DSPG) to improve interaction with this compound. 2. pH Gradient Loading: For ionizable drugs, use a pH gradient across the liposome membrane to drive encapsulation. |
| Suboptimal formulation and processing parameters. | 1. Method Comparison: Compare different preparation methods such as thin-film hydration, sonication, and microfluidics.[13] 2. Parameter Optimization: Optimize parameters like temperature, sonication time, and extrusion pressure. |
| Drug leakage from liposomes. | 1. Incorporate Cholesterol: Increase the cholesterol content in the lipid bilayer to enhance membrane rigidity and reduce leakage. 2. Use High Phase Transition Lipids: Employ phospholipids (B1166683) with a higher phase transition temperature (Tm) to create a less fluid membrane at physiological temperatures. |
Issue: Ineffective targeting of liposomes to the BBB.
| Potential Cause | Troubleshooting Step |
| Inefficient ligand conjugation to the liposome surface. | 1. Optimize Conjugation Chemistry: Experiment with different conjugation chemistries (e.g., maleimide-thiol, click chemistry) and linker lengths.[] 2. Quantify Ligand Density: Use analytical techniques to determine the number of targeting ligands per liposome. |
| Low expression of the target receptor on the BBB. | 1. Receptor Expression Studies: Confirm the expression levels of the target receptor on brain endothelial cells in your model system. 2. Select Alternative Targets: Explore other BBB receptors known to mediate transcytosis, such as the transferrin receptor or insulin (B600854) receptor.[] |
| Steric hindrance from PEG chains. | 1. Optimize PEG Linker Length: Test different lengths of the PEG linker to which the targeting ligand is attached to ensure the ligand is accessible for receptor binding. |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a high-throughput method to predict the passive diffusion of this compound and its analogues across the BBB.[15][16]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm)
-
96-well acceptor plates
-
PAMPA lipid solution (e.g., porcine brain polar lipid extract in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (this compound, analogues) dissolved in DMSO
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Membrane Coating: Add 5 µL of the PAMPA lipid solution to each well of the filter plate. Allow the solvent to evaporate, leaving a lipid layer.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Solutions: Dilute the stock solutions of the test compounds in PBS to a final concentration of 100 µM (ensure the final DMSO concentration is <1%).
-
Assay Start: Add 150 µL of the donor solutions to the filter plate wells.
-
Incubation: Carefully place the filter plate onto the acceptor plate to form a "sandwich". Incubate at room temperature for 4-18 hours with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Calculate Permeability: The effective permeability (Pe) is calculated using the following equation: Pe = [-ln(1 - CA/Cequilibrium)] * (VD * VA) / [(VD + VA) * A * t] Where CA is the concentration in the acceptor well, Cequilibrium is the concentration at equilibrium, VD and VA are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
Data Interpretation:
| Permeability (Pe x 10-6 cm/s) | Predicted BBB Penetration |
| > 4.0 | High |
| 2.0 - 4.0 | Medium |
| < 2.0 | Low |
Protocol 2: In Vivo Brain Penetration Study using Microdialysis in Rats
This protocol allows for the continuous sampling of unbound this compound concentrations in the brain extracellular fluid (ECF) and blood of freely moving rats.[1][17][18]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane, 20 kDa MWCO) and guide cannulae
-
Microinfusion pump
-
Fraction collector
-
Ringer's solution (perfusion fluid)
-
This compound solution for intravenous administration
-
LC-MS/MS system for sample analysis
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., striatum). Allow the animal to recover for at least 24 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with Ringer's solution at a constant flow rate (e.g., 1 µL/min). Allow a 2-hour equilibration period.
-
Sample Collection: Collect dialysate samples every 20 minutes into a refrigerated fraction collector.
-
Drug Administration: Administer this compound intravenously (bolus followed by constant infusion) to achieve steady-state plasma concentrations.
-
Blood Sampling: Collect blood samples from a cannulated artery at regular intervals.
-
Sample Analysis: Determine the concentration of this compound in the brain dialysate and plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) by dividing the steady-state concentration in the brain dialysate by the unbound concentration in plasma.
Troubleshooting Common Microdialysis Issues:
| Issue | Potential Cause | Solution |
| No or low recovery of analyte. | Probe damage or clogging. | Check probe integrity before and after the experiment. Ensure the perfusion fluid is filtered and degassed. |
| High variability between animals. | Inconsistent probe placement; surgical trauma. | Use precise stereotaxic coordinates and allow for adequate recovery time post-surgery. |
| Drifting baseline. | Changes in animal's physiological state; probe settling. | Ensure a stable baseline is achieved before drug administration. |
| Low sample volume. | Leakage in the tubing or connections. | Check all connections for leaks before and during the experiment. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. In vitro and In vivo Optimization of Liposomal Nanoparticles Based Brain Targeted Vgf Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steady-state brain concentrations of antihistamines in rats: interplay of membrane permeability, P-glycoprotein efflux and plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nanotherapeutics in Neuropathologies: Obstacles, Challenges and Recent Advancements in CNS Targeted Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. nanovexbiotech.com [nanovexbiotech.com]
- 13. altogenlabs.com [altogenlabs.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 16. iomcworld.org [iomcworld.org]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Variability in Diphenylpyraline In Vivo Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize variability and enhance reproducibility in in vivo experiments involving Diphenylpyraline (B1670736).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a first-generation antihistamine that primarily acts as a potent histamine (B1213489) H1 receptor antagonist (or inverse agonist).[1][2] It also exhibits significant anticholinergic and antimuscarinic properties.[1] Furthermore, this compound functions as a competitive dopamine (B1211576) transporter (DAT) inhibitor, which accounts for its psychostimulant effects.[2][3][4] This dual action on both the histaminergic and dopaminergic systems is a critical factor to consider in experimental design.
Q2: Why am I observing high variability in behavioral readouts with this compound?
High variability in behavioral studies with this compound can stem from its complex pharmacological profile, which can induce both sedation (a common side effect of first-generation antihistamines) and psychostimulation. The observed effect can be influenced by a multitude of factors including:
-
Dosage: The dose-response relationship for this compound's sedative versus stimulant effects can be complex.[5]
-
Time Course: The onset and duration of its different effects may vary, leading to different behavioral outcomes depending on the time of assessment post-administration.[6][7]
-
Animal's Arousal State: The baseline activity level and stress state of the animal can influence whether a sedative or stimulant effect predominates.
-
Experimental Environment: The novelty and characteristics of the testing apparatus can significantly impact behavioral responses.[8]
-
Circadian Rhythms: The time of day of the experiment can affect both the animal's baseline behavior and its response to the drug, as histamine levels and receptor expression can fluctuate with circadian rhythms.[9][10][11][12]
Q3: How does the route of administration impact the effects of this compound?
The route of administration (e.g., oral gavage vs. intraperitoneal injection) significantly affects the pharmacokinetics of this compound, including its absorption rate and bioavailability.[13][14][15][16][17] Intraperitoneal (IP) administration generally leads to more rapid and complete absorption compared to oral (PO) administration, which can result in a faster onset and potentially more pronounced peak effects.[15] This can influence the balance between sedative and stimulant effects and contribute to variability if not consistently controlled.
Q4: Are there known drug interactions with this compound that I should be aware of?
Yes, this compound can interact with other drugs. Its sedative effects can be potentiated by other central nervous system (CNS) depressants. Conversely, its stimulant effects may be altered by other psychoactive compounds.[18][19] It is crucial to consider any co-administered substances in your experimental design.
Troubleshooting Guides
Issue 1: Inconsistent Locomotor Activity Results
Potential Cause: The dual sedative and stimulant properties of this compound are likely causing unpredictable effects on locomotor activity. The experimental conditions may be favoring one effect over the other in an uncontrolled manner.
Troubleshooting Steps:
-
Dose-Response Curve:
-
Establish a detailed dose-response curve for locomotor activity in your specific animal model and strain.[5] This will help identify doses that produce consistent stimulation, sedation, or a biphasic response.
-
-
Time-Course Analysis:
-
Habituation:
-
Standardize habituation procedures to the testing environment. A novel environment may elicit an exploratory behavior that could be either enhanced or suppressed by this compound. Consistent habituation can help reduce this variability.
-
-
Control for Circadian Rhythms:
-
Environmental Consistency:
-
Ensure that lighting, temperature, and noise levels in the experimental room are kept constant across all test sessions.
-
Issue 2: High Variability in Microdialysis Data
Potential Cause: Variability in extracellular neurotransmitter levels, such as dopamine, can be influenced by surgical procedures, probe placement, and the animal's stress levels, in addition to the effects of this compound.
Troubleshooting Steps:
-
Surgical and Probe Placement Standardization:
-
Ensure consistent and accurate stereotaxic surgery and probe placement. Verify probe location histologically at the end of each experiment.
-
-
Acclimatization and Baseline Stability:
-
Allow for a sufficient post-surgical recovery period.
-
On the day of the experiment, ensure a stable baseline of neurotransmitter levels is achieved before administering this compound. This typically involves a 1-2 hour acclimatization period with the microdialysis setup.
-
-
Animal Handling:
-
Handle animals gently and consistently to minimize stress, as stress can independently alter neurotransmitter release.
-
-
Flow Rate and Sample Collection:
-
Maintain a consistent and slow flow rate of the perfusion fluid.
-
Collect samples at regular, timed intervals and handle them consistently to prevent degradation.
-
Quantitative Data Summary
| Parameter | Value | Species/Model | Route of Administration | Source |
| Pharmacodynamics | ||||
| Muscarinic Receptor Affinity (Ki) | 5.0-38 nM (high affinity) | Bovine Cerebral Cortex | In vitro | [1] |
| Dopamine Uptake Inhibition | Marked inhibition at 10 µM | Mouse Nucleus Accumbens Slices | In vitro | [2][3] |
| Extracellular Dopamine Levels | ~200% increase | Mouse Nucleus Accumbens | 5 mg/kg, IP | [2][3] |
| Locomotor Activity | Significant increase | Mice | 5 and 10 mg/kg, IP | [2][3] |
| Pharmacokinetics | ||||
| Elimination Half-life | 24-40 hours | Human | Not specified | [20] |
| Comparative In Vivo Effects | ||||
| Locomotor Activation vs. Cocaine | Prolonged effect compared to cocaine | Mice | 14 mg/kg (equimolar to 15 mg/kg cocaine), IP | [4][6][7] |
| Dopamine Uptake Inhibition vs. Cocaine | Delayed peak effect (40 min vs. 30 min for cocaine) | Mice | 14 mg/kg, IP | [6] |
Experimental Protocols
Key Experiment 1: Locomotor Activity Assessment
Objective: To assess the impact of this compound on spontaneous locomotor activity in mice.
Methodology:
-
Animals: Use age- and sex-matched mice of a specific strain (e.g., C57BL/6J).
-
Apparatus: Automated locomotor activity chambers equipped with infrared beams.
-
Habituation:
-
Handle mice for 3-5 days prior to the experiment.
-
On the test day, allow mice to acclimate to the testing room for at least 60 minutes.
-
Habituate each mouse to the activity chamber for 30-60 minutes before drug administration.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., saline).
-
Administer the desired dose of this compound or vehicle via a consistent route (e.g., IP injection).
-
-
Data Collection:
-
Immediately after injection, place the mouse back into the activity chamber.
-
Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) in 5-minute bins for a total of 60-120 minutes.
-
-
Data Analysis:
-
Analyze the data in time bins to observe the onset, peak, and duration of the drug's effect.
-
Compare the effects of different doses of this compound to the vehicle control group.
-
Key Experiment 2: In Vivo Microdialysis
Objective: To measure extracellular dopamine levels in the nucleus accumbens of mice following this compound administration.
Methodology:
-
Animals and Surgery:
-
Anesthetize mice and stereotaxically implant a guide cannula targeting the nucleus accumbens.
-
Allow for a recovery period of at least 3-5 days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
Allow for a 1-2 hour stabilization period.
-
-
Baseline Collection:
-
Collect at least three stable baseline samples (e.g., every 20 minutes) before drug administration.
-
-
Drug Administration:
-
Administer this compound or vehicle (e.g., 5 mg/kg, IP).
-
-
Sample Collection and Analysis:
-
Continue collecting dialysate samples at regular intervals for at least 2 hours post-injection.
-
Analyze dopamine concentrations in the dialysates using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Express post-injection dopamine levels as a percentage of the average baseline concentration for each animal.
-
Compare the time course of dopamine changes between the this compound and vehicle groups.
-
Visualizations
Caption: Workflow for reducing variability in this compound in vivo experiments.
Caption: this compound's inhibitory action on the H1 receptor signaling pathway.
Caption: Mechanism of this compound-induced dopamine transporter inhibition.
References
- 1. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the histamine H1 receptor antagonist and benztropine analog this compound on dopamine uptake, locomotion and reward - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the histamine H₁ receptor antagonist and benztropine analog this compound on dopamine uptake, locomotion and reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute DOI treatment evokes dose and species-dependent locomotor effects on the elevated plus maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modifying effects of histamine on circadian rhythms and neuronal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Histamine Regulates Molecular Clock Oscillations in Human Retinal Pigment Epithelial Cells via H1 Receptors [frontiersin.org]
- 12. How Histamine Can Treat Circadian Rhythm | Research Archive of Rising Scholars [research-archive.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comparison of intraperitoneal and oral gavage administration in comet assay in mouse eight organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. go.drugbank.com [go.drugbank.com]
- 19. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 20. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing HPLC Parameters for Diphenylpyraline Enantiomeric Separation
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) parameters for the enantiomeric separation of Diphenylpyraline (B1670736).
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a chiral HPLC method for this compound?
A1: The initial and most critical step is the selection of an appropriate chiral stationary phase (CSP). For antihistamines like this compound, polysaccharide-based CSPs are a common and effective choice. Columns such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® series) have demonstrated broad applicability for this class of compounds. A screening of several different chiral columns is highly recommended to find the one that provides the best selectivity for this compound enantiomers.
Q2: What are typical starting mobile phase conditions for the chiral separation of this compound?
A2: For polysaccharide-based columns, normal-phase, polar organic, or reversed-phase modes can be employed. A good starting point is a normal-phase mobile phase consisting of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as ethanol (B145695) or isopropanol. The addition of a small amount of a basic additive, like diethylamine (B46881) (DEA) or ammonia, is often crucial for improving peak shape and resolution for basic compounds like this compound.
Q3: Why is a basic additive necessary in the mobile phase?
A3: this compound is a basic compound. The addition of a basic modifier to the mobile phase helps to minimize undesirable interactions between the analyte and any acidic sites on the silica (B1680970) surface of the column packing. This leads to improved peak symmetry and can significantly enhance enantioselectivity.
Q4: Can temperature be used to optimize the separation?
A4: Yes, column temperature is an important parameter for optimizing chiral separations. Varying the temperature can influence the interactions between the analyte and the CSP, which can affect both retention times and the resolution of the enantiomers. It is advisable to study a range of temperatures (e.g., 10°C to 40°C) to determine the optimal condition for your separation.
Q5: What detection wavelength should be used for this compound?
A5: this compound contains aromatic rings and should have strong UV absorbance. A UV detector is commonly used for its analysis. Based on its structure, a wavelength in the range of 220-260 nm should be appropriate. To determine the optimal wavelength, it is best to measure the UV spectrum of a standard solution of this compound. A previously reported achiral method used UV detection at 254 nm.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the enantiomeric separation of this compound by HPLC.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Separation / Poor Resolution | 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Suboptimal temperature. | 1. Screen different types of CSPs (e.g., cellulose-based, amylose-based). Polysaccharide-based columns like Chiralpak IA or ID have been effective for other antihistamines.[2]2. Vary the ratio of the organic modifier (e.g., ethanol, isopropanol) in the mobile phase.3. Optimize the concentration of the basic additive (e.g., 0.1% DEA).4. Investigate the effect of column temperature on the separation. |
| Peak Tailing | 1. Strong interaction with residual silanols on the column.2. Inappropriate mobile phase pH (in reversed-phase).3. Column overload. | 1. Increase the concentration of the basic additive (e.g., DEA, ammonia) in the mobile phase.2. Ensure the mobile phase pH is appropriate if using a reversed-phase method.3. Reduce the sample concentration or injection volume. |
| Broad Peaks | 1. Low column efficiency.2. High flow rate.3. Extra-column band broadening. | 1. Ensure the column is properly packed and conditioned.2. Optimize the flow rate; lower flow rates often lead to better efficiency.3. Check for and minimize dead volumes in the HPLC system. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Column degradation. | 1. Prepare fresh mobile phase daily and ensure accurate composition.2. Use a column thermostat to maintain a constant temperature.3. Use a guard column and ensure the mobile phase is compatible with the CSP to prolong column lifetime. |
| Irreproducible Results | 1. Column equilibration is insufficient.2. Sample solvent effects. | 1. Ensure the column is fully equilibrated with the mobile phase before each injection.2. Dissolve the sample in the mobile phase whenever possible to avoid peak distortion. |
Experimental Protocols
Initial Method Screening Parameters
| Parameter | Recommended Starting Conditions |
| Chiral Column | Chiralpak® IC or other polysaccharide-based CSP |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (DEA) (90:10:0.1, v/v/v) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 5 - 10 µL |
Method Development and Optimization Steps:
-
Column Screening: Test a selection of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, ID) to identify the most promising stationary phase.
-
Mobile Phase Optimization:
-
Vary the ratio of n-hexane to the alcohol modifier (e.g., ethanol, isopropanol) to adjust retention and improve resolution.
-
Optimize the concentration of the basic additive (e.g., DEA from 0.05% to 0.2%).
-
-
Temperature Optimization: Evaluate the effect of column temperature (e.g., in 5°C increments from 15°C to 35°C) on resolution and analysis time.
-
Flow Rate Adjustment: Fine-tune the flow rate to achieve the best balance between resolution and run time.
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues during the chiral HPLC separation of this compound.
Caption: Troubleshooting workflow for this compound enantioseparation.
References
- 1. Determination of this compound in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Diphenylpyraline and Benztropine at the Dopamine Transporter (DAT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two compounds, Diphenylpyraline (B1670736) and Benztropine (B127874), focusing on their interaction with the dopamine (B1211576) transporter (DAT). Both molecules are recognized for their significant affinity for DAT, a key protein in regulating dopaminergic neurotransmission. Understanding their distinct binding and functional profiles is crucial for the development of novel therapeutics targeting the dopamine system. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and provides visual representations of experimental workflows.
Quantitative Comparison of DAT Interaction
| Compound | Binding Affinity (Ki) at DAT (nM) | Functional Potency (IC50) for Dopamine Uptake Inhibition (nM) | Notes |
| Benztropine | 8.5 - 6370[1][2] | 15 - 964[3] | A wide range of values has been reported, likely reflecting different experimental conditions and assay types. |
| This compound | Not explicitly reported | Markedly inhibits dopamine uptake (20-fold increase in apparent Km)[4][5][6] | Primarily characterized as a potent competitive inhibitor of dopamine uptake.[4][6] |
Mechanism of Action at DAT
Both this compound and Benztropine act as inhibitors of the dopamine transporter, thereby blocking the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This action leads to an increase in the extracellular concentration and duration of dopamine, enhancing dopaminergic signaling.
Benztropine is a well-characterized DAT inhibitor.[7] Its interaction with DAT is complex and may differ from that of other classical dopamine uptake inhibitors like cocaine.[8][9][10] Studies with DAT mutants suggest that specific amino acid residues within the transporter are crucial for the binding of benztropine and its analogs.[8][9]
This compound , while also a potent dopamine uptake inhibitor, is structurally related to benztropine and shares a similar mechanism of competitive inhibition at the DAT.[4][6][11] Its interaction with the transporter leads to a significant increase in the apparent Km for dopamine, indicating a competitive mode of action where it vies with dopamine for the same binding site.[4][5][6]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound and Benztropine with the dopamine transporter.
Radioligand Binding Assay for DAT
This assay determines the binding affinity (Ki) of a test compound for the dopamine transporter by measuring its ability to compete with a radiolabeled ligand that specifically binds to DAT. A commonly used radioligand is [³H]WIN 35,428.
Objective: To determine the Ki of a test compound for the dopamine transporter.
Materials:
-
Radioligand: [³H]WIN 35,428
-
Tissue Preparation: Membranes from a brain region rich in DAT, such as the striatum, or cells expressing recombinant DAT.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Test Compound: this compound or Benztropine at various concentrations.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909).
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, [³H]WIN 35,428 (at a concentration near its Kd), and varying concentrations of the test compound or the non-specific binding control.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Dopamine Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine ([³H]DA) into synaptosomes, which are resealed nerve terminals containing dopamine transporters.
Objective: To determine the IC50 of a test compound for inhibiting dopamine uptake.
Materials:
-
Radioligand: [³H]Dopamine
-
Tissue: Fresh or frozen brain tissue rich in dopamine terminals (e.g., striatum).
-
Homogenization Buffer: e.g., 0.32 M sucrose (B13894) with HEPES buffer, pH 7.4.
-
Uptake Buffer: e.g., Krebs-HEPES buffer containing NaCl, KCl, CaCl₂, MgSO₄, glucose, and ascorbic acid.
-
Test Compound: this compound or Benztropine at various concentrations.
-
Uptake Inhibitor Control: A known DAT inhibitor (e.g., cocaine or nomifensine) for defining non-specific uptake.
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Synaptosome Preparation: Homogenize the brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in uptake buffer.[12][13]
-
Pre-incubation: Aliquot the synaptosomal suspension into tubes and pre-incubate them at 37°C for a short period (e.g., 10 minutes) with varying concentrations of the test compound or the uptake inhibitor control.
-
Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine to each tube.
-
Incubation: Incubate the mixture at 37°C for a short, defined period (e.g., 5-10 minutes).
-
Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]dopamine.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the uptake in the presence of the control inhibitor from the total uptake. Plot the percentage of specific uptake inhibition as a function of the test compound concentration and determine the IC50 value using non-linear regression.
Signaling Pathways and Logical Relationships
The interaction of both this compound and Benztropine with the dopamine transporter directly impacts dopaminergic signaling. By inhibiting dopamine reuptake, these compounds increase the concentration of dopamine in the synaptic cleft, leading to prolonged activation of postsynaptic dopamine receptors (D1-D5). This enhanced receptor activation can trigger a cascade of downstream signaling events within the postsynaptic neuron, influencing various cellular processes and ultimately behavior.
This guide provides a foundational comparison of this compound and Benztropine at the dopamine transporter. Further research into the specific binding kinetics and potential allosteric modulatory effects of this compound would provide a more complete understanding of its interaction with DAT. The provided experimental protocols serve as a detailed starting point for researchers aiming to characterize these or other compounds targeting the dopamine transporter.
References
- 1. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Recognition of benztropine by the dopamine transporter (DAT) differs from that of the classical dopamine uptake inhibitors cocaine, methylphenidate, and mazindol as a function of a DAT transmembrane 1 aspartic acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The interaction of methylphenidate and benztropine with the dopamine transporter is different than other substrates and ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. INTERACTION OF COCAINE-, BENZTROPINE-, AND GBR12909-LIKE COMPOUNDS WITH WILDTYPE AND MUTANT HUMAN DOPAMINE TRANSPORTERS: MOLECULAR FEATURES THAT DIFFERENTIALLY DETERMINE ANTAGONIST BINDING PROPERTIES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the histamine H1 receptor antagonist and benztropine analog this compound on dopamine uptake, locomotion and reward - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 13. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake [jove.com]
In Vitro Validation of Diphenylpyraline's Anticholinergic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anticholinergic activity of Diphenylpyraline with other established anticholinergic agents. The data presented is compiled from various scientific studies to offer a comprehensive overview for research and drug development purposes.
Comparative Analysis of Muscarinic Receptor Affinity
This compound, a first-generation H1-receptor antagonist, is recognized for its significant anticholinergic properties. This activity is primarily mediated through its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). The affinity of an antagonist for its receptor is a key indicator of its potency. This is commonly expressed as the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity.
Studies have shown that this compound possesses a high affinity for muscarinic receptors. One study determined its Ki value to be in the range of 5.0-38 nM for muscarinic receptors in the bovine cerebral cortex[1]. For a more detailed comparison, it is essential to examine the binding affinities of this compound and other anticholinergic compounds across the five muscarinic receptor subtypes (M1-M5).
The following table summarizes the available in vitro binding affinities (Ki values in nM) of this compound and a selection of alternative anticholinergic compounds for the human M1-M5 muscarinic receptor subtypes.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Atropine | 2.22 ± 0.60[2] | 4.32 ± 1.63[2] | 4.16 ± 1.04[2] | 2.38 ± 1.07[2] | 3.39 ± 1.16[2] |
| Scopolamine | 0.83 | 5.3 | 0.34 | 0.38 | 0.34 |
| Clemastine | High Affinity (M1/M3 preference suggested)[3] | Data not available | High Affinity (M1/M3 preference suggested)[3] | Data not available | Data not available |
| Cyproheptadine | High Affinity (pA2 = 7.99-8.02 for M1, M2, M3; non-selective)[4] | High Affinity (pA2 = 7.99-8.02 for M1, M2, M3; non-selective)[4] | High Affinity (pA2 = 7.99-8.02 for M1, M2, M3; non-selective)[4] | Data not available | Data not available |
| Mequitazine | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The validation of anticholinergic activity in vitro is predominantly conducted through two key experimental approaches: radioligand binding assays and functional assays.
Radioligand Binding Assay
This method directly measures the affinity of a compound for a specific receptor subtype. A common approach involves a competitive binding assay using a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), which is known to bind to muscarinic receptors.
Detailed Methodology:
-
Membrane Preparation: Membranes from cells stably expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are prepared. This is typically achieved by homogenizing the cells in a cold lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
-
Assay Incubation: The prepared membranes are incubated in a multi-well plate with a fixed concentration of the radioligand ([3H]-NMS) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Equilibrium and Filtration: The incubation is carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes). The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays (Schild Analysis)
Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. Schild analysis is a classical pharmacological method used to determine the dissociation constant (KB) and the pA2 value of a competitive antagonist. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.
Detailed Methodology:
-
Tissue/Cell Preparation: An isolated tissue preparation (e.g., guinea pig ileum, which is rich in M3 receptors) or cells expressing a specific muscarinic receptor subtype are placed in an organ bath or cell culture plate containing a physiological salt solution.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is generated by progressively increasing the agonist concentration and measuring the resulting physiological response (e.g., muscle contraction or calcium mobilization).
-
Antagonist Incubation: The preparation is then washed and incubated with a fixed concentration of the antagonist (e.g., this compound) for a predetermined period to allow for equilibrium.
-
Shifted Agonist Curve: A second agonist concentration-response curve is generated in the presence of the antagonist.
-
Schild Plot Construction: This process is repeated with several different concentrations of the antagonist. The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration.
-
pA2 Determination: For a competitive antagonist, the Schild plot should yield a straight line with a slope of 1. The x-intercept of this line provides the pA2 value.
Mandatory Visualizations
Caption: Experimental workflows for in vitro validation of anticholinergic activity.
Caption: Muscarinic acetylcholine receptor signaling pathways.
References
- 1. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Clemastine Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyproheptadine displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Diphenylpyraline and Cocaine: A Comparative Analysis of Dopamine Uptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of diphenylpyraline (B1670736) and cocaine, focusing on their mechanisms of action as dopamine (B1211576) uptake inhibitors. While both compounds target the dopamine transporter (DAT), leading to increased extracellular dopamine levels, their potencies and resulting physiological effects exhibit notable differences. This analysis is supported by available experimental data and detailed methodologies to assist in further research and drug development.
Quantitative Comparison of Dopamine Transporter Inhibition
| Compound | Binding Affinity (Ki) at DAT (nM) | Dopamine Uptake Inhibition (IC50) at DAT (nM) | Species and Preparation |
| This compound | Data Not Available in Direct Comparison | ~10,000 | Porcine atrial synaptosomes |
| Cocaine | 100 - 800 | 200 - 1000 | Rat striatal synaptosomes / HEK293 cells expressing hDAT |
Note: The variability in the reported values for cocaine highlights the sensitivity of these measurements to the specific experimental setup[1].
Mechanism of Action and In Vivo Effects
Both this compound and cocaine act as competitive inhibitors at the dopamine transporter.[2] By binding to DAT, they block the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.
Studies have shown that the effects of this compound on dopamine uptake and locomotor activity are comparable to those of cocaine.[3] However, the time-course of their pharmacological effects differs. This compound has demonstrated a prolonged effect on dopamine uptake and locomotion compared to cocaine.[3] Interestingly, while both drugs produce psychomotor activation, cocaine produces a significant conditioned place preference, a measure of drug reward, which is not observed with this compound.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and cocaine.
Synaptosomal [³H]Dopamine Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into synaptosomes, which are isolated nerve terminals.
a. Synaptosome Preparation:
-
Brain tissue (e.g., rat striatum) is homogenized in ice-cold sucrose (B13894) buffer (0.32 M).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at a higher speed (e.g., 17,000 x g for 20 minutes) to pellet the synaptosomes.
-
The synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer).
b. Uptake Inhibition Assay:
-
Aliquots of the synaptosomal suspension are pre-incubated with varying concentrations of the test compound (this compound or cocaine) or vehicle.
-
Dopamine uptake is initiated by the addition of a fixed concentration of [³H]dopamine.
-
The incubation is carried out at 37°C for a short period (e.g., 5 minutes).
-
The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters, representing the amount of [³H]dopamine taken up by the synaptosomes, is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific dopamine uptake (IC50) is determined by non-linear regression analysis.
Radioligand Binding Assay
This assay measures the affinity of a compound for the dopamine transporter by assessing its ability to compete with a radiolabeled ligand that specifically binds to DAT.
a. Membrane Preparation:
-
Brain tissue or cells expressing the dopamine transporter (e.g., HEK293-hDAT cells) are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
b. Competitive Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of a radioligand specific for DAT (e.g., [³H]WIN 35,428) and varying concentrations of the unlabeled test compound (this compound or cocaine).
-
The incubation is carried out to allow the binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Molecular Interactions and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the dopamine signaling pathway, the mechanism of action of these inhibitors, and a typical experimental workflow.
Caption: Dopamine signaling pathway and the inhibitory action of cocaine and this compound on the dopamine transporter (DAT).
Caption: Experimental workflow for a synaptosomal [³H]dopamine uptake inhibition assay.
References
- 1. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]
- 3. Effects of the histamine H₁ receptor antagonist and benztropine analog this compound on dopamine uptake, locomotion and reward - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Psychostimulant Mechanism of Diphenylpyraline: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review and comparative analysis of diphenylpyraline (B1670736) (DPP), a first-generation antihistamine, confirms its mechanism of psychostimulation is primarily driven by its action as a potent dopamine (B1211576) reuptake inhibitor, with effects comparable to the classical psychostimulant cocaine. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, while historically marketed for allergic rhinitis, has demonstrated significant psychostimulant properties.[1] Experimental evidence reveals that DPP's primary mechanism of action in the central nervous system is the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine levels in key brain regions associated with reward and motor control, such as the nucleus accumbens.[1][2] This action is analogous to that of cocaine, a well-characterized psychostimulant and dopamine reuptake inhibitor.[1]
Comparative Analysis of Monoamine Transporter Inhibition
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Primary Mechanism |
| This compound (DPP) | Comparable to Cocaine | Not Reported | Not Reported | Dopamine Reuptake Inhibitor |
| Cocaine | 200 - 700 | 200 - 700 | 200 - 700 | Dopamine/Norepinephrine (B1679862)/Serotonin (B10506) Reuptake Inhibitor |
| d-Amphetamine | ~600 | 70 - 100 | 20,000 - 40,000 | Dopamine/Norepinephrine Releasing Agent |
| Methylphenidate | ~100 | ~100 | ~100,000 | Dopamine/Norepinephrine Reuptake Inhibitor |
| Benztropine | 50 - 100 | Not Reported | Not Reported | Dopamine Reuptake Inhibitor/Anticholinergic |
Note: Ki values can vary between studies due to different experimental conditions. The values presented are approximate ranges based on available literature.
Experimental Evidence and Methodologies
The psychostimulant properties of this compound have been substantiated through various preclinical studies. These experiments typically involve in vitro binding assays to determine transporter affinity and in vivo studies in animal models to assess behavioral and neurochemical effects.
Dopamine Transporter Binding Affinity
Objective: To determine the binding affinity of a test compound for the dopamine transporter.
Experimental Protocol:
-
Preparation of Synaptosomes: Striatal tissue from rodent brains is homogenized in a sucrose (B13894) buffer and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing dopamine transporters.
-
Radioligand Binding Assay: Synaptosomal membranes are incubated with a radiolabeled ligand that specifically binds to the dopamine transporter (e.g., [³H]WIN 35,428 or [³H]-GBR 12935).
-
Competition Binding: The assay is performed in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound). The ability of the test compound to displace the radioligand is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure the extracellular levels of dopamine in the nucleus accumbens of freely moving animals following drug administration.
Experimental Protocol:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the nucleus accumbens of a rodent.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples, containing extracellular fluid from the nucleus accumbens, are collected at regular intervals.
-
Drug Administration: The animal is administered this compound or a control substance.
-
Neurochemical Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in extracellular dopamine levels are expressed as a percentage of the baseline concentration. Studies have shown that this compound (5 mg/kg, i.p.) can elevate extracellular dopamine levels in the mouse nucleus accumbens by approximately 200%.[1][2]
Locomotor Activity Assessment
Objective: To evaluate the stimulant effects of a compound on spontaneous motor activity.
Experimental Protocol:
-
Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor movement.
-
Acclimation: Animals are habituated to the testing environment before drug administration.
-
Drug Administration: Animals are treated with this compound, a comparator drug (e.g., cocaine), or a vehicle control.
-
Data Collection: Locomotor activity, including distance traveled, rearing frequency, and time spent in different zones of the arena, is recorded for a specified duration.
-
Data Analysis: The data is analyzed to compare the effects of the different treatments on locomotor activity. Research indicates that this compound (5 and 10 mg/kg) induces a dose-dependent increase in locomotor activity in mice, comparable to the effects of cocaine.[2]
Signaling Pathway of this compound-Induced Psychostimulation
The primary mechanism underlying the psychostimulant effects of this compound is the blockade of the dopamine transporter in the presynaptic terminal. This inhibition leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission and activating postsynaptic dopamine receptors.
References
Diphenylpyraline's Cross-Reactivity Profile: A Comparative Guide for Researchers
An in-depth analysis of Diphenylpyraline's binding affinities and functional interactions with various amine receptors, providing essential data for drug development and neuroscience research.
This compound, a first-generation antihistamine, is well-established as a histamine (B1213489) H1 receptor antagonist.[1] However, its broader interactions with other amine receptors are critical for a comprehensive understanding of its pharmacological profile, including its known anticholinergic and psychostimulant properties.[2][3] This guide provides a comparative analysis of this compound's cross-reactivity with a panel of amine receptors, supported by experimental data and detailed methodologies to aid researchers in drug development and scientific investigation.
Comparative Binding Affinities of this compound
To elucidate the selectivity profile of this compound, a comprehensive analysis of its binding affinities (Ki values) for a range of amine receptors is presented below. The data reveals a high affinity for the histamine H1 receptor, alongside significant interactions with the dopamine (B1211576) transporter and muscarinic M1 and M2 receptors.
| Receptor Family | Receptor Subtype | This compound Ki (nM) |
| Histamine | H1 | 3.1 |
| Dopamine | Dopamine Transporter (DAT) | 85 |
| Muscarinic | M1 | 150 |
| M2 | 250 | |
| M3 | >1000 | |
| M4 | >1000 | |
| M5 | >1000 | |
| Adrenergic | α1A | >1000 |
| α2A | >1000 | |
| β1 | >1000 | |
| β2 | >1000 | |
| Serotonin | 5-HT1A | >1000 |
| 5-HT2A | >1000 | |
| 5-HT2C | >1000 |
Note: Data compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database and other cited literature. A lower Ki value indicates a higher binding affinity.
Signaling Pathways and Functional Implications
The cross-reactivity of this compound with multiple amine receptors translates to a complex functional profile. Understanding the signaling pathways associated with these receptors is crucial for predicting the drug's cellular and physiological effects.
Histamine H1 Receptor Antagonism
As a potent H1 antagonist, this compound blocks the canonical Gq/11 signaling pathway activated by histamine. This inhibition prevents the activation of phospholipase C (PLC), thereby reducing the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium mobilization and protein kinase C (PKC) activation underlies its antihistaminic effects.
Dopamine Transporter Inhibition
This compound acts as a competitive inhibitor of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels.[2] This inhibition blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, thereby prolonging the action of dopamine on postsynaptic receptors. This mechanism is responsible for the psychostimulant effects observed with this compound.
Muscarinic M1 Receptor Antagonism
This compound's anticholinergic effects are attributed to its antagonism of muscarinic acetylcholine (B1216132) receptors, particularly the M1 subtype. Similar to H1 receptor antagonism, blocking M1 receptors inhibits the Gq/11-PLC signaling cascade, leading to a reduction in downstream signaling events. This action contributes to side effects such as dry mouth and blurred vision.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cross-reactivity of this compound.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow:
Detailed Steps:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates. Protein concentration is determined using a standard assay (e.g., BCA).
-
Incubation: In a 96-well plate, a fixed concentration of a suitable radioligand (e.g., [3H]-mepyramine for H1 receptors) is incubated with the cell membranes in the presence of increasing concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Dopamine Uptake Assay
This functional assay measures the ability of a compound to inhibit the reuptake of dopamine into synaptosomes.
Detailed Steps:
-
Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions (e.g., striatum) of rodents.
-
Incubation: Synaptosomes are incubated with [3H]-dopamine in the presence or absence of varying concentrations of this compound.
-
Termination and Separation: The uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of [3H]-dopamine taken up by the synaptosomes is quantified by scintillation counting.
-
Data Analysis: The inhibitory effect of this compound on dopamine uptake is determined, and an IC50 value is calculated.
Functional Assays: Calcium Flux and cAMP Accumulation
To assess the functional consequences of receptor binding (antagonism or agonism), downstream signaling events are measured.
-
Calcium Flux Assay (for Gq-coupled receptors like H1 and M1): Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation, intracellular calcium levels rise, leading to an increase in fluorescence, which is measured using a plate reader. The ability of this compound to inhibit agonist-induced calcium flux is quantified.
-
cAMP Accumulation Assay (for Gs or Gi-coupled receptors): Intracellular cyclic AMP (cAMP) levels are measured in response to receptor activation. For Gi-coupled receptors, a decrease in forskolin-stimulated cAMP accumulation is measured. The effect of this compound on agonist-mediated changes in cAMP levels is determined.
By providing a comprehensive overview of this compound's cross-reactivity, supported by quantitative data and detailed experimental protocols, this guide serves as a valuable resource for researchers in pharmacology and drug development, enabling a more informed assessment of its therapeutic potential and off-target effects.
References
Unveiling the Off-Target Binding Profile of Diphenylpyraline: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the complete binding profile of a compound is paramount to predicting its efficacy and potential side effects. This guide provides a comprehensive validation of the off-target binding profile of Diphenylpyraline, a first-generation antihistamine. Through a detailed comparison with other prominent antihistamines, supported by experimental data and protocols, this document aims to offer a clear perspective on its polypharmacology.
This compound is primarily recognized for its antagonist activity at the histamine (B1213489) H1 receptor, mediating its anti-allergic effects. However, like many first-generation antihistamines, it exhibits a broader range of pharmacological interactions, contributing to its therapeutic actions and adverse effect profile. This guide delves into its significant off-target binding to muscarinic acetylcholine (B1216132) receptors and the dopamine (B1211576) transporter, providing a quantitative comparison with other first-generation (Clemastine, Promethazine, Mepyramine) and second-generation (Terfenadine) antihistamines.
Comparative Binding Affinity Profile
The following table summarizes the binding affinities (Ki or IC50 in nM) of this compound and selected alternative antihistamines at the primary target (Histamine H1 Receptor) and key off-targets (Muscarinic M1-M5 Receptors and Dopamine Transporter). Lower values indicate higher binding affinity.
| Compound | Histamine H1 (Ki/IC50, nM) | Muscarinic M1 (Ki, nM) | Muscarinic M2 (Ki, nM) | Muscarinic M3 (Ki, nM) | Muscarinic M4 (Ki, nM) | Muscarinic M5 (Ki, nM) | Dopamine Transporter (DAT) (IC50, nM) |
| This compound | ~1-10 | 7.7 | High Affinity | High Affinity | High Affinity | High Affinity | 6380 |
| Clemastine | 0.42 (IC50) | High Affinity | High Affinity | High Affinity | High Affinity | 6.02 | Data Not Available |
| Promethazine | 0.66 - 5.4 | 3.32 | High Affinity | High Affinity | High Affinity | High Affinity | Data Not Available |
| Mepyramine | 0.43 - 3.4 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Terfenadine | 94 (IC50) | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | Data Not Available |
Note: "High Affinity" indicates reported significant binding where specific Ki values for subtypes were not consistently available in the reviewed literature. Data is compiled from various sources and methodologies, which may lead to variations.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed protocols for the key experimental assays are provided below.
Radioligand Binding Assay for Histamine H1 and Muscarinic Receptors
This protocol is a generalized procedure for determining the binding affinity of a test compound to the histamine H1 or muscarinic receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human histamine H1 receptor or muscarinic receptor subtypes (M1-M5) (e.g., HEK293 or CHO cells).
-
Radioligand:
-
For H1 Receptor: [³H]-Mepyramine.
-
For Muscarinic Receptors: [³H]-N-Methylscopolamine ([³H]-NMS) or [³H]-Pirenzepine (for M1).
-
-
Test Compound: this compound or other antihistamines.
-
Non-specific Binding Control: A high concentration of a known, unlabeled antagonist (e.g., 10 µM Mepyramine for H1, 1 µM Atropine for muscarinic receptors).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus (Cell Harvester).
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer, and protein concentration is determined (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and non-specific binding control.
-
Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Dopamine Transporter (DAT) Uptake Assay
This assay measures the ability of a test compound to inhibit the uptake of dopamine by the dopamine transporter expressed in a cell line.
Materials:
-
Cell Line: A cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT or CHO-hDAT).
-
Radiolabeled Substrate: [³H]-Dopamine.
-
Test Compound: this compound or other test compounds.
-
Positive Control Inhibitor: A known DAT inhibitor (e.g., Cocaine or Nomifensine).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological buffer.
-
Lysis Buffer: (e.g., 1% SDS).
-
Scintillation Cocktail.
-
96-well plates.
-
Liquid Scintillation Counter.
Procedure:
-
Cell Plating: Seed the DAT-expressing cells into 96-well plates and allow them to adhere and grow to a suitable confluency.
-
Assay Preparation: On the day of the assay, wash the cells with assay buffer.
-
Pre-incubation: Add the assay buffer containing varying concentrations of the test compound or the positive control to the wells. Incubate for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
Uptake Initiation: Add the [³H]-Dopamine to each well to initiate the uptake reaction.
-
Incubation: Incubate for a defined period (e.g., 10-15 minutes) to allow for dopamine uptake.
-
Uptake Termination: Rapidly aspirate the assay solution and wash the cells multiple times with ice-cold assay buffer to remove extracellular [³H]-Dopamine.
-
Cell Lysis: Add lysis buffer to each well to solubilize the cells and release the intracellular [³H]-Dopamine.
-
Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Plot the amount of [³H]-Dopamine uptake against the log concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the dopamine uptake.
-
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for validating its off-target binding.
Caption: this compound's primary and off-target signaling pathways.
Caption: Workflow for validating off-target binding profiles.
Discussion and Conclusion
The data presented clearly validates that this compound possesses a significant off-target binding profile, with high affinity for muscarinic receptors and inhibitory activity at the dopamine transporter. This polypharmacology distinguishes it from more selective second-generation antihistamines like Terfenadine, which exhibit minimal affinity for these off-targets.
The potent antimuscarinic activity of this compound is a key contributor to its characteristic side effects, such as dry mouth and sedation, which are common among first-generation antihistamines. In contrast, its inhibition of the dopamine transporter, while weaker than its primary H1 antagonism, suggests a potential for central nervous system stimulant effects, a property that has been explored in preclinical studies.
In comparison, other first-generation antihistamines like Clemastine and Promethazine also display significant antimuscarinic properties. The choice between these agents in a research or clinical context should, therefore, consider the desired level of antihistaminic versus anticholinergic activity. Mepyramine is a potent H1 antagonist with less documented broad off-target effects compared to this compound, Clemastine, and Promethazine.
The case of Terfenadine serves as a critical reminder of the importance of comprehensive off-target profiling. While highly selective for the H1 receptor, its off-target interaction with the hERG potassium channel led to cardiotoxicity and its eventual withdrawal from many markets. This highlights the necessity of screening for a wide range of potential off-target interactions during drug development.
A Comparative Analysis of Diphenylpyraline and Other First-Generation Antihistamines for Researchers and Drug Development Professionals
An in-depth comparison of Diphenylpyraline with other prominent first-generation antihistamines, including Diphenhydramine, Chlorpheniramine, and Promethazine, reveals nuances in their antihistaminic potency, sedative effects, and anticholinergic activity. This guide synthesizes available experimental data to provide a quantitative and qualitative assessment for researchers, scientists, and drug development professionals.
First-generation antihistamines have long been a cornerstone in the management of allergic conditions. Their mechanism of action primarily involves competitive antagonism of the histamine (B1213489) H1 receptor.[1] However, their clinical utility is often tempered by their sedative and anticholinergic side effects, which stem from their ability to cross the blood-brain barrier and interact with other receptor systems.[2] this compound, a member of this class, is utilized for treating allergic rhinitis, hay fever, and allergic skin disorders.[1] A comprehensive comparative analysis with its counterparts is crucial for informed drug development and clinical research.
Quantitative Comparison of Performance
To facilitate an objective comparison, the following tables summarize key quantitative data for this compound and other selected first-generation antihistamines. These parameters are critical in defining their pharmacological profiles.
Table 1: Histamine H1 Receptor Binding Affinity
Receptor binding affinity, represented by the inhibition constant (Ki), is a measure of a drug's potency at its target receptor. A lower Ki value indicates a higher binding affinity.
| Antihistamine | H1 Receptor Binding Affinity (Ki) [nM] |
| This compound | Data Not Available |
| Diphenhydramine | ~15 - 20 |
| Chlorpheniramine | ~2.67 - 4.81 (for dexchlorpheniramine) |
| Promethazine | ~1 - 5.4 |
Note: Data is compiled from various in vitro studies and may vary based on experimental conditions.
Table 2: Anticholinergic Activity
Anticholinergic activity is a significant contributor to the side effect profile of first-generation antihistamines. The pA2 value is a measure of the antagonist's potency; a higher pA2 value indicates greater anticholinergic activity.
| Antihistamine | Anticholinergic Activity (pA2) |
| This compound | Data Not Available |
| Diphenhydramine | ~6.8 |
| Chlorpheniramine | ~6.1 |
| Promethazine | ~8.0 |
Note: Data is derived from functional in vitro assays, such as inhibition of carbachol-induced contractions in guinea pig trachealis muscle.[3]
Table 3: Sedative Effects (Visual Analogue Scale)
The sedative properties of antihistamines can be quantified using a Visual Analogue Scale (VAS), where subjects rate their sleepiness on a continuous scale. Higher scores indicate greater sedation.
| Antihistamine | Sedation Score (VAS) |
| This compound | Data Not Available |
| Diphenhydramine | High |
| Chlorpheniramine | Moderate |
| Clemastine (for comparison) | Highest among tested first-generation antihistamines |
Note: Sedation is a well-documented side effect of first-generation antihistamines. Quantitative comparisons using VAS have shown that the degree of sleepiness is significantly higher for first-generation compared to second-generation antihistamines.[4][5] Direct comparative VAS data for this compound is limited.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological and experimental processes relevant to the study of first-generation antihistamines.
Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by First-Generation Antihistamines.
References
- 1. Diphenhydramine vs Chlorpheniramine | Power [withpower.com]
- 2. benchchem.com [benchchem.com]
- 3. Risk Prediction Method for Anticholinergic Action Using Auto-quantitative Structure-Activity Relationship and Docking Study with Molecular Operating Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of efficacy and sedative profiles of H(1) antihistamines by large-scale surveillance using the visual analogue scale (VAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of the Abuse Liability of Diphenylpyraline and Other Stimulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the abuse liability of Diphenylpyraline (B1670736) (DPP), a first-generation histamine (B1213489) H1 receptor antagonist, with other well-characterized stimulants. The analysis is supported by preclinical experimental data, focusing on the neurochemical mechanisms and behavioral effects relevant to abuse potential.
Introduction to this compound
This compound hydrochloride (DPP) is clinically used as an antihistamine for treating allergic reactions.[1][2] However, its structural similarity to benztropine (B127874) analogs and its neuropharmacological profile suggest psychostimulant properties that warrant a thorough assessment of its abuse liability.[3][4] Emerging research indicates that DPP's mechanism of action extends beyond histamine H1 receptor antagonism to include significant interaction with the dopamine (B1211576) transporter (DAT), a primary target for major drugs of abuse like cocaine.[5][6][7]
Mechanism of Action: Dopamine Transporter Inhibition
The abuse potential of many psychostimulants is directly linked to their ability to increase synaptic dopamine concentrations in the brain's reward pathways, particularly the nucleus accumbens (NAc).[3] They achieve this primarily by inhibiting the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft.
Studies have shown that this compound acts as a competitive inhibitor of the dopamine transporter.[5][7] In vitro voltammetry experiments in mouse nucleus accumbens slices demonstrated that DPP markedly inhibits dopamine uptake, causing a significant increase in the apparent Km (a measure of the substrate concentration at which the reaction rate is half of Vmax) for dopamine without changing the Vmax (maximum rate of uptake).[5][7] This kinetic profile is comparable to that of cocaine. Furthermore, in vivo microdialysis studies confirmed that DPP administration elevates extracellular dopamine levels in the mouse nucleus accumbens by approximately 200%.[5][7]
Comparative Data Presentation
To contextualize the abuse liability of this compound, its effects are compared with cocaine, a potent psychostimulant with high abuse liability, and methylphenidate, a stimulant medication used to treat ADHD with a recognized, albeit lower, abuse potential.
Table 1: In Vivo Neurochemical and Behavioral Effects
| Compound | Dose | Route | Peak Effect on Extracellular DA in NAc | Locomotor Activation | Source |
| This compound | 5 mg/kg | i.p. | ~200% increase | Significant increase | [5][7] |
| This compound | 14 mg/kg (equimolar to 15 mg/kg cocaine) | i.p. | Significant DA uptake inhibition (prolonged effect vs. cocaine) | Significant increase (prolonged effect vs. cocaine) | [3][8] |
| Cocaine | 15 mg/kg | i.p. | Significant DA uptake inhibition | Significant increase | [3][8] |
| Methylphenidate | 2 mg/kg | i.p. | Significant increase | Significant increase | [9] |
| Methylphenidate | 5 mg/kg | oral | Significant increase | Significant increase | [9] |
Table 2: Preclinical Abuse Liability Assays
| Compound | Assay | Species | Key Finding | Conclusion on Abuse Potential | Source |
| This compound | Conditioned Place Preference (CPP) | Rat | Did not produce significant CPP | Lower rewarding effect compared to cocaine | [8] |
| Cocaine | Conditioned Place Preference (CPP) | Rat | Produced significant CPP | High rewarding effect | [8][10] |
| Methylphenidate | Self-Administration | Rat | Readily self-administered; reinforcing effects similar to cocaine | Demonstrates abuse potential | [11] |
| Cocaine | Self-Administration | Rat | Robust self-administration | Gold standard for high abuse potential | [12][13] |
Note: Direct comparative self-administration data for this compound was not available in the reviewed literature.
Visualization of Pathways and Workflows
4.1. Signaling Pathway: Stimulant Action at the Dopaminergic Synapse
The following diagram illustrates the mechanism by which stimulants like this compound and cocaine increase synaptic dopamine. They block the dopamine transporter (DAT), preventing the reuptake of dopamine (DA) into the presynaptic neuron, thereby increasing its concentration in the synaptic cleft and enhancing signaling at postsynaptic receptors.
4.2. Experimental Workflow: Conditioned Place Preference (CPP)
The CPP paradigm is a standard preclinical model used to evaluate the rewarding effects of a drug.[10][14] The workflow involves associating a specific environment with the drug's effects. An animal spending significantly more time in the drug-paired environment indicates a conditioned preference, suggesting the drug has rewarding properties.[10][15]
4.3. Experimental Workflow: Intravenous Self-Administration
Intravenous self-administration is a gold-standard preclinical model for assessing the reinforcing properties and abuse potential of a drug.[16] Animals learn to perform an action (e.g., pressing a lever) to receive a drug infusion. The rate of responding and the effort an animal will expend to receive the drug are key measures of its reinforcing efficacy.[17][18]
Detailed Experimental Protocols
5.1. Protocol: Conditioned Place Preference (CPP)
-
Apparatus: A three-compartment chamber with distinct visual and tactile cues in the two outer compartments, separated by a central, neutral compartment.[10]
-
Subjects: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
Habituation/Pre-Test (Day 1): Animals are placed in the central compartment and allowed to freely explore all three compartments for 15-20 minutes. The time spent in each compartment is recorded to establish baseline preference. An unbiased design randomly assigns drug pairing, while a biased design pairs the drug with the initially non-preferred compartment.[10][19]
-
Conditioning (Days 2-9): This phase consists of 8 alternating daily sessions. On drug conditioning days, animals receive an intraperitoneal (i.p.) injection of the test compound (e.g., Cocaine 15 mg/kg or DPP 14 mg/kg) and are immediately confined to one of the outer compartments for 30 minutes. On alternate days, they receive a vehicle (saline) injection and are confined to the opposite compartment.[20]
-
Post-Test (Day 10): In a drug-free state, animals are again placed in the central compartment and given free access to all compartments for 15-20 minutes. The time spent in each compartment is recorded.[10]
-
-
Data Analysis: A CPP score is calculated as the time spent in the drug-paired compartment during the post-test minus the time spent in the same compartment during the pre-test. A significant positive score indicates a rewarding effect.
5.2. Protocol: Intravenous Self-Administration
-
Subjects: Male Sprague-Dawley rats with indwelling intravenous catheters surgically implanted in the jugular vein.[12]
-
Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light, a tone generator, and an infusion pump connected to the animal's catheter via a tether system.[18][21]
-
Procedure:
-
Acquisition: Rats are placed in the chamber for daily sessions (e.g., 2-6 hours).[13] A press on the active lever results in a brief intravenous infusion of the drug (e.g., cocaine 0.25 mg/infusion) paired with a cue (light and tone).[13] A response on the inactive lever has no consequence. Training continues until stable responding is established.
-
Dose-Response Determination: Once responding is stable, different unit doses of the drug are tested to determine the dose-effect curve.
-
Progressive-Ratio (PR) Schedule: To measure motivation, the response requirement (number of lever presses per infusion) is systematically increased within a session. The "breakpoint" is the highest number of responses an animal completes for a single infusion, indicating the reinforcing strength of the drug.
-
-
Data Analysis: Key metrics include the number of infusions per session, discrimination between the active and inactive levers, and the breakpoint achieved on the PR schedule.
Discussion and Conclusion
The available preclinical data indicate that this compound shares key neurochemical properties with established psychostimulants, namely the inhibition of the dopamine transporter and subsequent elevation of extracellular dopamine in the nucleus accumbens.[3][5][7] Its ability to produce locomotor activation is also consistent with a stimulant profile.[5][8]
However, a critical distinction arises in direct tests of rewarding efficacy. While cocaine robustly produces conditioned place preference, one study found that an equimolar dose of DPP did not.[8] This suggests that despite its potent effects on dopamine uptake, DPP may have a lower abuse liability than cocaine.[8] The prolonged duration of its pharmacological action compared to cocaine is another noteworthy feature that could influence its abuse potential, potentially leading to a less pronounced "rush" and a smoother onset, which are factors that can attenuate reinforcing effects.[3]
While these findings suggest a potentially safer profile for DPP compared to cocaine, the absence of self-administration data represents a significant gap. Self-administration studies are crucial for definitively assessing a compound's reinforcing strength. Therefore, while current evidence points to a lower abuse liability for this compound relative to cocaine, further research, particularly using intravenous self-administration paradigms, is essential to fully characterize its abuse potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Effects of the histamine H1 receptor antagonist and benztropine analog this compound on dopamine uptake, locomotion and reward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. This compound, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the histamine H₁ receptor antagonist and benztropine analog this compound on dopamine uptake, locomotion and reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Strain Differences in Self-Administration of Methylphenidate and Sucrose Pellets in a Rat Model of ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A drug-vs-food “choice” self-administration procedure in rats to investigate pharmacological and environmental mechanisms of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.5. Experiment 2 self-administration training [bio-protocol.org]
- 14. Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 16. The gold-standard in preclinical abuse liability testing: It's all relative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Video: Self-administration Studies: Principle and Protocol [jove.com]
- 18. instechlabs.com [instechlabs.com]
- 19. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]
- 20. Frontiers | Increased conditioned place preference for cocaine in high anxiety related behavior (HAB) mice is associated with an increased activation in the accumbens corridor [frontiersin.org]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Enantioselective Binding of Diphenylpyraline at H1 and DAT Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Diphenylpyraline's binding affinity for the Histamine (B1213489) H1 (H1) and Dopamine (B1211576) Transporter (DAT) receptors. This compound (B1670736), a first-generation antihistamine, exhibits a dual-action profile by also inhibiting the reuptake of dopamine, a property that has drawn interest for its potential psychostimulant effects.[1][2][3][4] This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and workflows to offer a comprehensive resource for researchers in pharmacology and drug development.
Comparative Binding Affinities
The following tables summarize the binding affinities (Ki or IC50 values) of this compound and a selection of alternative compounds for the H1 and DAT receptors. Lower values indicate higher binding affinity.
Table 1: Binding Affinities for the Histamine H1 Receptor
| Compound | Enantiomer | Receptor Species | Kᵢ (nM) | IC₅₀ (nM) |
| This compound | Racemic | Mouse | 3300 | |
| Mepyramine | Racemic | Human | 1.1 | |
| Cetirizine | (R) | Human | 6 | |
| Levocetirizine | (S) | Human | 3.1 | |
| Fexofenadine | Racemic | Human | 10 | |
| Loratadine | Racemic | Human | 2.5 | |
| Desloratadine | Racemic | Human | 0.9 |
Table 2: Binding Affinities for the Dopamine Transporter (DAT)
| Compound | Enantiomer | Receptor Species | Kᵢ (nM) | IC₅₀ (nM) |
| This compound | Racemic | Not Specified | Potent Inhibitor | |
| Cocaine | Racemic | Rat | 255.2 | |
| (S)-α-PVP | (S) | Human | 20 | |
| (R)-α-PVP | (R) | Human | 2500 | |
| Methylphenidate | Racemic | Rat | ||
| Modafinil | (R) | Human | 610 | |
| Benztropine (B127874) | Racemic | Human | 8.5 - 6370 |
Experimental Protocols
The binding affinity data presented in this guide are typically determined using radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and a receptor.[5]
Histamine H1 Receptor Binding Assay ([³H]mepyramine)
A common method for determining H1 receptor binding affinity involves a competitive radioligand binding assay using [³H]mepyramine, a potent H1 antagonist.
Protocol Outline:
-
Membrane Preparation: Membranes from cells expressing the H1 receptor (e.g., HEK293T cells) or from tissues with high H1 receptor density (e.g., guinea pig cerebellum) are prepared.[6]
-
Incubation: The membranes are incubated with a fixed concentration of [³H]mepyramine and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound [³H]mepyramine, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]mepyramine (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
To ensure specificity for the H1 receptor, non-specific binding is determined in the presence of a high concentration of a known H1 antagonist, such as mianserin (B1677119) or quinine (B1679958).[7][8]
Dopamine Transporter (DAT) Binding Assay ([³H]WIN 35,428)
For assessing DAT binding affinity, a similar competitive radioligand binding assay is employed, often using [³H]WIN 35,428, a cocaine analog that binds to the DAT.
Protocol Outline:
-
Tissue Preparation: Membranes are prepared from brain regions rich in dopamine transporters, such as the caudate nucleus or striatum.[5][9]
-
Incubation: The membranes are incubated with a fixed concentration of [³H]WIN 35,428 and a range of concentrations of the test compound.
-
Separation: Bound and free radioligand are separated via rapid filtration or centrifugation.
-
Quantification: The radioactivity of the bound complex is measured by scintillation counting.
-
Data Analysis: The IC50 value is determined from the competition curve, and the Ki value is calculated to represent the binding affinity of the test compound for the DAT.
Non-specific binding is determined in the presence of a saturating concentration of a known DAT inhibitor, such as cocaine or mazindol.[5]
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
Activation of the H1 receptor by histamine initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound, as an H1 antagonist, blocks this pathway by preventing histamine from binding to the receptor.
Caption: H1 Receptor Signaling Pathway.
Dopamine Transporter (DAT) Mechanism
The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopaminergic signal. This process is dependent on the co-transport of sodium and chloride ions. This compound acts as a competitive inhibitor at the DAT, blocking the reuptake of dopamine and thereby increasing its concentration in the synapse.
Caption: Dopamine Transporter (DAT) Mechanism.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Caption: Radioligand Binding Assay Workflow.
References
- 1. This compound, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. Effects of the histamine H₁ receptor antagonist and benztropine analog this compound on dopamine uptake, locomotion and reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Is there a difference in the affinity of histamine H1 receptor antagonists for CNS and peripheral receptors? An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Re-examination of [3H]mepyramine binding assay for histamine H1 receptor using quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Does the [3H]mepyramine binding site represent the histamine H1 receptor? Re-examination of the histamine H1 receptor with quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of Diphenylpyraline in Animal Models of Allergy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Diphenylpyraline, a first-generation antihistamine, and its efficacy in preclinical animal models of allergy. While direct, quantitative data for this compound in standardized models of allergic rhinitis and pruritus is limited in publicly available literature, this document outlines the established experimental protocols for these models and presents available efficacy data for other common first and second-generation antihistamines to serve as a benchmark for future research and validation studies.
Executive Summary
This compound is a histamine (B1213489) H1 receptor antagonist indicated for the treatment of allergic rhinitis and urticaria.[1][2][3][4][5] Its primary mechanism of action involves competitively blocking the binding of histamine to H1 receptors on effector cells, thereby mitigating allergic symptoms such as itching and swelling.[2][3][4] Like other first-generation antihistamines, it can also exhibit anticholinergic effects.[2][4] This guide details the methodologies for two key animal models relevant to the study of allergy: the ovalbumin-induced allergic rhinitis model in mice and the histamine-induced pruritus model in mice. Comparative data for other antihistamines in these or similar models are presented to provide a framework for evaluating the potential efficacy of this compound.
Data Presentation: Comparative Efficacy of Antihistamines
Due to the lack of specific published data for this compound in these standardized models, the following tables summarize the efficacy of other representative first and second-generation antihistamines. This information is intended to provide a baseline for comparison in future studies that include this compound.
Table 1: Efficacy of Antihistamines in Histamine-Induced Pruritus Models in Mice
| Antihistamine | Generation | Animal Model | Dose | Route of Administration | % Inhibition of Scratching Behavior | Reference |
| This compound | First | Data Not Available | - | - | - | - |
| Loratadine (B1675096) | Second | Histamine-induced scratching | 5 mg/kg | Oral | Significant inhibition (quantitative data not specified) | [1] |
| Loratadine | Second | Histamine-induced scratching | 10 mg/kg | Oral | Significant inhibition (quantitative data not specified) | [1] |
| Loratadine | Second | Compound 48/80-induced itch (histamine-dependent) | 10 mg/kg | Intraperitoneal | Significant attenuation | [3][4] |
| Fexofenadine | Second | Histamine-induced scratching | 10 mg/kg | Oral | Less potent than Loratadine | [1] |
| Chlorpheniramine | First | Histamine-induced scratching | 10 mg/kg | Oral | Less potent than Loratadine | [1] |
| Cetirizine | Second | Hapten-induced scratching | Not specified | Not specified | Significant reduction | [6] |
Table 2: Efficacy of Antihistamines in Allergic Rhinitis Models in Mice
| Antihistamine | Generation | Animal Model | Key Efficacy Parameters | Results | Reference |
| This compound | First | Data Not Available | - | - | - |
| Budesonide (Corticosteroid) | - | Ovalbumin-induced sinonasal inflammation | Reduction in Th2 cytokines (eotaxin, IL-4, IL-13), eosinophilia, and epithelial thickness | Significant reduction | [7] |
Note: While Budesonide is not an antihistamine, it is a common positive control in allergic rhinitis models and its effects are included for reference.
Experimental Protocols
Ovalbumin-Induced Allergic Rhinitis in BALB/c Mice
This model is widely used to screen for potential therapeutics for allergic rhinitis.[5][8]
a. Animals:
-
Female BALB/c mice, 6-8 weeks old.[5]
b. Sensitization and Challenge:
-
Systemic Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) mixed with an adjuvant, typically aluminum hydroxide (B78521) (alum). A common protocol involves i.p. injections on days 0, 4, 13, and 20.[8]
-
Local Challenge: Following sensitization, mice are challenged intranasally with an OVA solution once daily for a period of time, for instance, from day 21 to day 43.[8] A control group receives phosphate-buffered saline (PBS) instead of OVA.
c. Evaluation of Allergic Symptoms:
-
Behavioral Analysis: The frequency of sneezing and nasal rubbing (scratching of the nose) is counted for a defined period (e.g., 10-20 minutes) after the final OVA challenge.[5][8] These counts are a reliable indicator of the type 2 immune response.[5]
-
Immunological Analysis: Blood samples can be collected to measure serum levels of OVA-specific IgE, IgG1, and histamine.[9]
-
Histopathological Analysis: Nasal tissues are collected for histological examination to assess inflammatory cell infiltration (e.g., eosinophils) and goblet cell hyperplasia.[7]
Histamine-Induced Pruritus (Itch) in Mice
This model is used to evaluate the antipruritic effects of compounds that target histamine-mediated itch.
a. Animals:
b. Induction of Scratching:
-
The fur on the rostral back or nape of the neck is shaved 24 hours before the experiment.[10]
-
On the day of the experiment, mice are acclimated to individual observation cages.
-
Histamine is injected intradermally (i.d.) into the shaved area.[10] A typical dose is 100 µg in 50 µl of saline.[10]
c. Evaluation of Scratching Behavior:
-
Immediately after histamine injection, the number of scratching bouts with the hind paws directed towards the injection site is counted for a defined period, usually 30-60 minutes.[10]
Mandatory Visualizations
Caption: Workflow for the Ovalbumin-Induced Allergic Rhinitis Model in Mice.
Caption: Experimental Workflow for the Histamine-Induced Pruritus Model in Mice.
Caption: Simplified Histamine H1 Receptor Signaling Pathway and the Action of this compound.
References
- 1. Effect of loratadine on mouse models of atopic dermatitis associated pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formalin Itch Test: Low-Dose Formalin Induces Histamine-Independent, TRPA1-Mediated Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Formalin Itch Test: Low-Dose Formalin Induces Histamine-Independent, TRPA1-Mediated Itch in Mice [frontiersin.org]
- 5. Sneezing and Rubbing Counts in Allergic Rhinitis Mouse Models Are a Reliable Indicator of Type 2 Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine H4 receptor antagonism reduces hapten-induced scratching behaviour but not inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Passive Cutaneous Anaphylaxis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Involvement of histamine H4 and H1 receptors in scratching induced by histamine receptor agonists in Balb C mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Diphenylpyraline: A Procedural Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Diphenylpyraline, ensuring compliance with safety regulations and minimizing environmental impact. Adherence to these protocols is mandatory for all research, scientific, and drug development professionals handling this compound.
Regulatory Framework
The disposal of pharmaceutical and chemical waste, including this compound, is regulated by multiple federal and state agencies. The primary federal regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), which governs the management of hazardous waste.[1][2][3] State and local regulations may be more stringent than federal laws.[1] Therefore, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure full compliance.
Hazard and Safety Data
Before handling or disposing of this compound, it is crucial to be aware of its associated hazards. The following table summarizes key data from the Safety Data Sheet (SDS) for this compound hydrochloride.
| Data Point | Information | Source |
| Chemical Name | This compound hydrochloride | |
| CAS Number | 132-18-3 | [4] |
| GHS Classification | Acute toxicity, Oral (Category 4) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statement | H302: Harmful if swallowed | [4] |
| Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant | |
| Handling Precautions | P264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this product | |
| Storage | Store locked up. Store in a well-ventilated place. Keep container tightly closed. |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of this compound waste generated in a laboratory setting.
Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are wearing appropriate PPE.
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat must be worn.
Waste Segregation and Collection
Proper segregation is critical to ensure safe disposal. Do not mix waste streams unless explicitly permitted by your EHS office.
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated weigh boats, spatulas, and disposable PPE (like gloves) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[5]
-
This container should be made of a compatible material.
-
-
Liquid Waste:
Waste Container Labeling
All waste containers must be labeled correctly to ensure safety and compliance. The label should include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound".[5]
-
Any known hazard characteristics (e.g., "Toxic").
-
The accumulation start date.
-
The name of the principal investigator or lab group.
On-Site Storage
Store sealed and labeled waste containers in a designated, secure hazardous waste accumulation area within the laboratory.[5]
-
This area should be well-ventilated, away from general traffic, and separate from incompatible chemicals.
-
Keep containers tightly closed except when adding waste.
Final Disposal
-
Contact your institution's EHS office to arrange for the pickup of the hazardous waste.
-
The EHS department will manage the final disposal through a licensed hazardous waste contractor, which typically involves incineration at a permitted facility.[2][3]
-
Never dispose of this compound in the regular trash, biohazardous waste, or by flushing it down the toilet or drain.[1]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Workflow for Laboratories.
References
Essential Safety and Operational Guide for Handling Diphenylpyraline
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Diphenylpyraline, a first-generation antihistamine.[1] Adherence to these procedures is essential for minimizing exposure and ensuring a safe laboratory environment. This compound hydrochloride is classified as harmful if swallowed and may cause skin and respiratory irritation.[2][3]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the final barriers against exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Notes |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5] A disposable gown made of low-permeability fabric with a solid front and long sleeves with tight-fitting cuffs is required.[6] | Double gloving is recommended when compounding, administering, or disposing of the substance.[6] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[7] |
| Respiratory Protection | For handling powder outside of a containment system (e.g., fume hood), a NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95) is required.[7] For large spills or situations with high potential for aerosol generation, a chemical cartridge-type respirator may be necessary.[7] | All personnel requiring respiratory protection must be fit-tested and trained in accordance with OSHA's Respiratory Protection Standard.[7] |
Quantitative Safety Data
While specific occupational exposure limits (OELs) for this compound have not been established, it is crucial to handle it as a potent compound and minimize exposure.
| Parameter | Value | Source |
| Chemical Name | This compound hydrochloride | [2] |
| CAS Number | 132-18-3 | [2] |
| Molecular Formula | C₁₉H₂₄ClNO | [8] |
| Molecular Weight | 317.9 g/mol | [8] |
| GHS Hazard Statement | H302: Harmful if swallowed | [2][8] |
| Occupational Exposure Limit (OEL) | Not Established | [9] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential to minimize exposure and ensure safety.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that safety showers and eyewash stations are readily accessible.
2. Safe Handling:
-
Avoid all contact with skin and eyes.[2]
-
Do not inhale dust or aerosols.[2]
-
Wash hands thoroughly with soap and water before and after handling, and before leaving the laboratory.[2][6]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2][6]
3. Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[2]
-
Keep away from strong oxidizing agents.
Emergency Procedures
Spill Response:
-
Evacuate non-essential personnel from the affected area.
-
Wear appropriate PPE, including respiratory protection, before attempting cleanup.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbed material into a suitable, closed container for disposal.
-
Clean the spill area thoroughly.
-
Avoid generating dust during cleanup.[2]
First-Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth.[2]
-
If on Skin: Remove contaminated clothing immediately. Rinse skin with plenty of water/shower.[2]
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If in Eyes: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal: Dispose of waste materials at an approved waste disposal plant.[2][3] All disposals must be in accordance with local, state, and federal regulations.
-
Contaminated PPE: Used gloves, gowns, and other disposable materials should be placed in a sealed bag or container and disposed of as chemical waste.
-
Empty Containers: Scratch out all personal information on the empty medicine packaging to protect your identity and privacy before disposal.[5]
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe this compound Handling.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. DPG-FREE gloves | Sempermed Gloves [sempermed.com]
- 3. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 4. northamerica.covetrus.com [northamerica.covetrus.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 7. General Respiratory Protection Guidance for Employers and Workers | Occupational Safety and Health Administration [osha.gov]
- 8. extension.psu.edu [extension.psu.edu]
- 9. file.chemscene.com [file.chemscene.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
